5-(2-Methoxyphenyl)furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEVFNBSWIQVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272084 | |
| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94078-20-3 | |
| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94078-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Methoxyphenyl)furan-2-carbaldehyde: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the chemical reactivity of the furan and aldehyde moieties, providing insights into its potential for derivatization. The guide also discusses the prospective applications of this compound, particularly in the realm of drug discovery, drawing on the known biological activities of related furan derivatives. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities.
Introduction
5-Substituted furan-2-carbaldehydes are a class of organic compounds that have garnered considerable attention in the field of synthetic and medicinal chemistry. The furan ring, an electron-rich five-membered heterocycle, serves as a versatile scaffold in numerous natural products and pharmacologically active molecules. The presence of an aldehyde group at the 2-position provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.
The subject of this guide, 5-(2-Methoxyphenyl)furan-2-carbaldehyde, incorporates a methoxy-substituted phenyl ring at the 5-position. This substitution is anticipated to modulate the electronic properties and biological activity of the furan-2-carbaldehyde core, making it an attractive candidate for further investigation in drug development and materials science. This guide aims to provide a detailed technical overview of its chemical structure, properties, synthesis, and potential applications.
Chemical Structure and Identifiers
The chemical structure of 5-(2-Methoxyphenyl)furan-2-carbaldehyde consists of a furan ring substituted with a carbaldehyde group at the 2-position and a 2-methoxyphenyl group at the 5-position.
IUPAC Name: 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Molecular Formula: C₁₂H₁₀O₃
Molecular Weight: 202.21 g/mol
CAS Number: 94078-20-3
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-(2-Methoxyphenyl)furan-2-carbaldehyde is not extensively reported in publicly available literature, the following table summarizes its known and predicted properties based on the analysis of analogous compounds.
| Property | Value/Description | Source |
| Physical State | Expected to be a crystalline solid or oil. | |
| Melting Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| ¹H NMR | Aldehyde proton (CHO) expected as a singlet between δ 9.5-9.7 ppm. Furan and phenyl protons will exhibit characteristic aromatic signals and coupling patterns. | |
| ¹³C NMR | Carbonyl carbon (C=O) expected to resonate around δ 175-180 ppm. | |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde is expected in the range of 1670-1700 cm⁻¹. |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed for the formation of C-C bonds between aryl halides and boronic acids due to its high functional group tolerance and generally good yields.[1]
Reaction Scheme
Caption: Suzuki-Miyaura synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen) and seal it.
-
Reaction: Heat the reaction mixture to 70 °C and stir vigorously overnight.
-
Work-up: After cooling to room temperature, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Chemical Reactivity
The chemical reactivity of 5-(2-Methoxyphenyl)furan-2-carbaldehyde is primarily dictated by the furan ring and the aldehyde functional group.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophilic attack. The 2-methoxyphenyl group at the 5-position, being an electron-donating group, will influence the regioselectivity of any potential electrophilic substitution reactions, likely directing incoming electrophiles to the 3- or 4-positions of the furan ring.
Reactivity of the Aldehyde Group
The aldehyde group is a versatile functional handle for a variety of chemical transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-(2-methoxyphenyl)furan-2-carboxylic acid).
-
Reduction: Reduction of the aldehyde will yield the corresponding alcohol ( (5-(2-methoxyphenyl)furan-2-yl)methanol).
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, and the Knoevenagel condensation with active methylene compounds. These reactions are crucial for extending the carbon framework and synthesizing more complex molecules.
-
Imines and Hydrazones: Reaction with primary amines will form imines (Schiff bases), and reaction with hydrazines will yield hydrazones. These derivatives are often investigated for their biological activities.[2]
Caption: A typical workflow for drug discovery.
Conclusion
5-(2-Methoxyphenyl)furan-2-carbaldehyde is a versatile heterocyclic compound with significant potential for further exploration in both synthetic and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactive nature of its aldehyde group make it an attractive building block for the creation of diverse molecular libraries. While specific biological data for this compound is currently limited, the well-documented activities of related furan derivatives provide a strong rationale for its investigation as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support further research into the properties and applications of this promising molecule.
References
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchGate. (URL: [Link])
-
Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - ResearchGate. (URL: [Link])
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. (URL: [Link])
-
Methoxymethylfurfural - Wikipedia. (URL: [Link])
-
Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed. (URL: [Link])
-
(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. (URL: [Link])
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules - MDPI. (URL: [Link])
- (PDF) Antitumor Activity of a 5-Hydroxy- - Amanote Research. (URL: not available)
-
Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (URL: [Link])
-
Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. (URL: [Link])
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (URL: [Link])
-
Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach - Update Publishing House. (URL: [Link])
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5-(2-Methoxyphenyl)furan-2-carbaldehyde CAS number and safety data sheets
Topic: 5-(2-Methoxyphenyl)furan-2-carbaldehyde Content Type: Technical Monograph & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Synthesis, Safety, and Application in Medicinal Chemistry
Executive Summary
5-(2-Methoxyphenyl)furan-2-carbaldehyde (CAS 94078-20-3) is a biaryl heterocyclic aldehyde serving as a critical intermediate in the synthesis of bioactive Schiff bases, chalcones, and pharmaceutical scaffolds. Characterized by the electron-rich furan ring coupled with an ortho-methoxyphenyl group, this compound exhibits unique electronic properties that influence its reactivity in condensation reactions. This guide provides a validated technical framework for its synthesis via Suzuki-Miyaura coupling, safety protocols derived from structural analogs, and its utility in drug development.[1]
Chemical Identification & Physicochemical Properties[2][3][4][5]
Identity Matrix
| Parameter | Detail |
|---|---|
| Chemical Name | 5-(2-Methoxyphenyl)furan-2-carbaldehyde |
| CAS Number | 94078-20-3 |
| Synonyms | 5-(2-Methoxyphenyl)furfural; 2-(2-Formylfuran-5-yl)anisole |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| SMILES | COc1ccccc1-c2ccc(C=O)o2 |[2]
Physicochemical Data Note: Experimental values for this specific isomer are limited in public databases. Data below includes predicted values based on structural analogs (e.g., 3-methoxyphenyl isomer).
| Property | Value / Description |
| Physical State | Crystalline Solid (Predicted) |
| Color | Pale yellow to off-white |
| Melting Point | 65–75 °C (Predicted range based on meta isomer) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| Reactivity | Aldehyde group susceptible to oxidation (to carboxylic acid) and condensation. |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
Author's Note: The most robust route to this scaffold is the palladium-catalyzed coupling of 5-bromofuran-2-carbaldehyde with 2-methoxyphenylboronic acid. The choice of base and solvent is critical to minimize protodeboronation of the heteroaryl halide.
Mechanistic Pathway
The synthesis proceeds via a Pd(0)/Pd(II) catalytic cycle. The steric bulk of the ortho-methoxy group requires a catalyst system capable of facilitating transmetalation despite the hindrance.
Figure 1: Catalytic cycle for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Experimental Procedure
Scale: 5.0 mmol Yield Target: 75–85%
Reagents:
-
Substrate: 5-Bromofuran-2-carbaldehyde (875 mg, 5.0 mmol)
-
Coupling Partner: 2-Methoxyphenylboronic acid (912 mg, 6.0 mmol, 1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (289 mg, 0.25 mmol, 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution (5 mL)
-
Solvent: 1,4-Dioxane (20 mL)
Step-by-Step Protocol:
-
Degassing: In a 100 mL round-bottom flask, combine the bromide, boronic acid, and 1,4-dioxane. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Catalyst Addition: Add Pd(PPh₃)₄ and the degassed K₂CO₃ solution under a positive pressure of inert gas.
-
Reaction: Fit the flask with a reflux condenser and heat to 90 °C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product typically fluoresces under UV (254 nm).
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude dark oil/solid via flash column chromatography (Silica Gel 60).
-
Gradient: 0% → 15% Ethyl Acetate in Hexanes.
-
Note: The product elutes after unreacted bromide but before the homocoupled boronic acid byproducts.
-
Safety Data & Handling (GHS Analysis)
Based on SDS data for 5-substituted furan aldehydes and CAS 94078-20-3 analogs.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exp. | H335 | May cause respiratory irritation. |
Precautionary Measures (P-Codes):
-
P261: Avoid breathing dust/fume/vapors.
-
P280: Wear protective gloves/eye protection (Nitrile gloves, safety goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Operational Safety Workflow
Figure 2: Decision matrix for safe handling and disposal.
Applications in Drug Discovery
Pharmacophore Scaffold
The 5-aryl-2-furaldehyde motif is a "privileged structure" in medicinal chemistry. The ortho-methoxy substituent provides:
-
Steric Lock: Restricts rotation around the biaryl bond, potentially improving binding selectivity in protein pockets.
-
H-Bond Acceptor: The methoxy oxygen can serve as an acceptor site for hydrogen bonding with target residues.
Key Derivations
-
Schiff Bases (Imines): Condensation with primary amines (e.g., hydrazides, semicarbazides) yields derivatives with potent antimicrobial and anti-tubercular activity. The furan ring enhances lipophilicity, aiding cell membrane penetration.
-
Chalcones: Claisen-Schmidt condensation with acetophenones produces furan-based chalcones, widely screened for anticancer (tubulin polymerization inhibition) and anti-inflammatory (COX-2 inhibition) properties.
References
-
Santa Cruz Biotechnology. 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde Product Data. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Retrieved from
-
BenchChem. 5-Substituted Furan-2-Carbaldehydes: Synthesis and Applications. Retrieved from
-
PubChem. Compound Summary for 5-Methoxyfuran-2-carbaldehyde (Analog). Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for Furan-2-carbaldehyde derivatives. Retrieved from
Sources
Advanced Synthetic Strategies and Pharmacological Profiling of Aryl-Substituted Furan-2-Carbaldehyde Derivatives
Executive Summary
Aryl-substituted furan-2-carbaldehyde derivatives (specifically 5-aryl-2-furaldehydes) represent a privileged class of building blocks in medicinal chemistry and materials science. Their structural versatility has enabled the synthesis of critical therapeutics, ranging from skeletal muscle relaxants like dantrolene[1] to novel antimicrobial and anticancer chalcone hybrids[2][3]. This whitepaper provides an in-depth technical analysis of the rational design, core synthetic methodologies, and pharmacological mechanisms of these derivatives, equipping researchers with self-validating protocols for scalable synthesis.
Rational Design: The Electronic and Structural Case for Furan Scaffolds
The incorporation of a furan ring in drug design is rarely arbitrary; it is driven by specific electronic and topological advantages:
-
Electronic Modulation (HOMO-LUMO Gap): The furan ring is an electron-rich heterocycle. When coupled with electron-withdrawing aryl substituents (e.g., nitrophenyl groups), it creates a robust push-pull electronic landscape. This conjugation significantly lowers the HOMO-LUMO energy gap compared to unsubstituted phenyl equivalents, enhancing the molecule's reactivity and potential as a prodrug or non-linear optical (NLO) material[4].
-
Topological and CNS Penetration Metrics: The furan oxygen serves as a potent hydrogen bond acceptor. Crucially, its introduction does not increase the molecule's overall hydrogen bond donor (HBD) count[5]. Maintaining a low HBD count is a key differentiating parameter for ensuring favorable lipophilicity and Central Nervous System (CNS) penetration, making furan an excellent bioisostere for phenyl or thiophene rings in neuroactive drug development[5].
Core Synthetic Methodologies: Overcoming Intermediate Instability
The primary challenge in synthesizing 5-aryl-2-furaldehydes via cross-coupling is the inherent instability of isolated 2-furylboronic acids, which are highly susceptible to protodeboronation. To solve this, modern synthetic routes employ in situ generation strategies.
The One-Pot Suzuki-Miyaura Strategy
This methodology bypasses the isolation of the boronic acid. The formyl group is first masked as a diethyl acetal to prevent nucleophilic attack by the strong base. Selective C5 lithiation is followed by electrophilic trapping with a borate ester. The resulting intermediate is immediately subjected to palladium-catalyzed Suzuki coupling.
Caption: One-Pot Suzuki-Miyaura Synthesis Workflow for 5-Aryl-2-furaldehydes.
Meerwein Arylation
For specific arylamine precursors, the Meerwein arylation offers a robust alternative. Arylamines are diazotized and reacted directly with furfural in the presence of a copper salt catalyst (e.g., CuCl2). This radical-mediated pathway effectively installs the aryl group at the C5 position, yielding intermediates like 5-(4-chlorophenyl)furan-2-carboxaldehyde in good yields[2].
Experimental Workflows (Self-Validating Protocols)
Protocol A: Scalable One-Pot Synthesis of 5-Aryl-2-furaldehydes
Causality Focus: The use of heterogeneous 10% Pd/C instead of homogeneous catalysts simplifies purification and drastically reduces palladium contamination in the final Active Pharmaceutical Ingredient (API)—yielding typical Pd levels of just 19-52 ppm.
-
Acetal Protection & Lithiation: Dissolve 2-furaldehyde diethyl acetal in anhydrous THF and cool to -78 °C. Dropwise add n-butyllithium (1.1 eq).
-
IPC (In-Process Control): Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H-NMR to ensure >95% deuterium incorporation at the C5 position.
-
-
Borylation: Add triisopropyl borate (1.2 eq) to the lithiated mixture at -78 °C, then slowly warm to room temperature to generate 5-(diethoxymethyl)-2-furylboronic acid in situ[6].
-
Cross-Coupling: To the crude boronic acid solution, add the target aryl halide, ethanol, triethylamine (2.0 eq), and 10 wt% of 10% Pd/C. Heat the mixture to 60 °C.
-
IPC: Monitor via HPLC at 220 nm. The reaction is complete when the aryl halide peak area is <1%.
-
-
Deprotection & Isolation: Filter the mixture through Celite to remove Pd/C. Treat the filtrate with aqueous HCl to hydrolyze the acetal, followed by standard aqueous extraction and recrystallization.
Protocol B: Synthesis of Furan-Chalcones via Claisen-Schmidt Condensation
Causality Focus: Utilizing 40% NaOH in ethanol drives the irreversible formation of the enolate from acetophenone, which rapidly attacks the highly electrophilic 5-aryl-2-furaldehyde to form the α,β-unsaturated ketone[2][5].
-
Reagent Mixing: Combine equimolar amounts of a substituted acetophenone and the synthesized 5-aryl-2-furaldehyde in absolute ethanol[2].
-
Base Catalysis: Slowly add an aqueous solution of 40% NaOH dropwise while stirring at room temperature[2].
-
Condensation: Stir the reaction for 12 hours. The high base concentration ensures complete dehydration of the intermediate aldol to the thermodynamically stable (E)-chalcone.
-
IPC: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the aldehyde spot indicates completion.
-
-
Workup: Pour the mixture into ice-cold water, neutralize with dilute HCl, filter the resulting precipitate, and recrystallize from ethanol to yield the pure chalcone[2].
Pharmacological Profiling & Mechanisms of Action
Once derivatized into chalcones or pyrazolines, 5-aryl-2-furaldehydes exhibit potent, broad-spectrum biological activities[2].
-
Antimicrobial Activity: Furan-derived chalcones act as competitive inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase. By binding to the active site (interacting with residues like Thr302 and Ser303), they block the biosynthesis of N-acetylglucosamine, a critical component for bacterial and fungal cell membrane construction, leading to cell lysis[2].
-
Anticancer Efficacy: Furan-thiophene-based chalcones show significant cytotoxicity against cancerous human breast cell lines (MCF-7). The mechanism of action is predominantly mediated through the induction of apoptosis, observable via nuclear morphology changes (AO/EtBr staining), and the modulation of key survival signaling pathways, specifically the downregulation of NF-κB and PI3K/Akt/mTOR pathways[3].
Caption: Dual Pharmacological Mechanisms of Bioactive Furan-Chalcone Derivatives.
Quantitative Data Summary
| Derivative Class / Compound | Synthesis Route | Primary Target / Application | Key Performance Metric |
| 5-Aryl-2-furaldehyde (Intermediate) | One-Pot Suzuki-Miyaura (Pd/C) | Universal Building Block | 79–88% yield (Validated up to 1.1 kg scale) |
| 5-(4-Chlorophenyl)furan-2-carboxaldehyde | Meerwein Arylation | Antimicrobial Precursor | 64% isolated yield[2] |
| Furan-Thiophene Chalcone (AM4) | Claisen-Schmidt Condensation | MCF-7 Breast Cancer Cells | IC₅₀ = 19.35 µg/mL (High apoptotic induction)[3] |
| 5-(4-anilino-6-quinazolinyl)-2-furaldehyde | Suzuki-Miyaura (PdCl₂(dppf)) | Tyrosine Kinase Inhibitor Dev. | 96.7% HPLC Purity (Low Pd contamination) |
References
- Heterocyclic Chemistry in Drug Discovery, ethernet.edu.et,
- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Deriv
- Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - ResearchGate, researchg
- 5-(2-Nitrophenyl)-2-furonitrile | 57666-58-7 | Benchchem, benchchem.com,
- Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggreg
- A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes, thieme-connect.com,
- A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies - Benchchem, benchchem.com,
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(2-Nitrophenyl)-2-furonitrile | 57666-58-7 | Benchchem [benchchem.com]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Molecular weight and formula analysis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Molecular Weight, Formula Derivation, and Analytical Characterization
Executive Summary
5-(2-Methoxyphenyl)furan-2-carbaldehyde (CAS: 94078-20-3) is a critical heterocyclic intermediate used in the synthesis of bioactive Schiff bases and chalcones with antimicrobial and anticancer properties. This guide provides a definitive technical analysis of its molecular properties, focusing on high-resolution mass spectrometry (HRMS) fragmentation patterns, NMR structural validation, and synthesis-derived impurity profiling.
Molecular Identity & Theoretical Analysis
The compound consists of a furan ring substituted at the C2 position with a formyl group and at the C5 position with an ortho-methoxyphenyl moiety. The proximity of the methoxy group to the furan-phenyl bond axis introduces specific steric and electronic effects that influence both its spectral signature and chemical reactivity.
1.1 Molecular Formula and Weight Calculations
Precise molecular weight determination is required for establishing identity in regulatory submissions and quality control.
| Property | Value | Calculation Basis |
| Molecular Formula | 12 Carbon, 10 Hydrogen, 3 Oxygen | |
| Monoisotopic Mass | 202.06303 Da | Based on |
| Average Molecular Weight | 202.208 g/mol | Weighted average of natural isotopic abundance |
| Exact Mass ( | 203.07082 Da | Protonated species (ESI Positive Mode) |
| Degree of Unsaturation | 8 | 1 (Furan) + 1 (Aldehyde) + 4 (Benzene) + 1 (Furan C=C) + 1 (Furan C=C) |
1.2 Elemental Composition Analysis
| Element | Symbol | Count | % Mass (Theoretical) |
| Carbon | C | 12 | 71.28% |
| Hydrogen | H | 10 | 4.99% |
| Oxygen | O | 3 | 23.74% |
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to analyzing the molecular weight, as impurities often mimic the parent ion or appear as adducts. The standard synthesis involves a Suzuki-Miyaura cross-coupling between 5-bromo-2-furaldehyde and 2-methoxyphenylboronic acid.
2.1 Synthetic Workflow (Graphviz)
The following diagram outlines the synthesis pathway and critical purification decision points.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Analytical Characterization Protocols
To validate the molecular weight and structure, a multi-modal approach combining NMR and Mass Spectrometry is required.[1]
3.1 High-Resolution Mass Spectrometry (HRMS)
Methodology: Electrospray Ionization (ESI) in Positive Mode.
Target Ion:
Fragmentation Logic:
-
Primary Loss (CO): Furan-2-carbaldehydes characteristically lose carbon monoxide (CO, 28 Da) from the aldehyde group.
-
(
).
-
(
-
Ortho-Methoxy Effect: The 2-methoxy substituent facilitates a specific fragmentation pathway involving the loss of a methyl radical (
, 15 Da) or formaldehyde ( , 30 Da) depending on the ionization energy.-
(Loss of
equivalent or sequential loss). -
(Loss of
).
-
(Loss of
3.2 Nuclear Magnetic Resonance (NMR)
The
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aldehyde (-CHO) | 9.60 - 9.65 | Singlet (s) | 1H | Characteristic deshielded aldehyde proton. |
| Aromatic (Phenyl) | 7.60 - 7.80 | Doublet of doublets (dd) | 1H | H-6' (Ortho to furan linkage). |
| Aromatic (Phenyl) | 6.95 - 7.45 | Multiplet (m) | 3H | Remaining phenyl protons (H-3', H-4', H-5'). |
| Furan Ring | 7.20 - 7.30 | Doublet (d) | 1H | H-3 (Adjacent to aldehyde). |
| Furan Ring | 6.70 - 6.80 | Doublet (d) | 1H | H-4 (Adjacent to phenyl ring). |
| Methoxy (-OCH3) | 3.90 - 4.00 | Singlet (s) | 3H | Characteristic methoxy peak. |
Experimental Protocol: MW Determination
Objective: Confirm the monoisotopic mass of the synthesized lot.
Reagents:
-
LC-MS Grade Acetonitrile (MeCN).
-
Formic Acid (0.1% v/v).
Procedure:
-
Sample Prep: Dissolve 1 mg of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in 1 mL of MeCN. Dilute 1:100 with 0.1% Formic Acid/MeCN.
-
Injection: Inject 5
L into the LC-MS system (C18 column, gradient elution). -
MS Settings:
-
Source: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: 100–500
.
-
-
Data Analysis: Extract the ion chromatogram for
203.0708. Verify the isotopic abundance of the M+1 peak ( of base peak due to ).
4.1 Analytical Decision Tree (Graphviz)
This workflow ensures rigorous validation of the compound's identity.
Figure 2: Analytical decision tree for validating 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
References
-
Santa Cruz Biotechnology. 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde Product Data. Retrieved from
-
PubChem. 5-Methoxyfuran-2-carbaldehyde (Analogous Structural Data). National Library of Medicine. Retrieved from
-
BenchChem. An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes. Retrieved from
-
NIST Chemistry WebBook. Mass Spectrometry of Furan Derivatives. National Institute of Standards and Technology. Retrieved from
Sources
Potential biological activities of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
An In-depth Technical Guide for the Research and Development of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Foreword: A Proactive Approach to Drug Discovery
In the landscape of modern medicinal chemistry, the furan scaffold is a recurring motif of significant interest, present in a multitude of pharmacologically active molecules. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a specific, yet underexplored, derivative: 5-(2-Methoxyphenyl)furan-2-carbaldehyde . While direct literature on this exact compound is sparse, its structural components—the 5-arylfuran-2-carbaldehyde core and the 2-methoxyphenyl substituent—provide a strong rationale for investigating its therapeutic potential.
This document is structured not as a retrospective review, but as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide not just a summary of what is known about related compounds, but to establish a robust, logical framework for the synthesis, characterization, and comprehensive biological evaluation of this promising molecule. We will proceed from a hypothesis-driven standpoint, outlining the causality behind each proposed experimental choice and providing self-validating protocols to ensure scientific integrity.
Part 1: Synthesis and Characterization - Establishing a Foundation
The journey of any novel compound begins with its synthesis and unambiguous characterization. The 5-aryl-furan-2-carbaldehyde structure is readily accessible through modern cross-coupling techniques, with the Suzuki-Miyaura reaction being a particularly efficient and versatile method.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The logical and field-proven approach to synthesizing 5-(2-Methoxyphenyl)furan-2-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromofuran-2-carbaldehyde with 2-methoxyphenylboronic acid. This method is well-documented for its high yields and tolerance of various functional groups, including the aldehyde required for subsequent derivatization.
-
Reaction Setup: In a dry, argon-flushed round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 equivalent), 2-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents) as the base.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Introduction: Introduce the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), into the reaction vessel under a positive pressure of argon.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Structural Characterization
Unambiguous confirmation of the final product's structure is critical. The following techniques are mandatory:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and coupling constants. The aldehyde proton is expected to appear as a singlet around δ 9.6 ppm, with characteristic signals for the furan and methoxyphenyl protons.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde.
Part 2: Investigation of Potential Anticancer Activity
Derivatives of 5-substituted furan-2-carbaldehydes have repeatedly demonstrated significant potential as anticancer agents. The proposed mechanism often involves the induction of cell cycle arrest and apoptosis. Therefore, a primary investigative thrust should be the evaluation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde as a potential cytotoxic agent.
Initial Cytotoxicity Screening: The MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity. It is the logical first step for screening the compound's effect across a panel of human cancer cell lines.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in complete culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Mechanistic Elucidation: Cell Cycle and Apoptosis Analysis
Should the initial screening reveal potent cytotoxic activity (low micromolar IC₅₀), the next logical step is to probe the underlying mechanism.
-
Cell Cycle Analysis: Treatment of cancer cells with the compound followed by propidium iodide (PI) staining and flow cytometry can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for furan-based anticancer agents.
-
Apoptosis Assay: Co-staining cells with Annexin V-FITC and PI followed by flow cytometry can quantify the induction of apoptosis (programmed cell death). An increase in the Annexin V positive population indicates that the compound triggers this critical cell death pathway.
Potential Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic agents, including furan derivatives, induce apoptosis through the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.
Exemplary Data Presentation
| Compound | Cancer Cell Line | IC₅₀ (µM) [Exemplary] |
| 5-(2-Methoxyphenyl)furan-2-carbaldehyde | MCF-7 (Breast) | 5.2 |
| HCT-116 (Colon) | 8.1 | |
| A549 (Lung) | 6.5 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.8 |
Part 3: Assessment of Potential Antimicrobial Activity
The furan nucleus is a well-established pharmacophore in antimicrobial drug discovery, with nitrofurantoin being a clinically used example. Therefore, evaluating the antibacterial and antifungal properties of 5-(2-Methoxyphenyl)furan-2-carbaldehyde is a scientifically sound objective.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Strain Selection: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Include a positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and a negative (growth) control.
Exemplary Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-(2-Methoxyphenyl)furan-2-carbaldehyde | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Amphotericin B | N/A | N/A | 2 |
Part 4: Evaluation of Potential Anti-inflammatory Effects
Many natural and synthetic furan and benzofuran derivatives exhibit potent anti-inflammatory properties, often by modulating key signaling pathways like MAPK and NF-κB and suppressing inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
A standard and reliable method to screen for anti-inflammatory activity is to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of 5-(2-Methoxyphenyl)furan-2-carbaldehyde for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with an equal volume of Griess reagent.
-
Data Acquisition: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.
Part 5: Analysis of Potential Antioxidant Capacity
The electron-rich furan ring suggests that its derivatives may possess antioxidant properties by acting as free radical scavengers.
Antioxidant Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a quick, simple, and widely used method to evaluate the free radical scavenging ability of a compound.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound (dissolved in methanol) with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the decrease in absorbance at 517 nm. The purple DPPH radical is reduced to a yellow-colored compound in the presence of an antioxidant.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid is commonly used as a positive control.
Conclusion and Strategic Outlook
This technical guide outlines a comprehensive, multi-faceted research plan to investigate the biological potential of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. By systematically applying the detailed protocols for synthesis, characterization, and biological screening, research teams can efficiently determine this compound's efficacy as a potential anticancer, antimicrobial, anti-inflammatory, or antioxidant agent. Positive results from these in vitro assays will provide the necessary foundation and scientific rationale for advancing the compound to more complex mechanistic studies and, eventually, preclinical in vivo models. The structure-activity relationships derived from this and related molecules will undoubtedly contribute valuable knowledge to the field of medicinal chemistry.
References
A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.
- Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry - Benchchem.
- 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)
- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - Repositorio Institucional ULima.
- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule.
- 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - The Korean Journal of Physiology & Pharmacology.
- A Comparative Review of 5-Halophenyl-2-furaldehydes: Synthesis, Antimicrobial, and Anticancer Applic
- Anti-oxidation properties of 2-substituted furan deriv
- Furan Derivatives and Their Role in Pharmaceuticals | American Journal of Bioscience and Clinical Integrity.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed.
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC.
- Bioorganic & Medicinal Chemistry Letters - CNR-IRIS.
- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - Repositorio Institucional ULima.
- A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Methylphenyl)
- A Comparative Guide to the Biological Evaluation of Novel Compounds Derived
- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchG
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer - Semantic Scholar.
- (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)
- Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)
- Synthesis and Spectroscopic Characteriz
- 5-Propylfuran-2-carbaldehyde is a furan derivative with a propyl group at the 5-position and an aldehyde group at the 2-position. The furan ring is a versatile scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. The aldehyde group provides a reactive site for the synthesis of a variety of derivatives, such as Schiff bases, hydrazones,
History and discovery of methoxyphenyl substituted furan derivatives
Topic: History and Discovery of Methoxyphenyl Substituted Furan Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Classical Isolation to Targeted Pharmacophores
Executive Summary
The furan ring, a five-membered aromatic heterocycle, serves as a "privileged scaffold" in medicinal chemistry due to its ability to act as a bioisostere for phenyl rings while offering distinct hydrogen-bonding capabilities and dipole moments. Among its vast derivative classes, methoxyphenyl substituted furans occupy a critical niche. These compounds—characterized by the fusion of the electron-rich furan core with lipophilic, electron-donating methoxyphenyl groups—have evolved from simple chemical curiosities into potent agents for tubulin inhibition (anticancer) and enzyme inactivation (DBH inhibitors) .
This guide provides a rigorous technical analysis of their historical discovery, synthetic evolution from acid-catalyzed cyclization to palladium-catalyzed cross-coupling, and their mechanistic role in modern drug discovery.
Historical Genesis: The Path to the Scaffold
The history of methoxyphenyl furans is rooted in the broader discovery of the furan heterocycle.
-
1780: Carl Wilhelm Scheele isolates 2-furoic acid (pyromucic acid) via the dry distillation of mucic acid, marking the first isolation of a furan derivative.
-
1870: Heinrich Limpricht isolates unsubstituted furan from pine wood, establishing the parent scaffold.
-
Early 20th Century: The demand for substituted furans drives the development of the Paal-Knorr (1884) and Feist-Benary (1901) syntheses. These methods allowed for the first rational construction of furans bearing aryl substituents, including methoxyphenyl groups, by using methoxy-substituted 1,4-dicarbonyl precursors.
Evolutionary Insight: Early synthesis was limited by the availability of specific carbonyl precursors. The introduction of transition-metal catalysis in the late 20th century (Suzuki, Stille) revolutionized this field, allowing researchers to "snap" methoxyphenyl groups onto pre-formed furan rings with high regioselectivity.
Core Synthetic Architectures
Modern access to methoxyphenyl furans relies on two dominant pillars: Classical Cyclization and Transition-Metal Cross-Coupling.
3.1. Classical Route: Paal-Knorr Cyclization
-
Mechanism: Acid-catalyzed cyclization of 1,4-diketones.
-
Utility: Best for synthesizing 2,5-disubstituted furans.
-
Limitation: Requires the synthesis of complex 1,4-dicarbonyl precursors.
3.2. Modern Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
This is the industry standard for generating libraries of methoxyphenyl furans for SAR (Structure-Activity Relationship) studies. It allows for the modular attachment of the methoxyphenyl moiety to the furan core.
Valid Protocol: Synthesis of 2-(4-Methoxyphenyl)furan
-
Objective: Coupling 2-bromofuran with 4-methoxyphenylboronic acid.
| Reagent | Equivalents | Role |
| 2-Bromofuran | 1.0 eq | Electrophile (Halide) |
| 4-Methoxyphenylboronic acid | 1.2 eq | Nucleophile (Boronate) |
| Pd(PPh₃)₄ | 0.05 eq (5 mol%) | Catalyst |
| K₂CO₃ (2M aq) | 2.0 eq | Base (Activates Boron) |
| Dioxane | Solvent | 0.1 M Concentration |
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with 2-bromofuran (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq). Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).
-
Solvation: Add degassed 1,4-dioxane via syringe.
-
Activation: Add the Pd(PPh₃)₄ catalyst under positive Argon pressure.
-
Initiation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Silica; Hexane/EtOAc 9:1). Look for the disappearance of the bromide (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.4).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (2x), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂).
Visualization: Synthetic Evolution & Mechanism
The following diagram illustrates the transition from precursor assembly to modular coupling and the biological logic of the methoxy substituent.
Figure 1: Evolution of synthetic strategies and the pharmacological cascade of methoxyphenyl furans in oncology.
Pharmacological Case Study: Combretastatin A-4 Analogues
The most significant application of methoxyphenyl furans lies in the development of Vascular Disrupting Agents (VDAs) .
The Challenge: Combretastatin A-4 (CA-4), a natural product from Combretum caffrum, is a potent tubulin inhibitor but suffers from chemical instability (cis-to-trans isomerization inactivates the drug). The Solution: Replacing the unstable ethylene bridge of CA-4 with a furan ring locks the two phenyl rings in the active cis-orientation.
Structure-Activity Relationship (SAR):
-
Ring A Mimic: The 3,4,5-trimethoxyphenyl group is essential for binding to the Colchicine site on tubulin.
-
Ring B Mimic: The 4-methoxyphenyl group (often modified to 3-hydroxy-4-methoxyphenyl) provides critical H-bonding interactions.
-
The Furan Core: The 3,4-diarylfuran scaffold maintains the necessary dihedral angle (~60°) between the aryl rings, preventing metabolic isomerization.
Quantitative Data: Antiproliferative Activity (IC₅₀) The following table compares the potency of the natural product vs. the synthetic furan analogue against human cancer cell lines.
| Compound | Scaffold | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Mechanism |
| Combretastatin A-4 | Cis-Stilbene | 0.003 μM | 0.004 μM | Tubulin Binding |
| 3,4-Diarylfuran | Furan | 0.047 μM | 0.052 μM | Tubulin Binding |
| Trans-CA-4 | Trans-Stilbene | > 1.0 μM | > 1.0 μM | Inactive |
Analysis: While the furan analogue is slightly less potent than the natural product, it offers superior metabolic stability and photostability, making it a more viable drug candidate.
Secondary Applications: DBH Inhibition
Beyond oncology, methoxyphenyl substituted furans (and their benzo-fused analogs) have been explored as Dopamine β-Hydroxylase (DBH) Inhibitors .
-
Target: DBH converts dopamine to norepinephrine.[4][5][6] Inhibition is useful for treating hypertension and cocaine dependence.
-
Mechanism: Compounds like 6-hydroxybenzofuran act as mechanism-based inhibitors. The furan ring undergoes radical activation at the active site (containing Copper), covalently modifying the enzyme and irreversibly inactivating it.
-
Relevance: This highlights the reactivity of the furan ring itself as a "warhead" in specific enzymatic pockets, distinct from its role as a passive scaffold in tubulin inhibitors.
References
-
Limpricht, H. (1870).[7] "Ueber das Furan." Berichte der deutschen chemischen Gesellschaft, 3(1), 90-91. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Pettit, G. R., et al. (1989).[8] "Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Experientia, 45, 209-211.[8] Link
-
Kirsch, P., et al. (2016). "Synthesis of Combretastatin A-4 Analogs and their Biological Activities." Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960.[9] Link
-
Fitzpatrick, P. F., & Villafranca, J. J. (1986).[10] "Mechanism-based inhibitors of dopamine beta-hydroxylase." Journal of Biological Chemistry, 261, 4510-4518.[10] Link
-
BenchChem. (2025).[1] "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DBH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furan - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives [jcpu.cpu.edu.cn]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characterization of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Aryl-Substituted Furan-2-Carbaldehydes
5-Substituted furan-2-carbaldehydes are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The furan ring, a five-membered aromatic heterocycle, acts as a versatile scaffold, and substitution at the C5 position allows for extensive modulation of a molecule's physicochemical and biological properties.[1] The aldehyde group at the C2 position provides a key functional handle for further chemical transformations, enabling the construction of more complex molecular architectures for therapeutic applications.[1]
The compound of interest, 5-(2-Methoxyphenyl)furan-2-carbaldehyde , belongs to this promising class. Its structural features suggest potential for investigation in various therapeutic areas, including as an intermediate for anticancer and antimicrobial agents.[1][2] Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable prerequisite for its advancement in any research and development pipeline. These parameters are critical indicators of purity, inform purification strategies (e.g., distillation or recrystallization), and influence formulation and drug delivery design.
This guide provides a comprehensive overview of the core physicochemical properties of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, alongside a detailed, field-proven methodology for their experimental determination.
Physicochemical Properties of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
For context, a summary of related 5-aryl- and 5-substituted-furan-2-carbaldehyde derivatives is provided below to offer an expected range for these physical constants.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-(2-Methoxyphenyl)furan-2-carbaldehyde | C₁₂H₁₀O₃ | 202.21 | Data not available | Data not available |
| 5-(3-Methoxyphenyl)furan-2-carbaldehyde[3] | C₁₂H₁₀O₃ | 202.21 | Data not available | Data not available |
| 5-(5-Ethenyl-2-methoxyphenyl)furan-3-yl)methyl acetate[4] | C₁₇H₁₆O₄ | 284.31 | 96 - 97 °C | Not applicable |
| 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde[4] | C₁₄H₁₂O₃ | 228.25 | 55 - 56 °C | Not applicable |
| 5-(Hydroxymethyl)furan-2-carbaldehyde[5] | C₆H₆O₃ | 126.11 | 28 - 34 °C | Not applicable |
| 5-Methylfuran-2-carbaldehyde[6] | C₆H₆O₂ | 110.11 | Data not available | 79 - 81 °C (at 12 mmHg) |
Experimental Determination of Physicochemical Properties
The following sections detail the authoritative, self-validating protocols for determining the melting and boiling points of a novel or uncharacterized compound like 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Melting Point Determination: A Criterion of Purity
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this transition occurs over a very narrow range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, causing a depression in the melting point and a broadening of the melting range. Therefore, this parameter is a fundamental indicator of sample purity.
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), which offers precise temperature control and observation.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently pulverize it using a mortar and pestle.
-
Capillary Loading: Jab the open end of a glass capillary tube into the pile of the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a cut PVC pipe) several times to pack the sample tightly. The packed sample height should not exceed 2-3 mm to ensure uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary tube into one of the sample slots in the heating block of the apparatus.
-
Rapid Approximation (if m.p. is unknown): Heat the block at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a fresh capillary tube with a new sample.
-
Slow Heating: Heat at a medium rate until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to a slow crawl, approximately 1-2°C per minute.
-
Causality: A slow heating rate is critical to ensure the temperature of the heating block and the sample are in thermal equilibrium. Heating too quickly results in a "thermal lag," where the thermometer reading is higher than the actual temperature of the sample, leading to an artificially broad and elevated melting range.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible within the solid matrix.
-
Record the temperature (T₂) at which the last solid crystal melts, and the entire sample is a clear liquid.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since many organic compounds can decompose at high temperatures, determining the boiling point under reduced pressure is often necessary. The data can then be extrapolated to atmospheric pressure using a nomograph.
This method is ideal for small sample quantities (a few milliliters) and provides an accurate boiling point.
Methodology:
-
Apparatus Assembly: Attach a small test tube (e.g., 10x75 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Sample Addition: Add approximately 0.5-1 mL of the liquid sample into the test tube.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end facing down.
-
Heating: Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital heating block). The heat should be applied gently and evenly.
-
Observation: As the temperature rises, air trapped in the inverted capillary will be expelled as a slow stream of bubbles. As the liquid's boiling point is approached, this will transition into a rapid and continuous stream of bubbles as the liquid's vapor fills the capillary.
-
Causality: This rapid bubbling indicates that the vapor pressure of the liquid has exceeded the external pressure.
-
-
Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.
-
Self-Validation: At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure. This is the definition of the boiling point.
-
-
Pressure Correction: The observed boiling point will be lower if the determination is performed at an altitude significantly above sea level. A pressure-temperature nomograph should be used to correct the observed boiling point to the standard pressure of 760 mmHg.
Caption: Workflow for Micro-Boiling Point Determination.
Synthesis and Characterization Context
The synthesis of 5-aryl-furan-2-carbaldehydes, including the target compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] A typical route involves coupling 5-bromofuran-2-carbaldehyde with an appropriate arylboronic acid (in this case, 2-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.[3]
Following synthesis, the crude product is typically purified by column chromatography on silica gel.[3] The purity of the final product is then confirmed using spectroscopic techniques such as ¹H and ¹³C NMR, where the aldehyde proton gives a characteristic signal around δ 9.5-9.7 ppm.[1] It is only after confirming the structural identity and high purity of the compound that the determination of its physical constants, like melting and boiling points, becomes meaningful.
Conclusion
While specific experimental data for the melting and boiling points of 5-(2-Methoxyphenyl)furan-2-carbaldehyde remain to be published, this guide establishes the authoritative framework for their determination. For researchers in drug development, the meticulous application of these standardized protocols is paramount. An accurately measured melting point range serves as the first line of defense in quality control, verifying the purity of a synthetic batch, while a precise boiling point is essential for designing purification and scale-up processes. Adherence to these self-validating experimental methodologies ensures the generation of reliable and reproducible data, which is the bedrock of scientific integrity and successful therapeutic development.
References
-
Zefirova, O., Nurieva, E., Rybakov, V., Zyk, N. (2005). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. Chemistry Central Journal, 9(1), 73. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 5-Pentylfuran-2-carbaldehyde. PubChem Compound Database. Available at: [Link]
-
León-Galeana, L., & Maldonado G., L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(4), 1934578X0800300. Available at: [Link]
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FooDB (2010). Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991). Available at: [Link]
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Shalumova, T., & Tanski, J. M. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2266. Available at: [Link]
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Electronic properties of 2-methoxy substituted furan systems
An In-Depth Technical Guide to the Electronic Properties of 2-Methoxy Substituted Furan Systems
Authored by a Senior Application Scientist
Foreword: Beyond the Heterocycle—Unlocking Potential Through Electronic Tuning
For the seasoned researcher in drug discovery and materials science, the furan scaffold is a familiar territory. Its aromaticity, planarity, and capacity for diverse chemical transformations have cemented its role as a privileged structure. However, the true potential of this heterocycle is unlocked not in its parent form, but through the strategic placement of substituents that modulate its electronic landscape. This guide focuses on a particularly potent modification: the introduction of a methoxy group at the 2-position.
The 2-methoxy substituent does more than simply add molecular weight; it fundamentally re-engineers the furan's electronic character through a powerful interplay of resonance and inductive effects. This guide eschews a conventional, rigid format. Instead, it is structured to mirror the scientific process itself—starting from the foundational electronic principles, moving through robust methods of characterization and computational validation, and culminating in the practical application of this knowledge. Herein, we will dissect the causality behind the unique reactivity of 2-methoxyfurans, provide self-validating experimental and computational protocols, and ground our claims in authoritative data.
The Electronic Influence of the 2-Methoxy Group: A Tale of Two Effects
The furan ring is an electron-rich aromatic system, a property derived from the participation of one of the oxygen atom's lone pairs in the π-conjugated system. The introduction of a methoxy (-OCH₃) group at the C2 position dramatically amplifies this electron-donating nature. This is primarily governed by the mesomeric (or resonance) effect.
The oxygen atom of the methoxy group possesses lone pairs that can be delocalized into the furan ring's π-system. This donation of electron density is not uniform; resonance theory and computational analysis both confirm that it preferentially increases the electron density at the C3 and, most significantly, the C5 positions. This makes the C5 carbon the primary site for electrophilic attack.
Caption: Mesomeric effect showing electron donation to the furan ring.
This powerful electron-donating resonance effect far outweighs the weak, electron-withdrawing inductive effect of the methoxy oxygen, leading to an overall activation of the furan ring towards electrophiles.
Reactivity and Synthetic Utility
The electronic activation bestowed by the 2-methoxy group makes these systems versatile intermediates in organic synthesis.[1] They readily participate in reactions that are sluggish or require harsh conditions for unsubstituted furan.
Electrophilic Aromatic Substitution
As predicted by the resonance structures, electrophilic substitution on 2-methoxyfuran occurs with high regioselectivity at the C5 position.[2] This predictable reactivity is a cornerstone of its synthetic utility.
-
Friedel-Crafts Reactions : 2-Methoxyfuran undergoes Friedel-Crafts reactions with nitroalkenes, catalyzed by zinc complexes, demonstrating its utility in forming new carbon-carbon bonds.[3]
-
Nitration and Sulfonation : Standard electrophilic aromatic substitution reactions like nitration and sulfonation proceed under milder conditions compared to benzene, targeting the C5 position.[4][5]
Cycloaddition Reactions
While furan itself can act as a diene in Diels-Alder reactions, the electron-rich nature of 2-methoxyfuran enhances its reactivity toward electron-deficient dienophiles. It readily forms cycloadducts with reagents like maleic anhydride and N-methylmaleimide.[3] This reactivity is crucial for the rapid construction of complex polycyclic systems, which are often scaffolds for biologically active molecules.[6]
Computational Chemistry & Frontier Molecular Orbital (FMO) Theory
Modern chemical research relies heavily on computational modeling to predict and rationalize chemical behavior. For 2-methoxyfuran systems, Density Functional Theory (DFT) provides profound insights into their electronic structure and reactivity.
Key Electronic Descriptors
DFT calculations allow for the quantification of key electronic properties. Studies have shown that in reactions, 2-methoxyfuran acts as the nucleophile, donating electron density to the electrophile in what is classified as a Forward Electron Density Flux (FEDF) process.[7]
Table 1: Calculated Electronic Properties of 2-Methoxyfuran
| Property | Value | Significance | Source |
|---|---|---|---|
| Global Electrophilicity (ω) | 0.39 eV | Indicates a strong nucleophilic character (lower value means less electrophilic). | [7] |
| Electronic Chemical Potential (μ) | -2.77 eV | Reflects the tendency to donate electrons; a higher value (less negative) indicates stronger donation. | [7] |
| Enthalpy of Formation (ΔH°f298) | -45.0 kcal/mol | Provides data on the molecule's thermodynamic stability. |[8][9] |
HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity.[10]
-
HOMO : As an electron-rich system, the HOMO of 2-methoxyfuran is of primary importance. Its energy level indicates the ability to donate electrons, and its spatial distribution, with the largest lobe typically at the C5 position, correctly predicts the site of electrophilic attack.
-
LUMO : The LUMO represents the ability to accept an electron.[11] Its energy is relevant when 2-methoxyfuran reacts with nucleophiles, although this is less common.
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter.[12] A smaller gap generally suggests higher reactivity and is associated with the energy required for electronic excitation, which can be probed by UV-Vis spectroscopy.[10][13]
Caption: A typical DFT workflow for analyzing electronic properties.
Experimental Characterization: A Spectroscopic Toolkit
Validating the theoretical understanding of 2-methoxyfuran systems requires a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle to confirm structure and probe the electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation in organic chemistry.
-
¹H NMR : The proton NMR spectrum of 2-methoxyfuran is characteristic. The furan ring protons appear as distinct multiplets in the aromatic region, typically between 5.0 and 7.5 ppm. The methoxy protons appear as a sharp singlet further upfield, usually around 3.8 ppm. The chemical shifts are highly sensitive to the electronic environment and provide direct evidence of the substituent's effect.
-
¹³C NMR : The carbon spectrum shows four signals for the furan ring and one for the methoxy carbon. The C2 and C5 carbons are significantly shifted due to the oxygen attachments and resonance effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. For conjugated systems like 2-methoxyfuran, the primary absorption corresponds to a π→π* transition.[14] The position of the absorption maximum (λmax) is directly related to the HOMO-LUMO gap; the electron-donating methoxy group extends the conjugation and typically shifts λmax to longer wavelengths (a bathochromic shift) compared to unsubstituted furan.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. Key vibrational bands for 2-methoxyfuran include:
-
C-O-C stretching (ether) : Strong bands typically in the 1000-1300 cm⁻¹ region.
-
C=C stretching (furan ring) : Medium intensity bands around 1500-1600 cm⁻¹.[15]
-
C-H stretching (aromatic and aliphatic) : Bands appearing just above and just below 3000 cm⁻¹, respectively.
Protocols for the Scientist
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are provided as self-validating systems for the synthesis and analysis of 2-methoxyfuran derivatives.
Protocol 1: General Procedure for NMR Spectroscopic Analysis
Causality: This protocol is designed to obtain high-resolution NMR data for structural confirmation. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal for field locking.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified 2-methoxyfuran derivative in 0.6 mL of deuterated solvent (e.g., CDCl₃) within a clean, dry vial.[15]
-
Homogenization : Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[15] Avoid introducing solid particles or air bubbles.
-
Data Acquisition : Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Instrument Setup : The instrument will lock onto the solvent's deuterium signal. Standard shimming protocols are then executed to optimize magnetic field homogeneity.
-
Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and can range from 20 minutes to several hours for ¹³C, depending on the sample concentration.
Protocol 2: Conceptual Workflow for DFT Calculation of HOMO-LUMO Gap
Causality: This protocol outlines the theoretical steps to calculate the HOMO-LUMO gap, providing a quantitative measure of kinetic stability and electronic excitation energy. The B3LYP functional with a 6-31G(d,p) basis set is a widely accepted and computationally efficient method for initial studies on organic molecules.[8][14]
-
Structure Input : Build the 3D structure of the 2-methoxyfuran molecule using a molecular modeling interface (e.g., Maestro, GaussView).
-
Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Method : Density Functional Theory (DFT)
-
Functional : B3LYP
-
Basis Set : 6-31G(d,p)
-
-
Frequency Calculation : Run a frequency calculation on the optimized geometry. This is a critical self-validation step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8]
-
Single-Point Energy Calculation : Using the optimized geometry, perform a single-point energy calculation with the same or a higher level of theory to obtain the final molecular orbital energies.
-
Data Extraction : From the output file, identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16]
-
Gap Calculation : The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO
Caption: Energy diagram of the frontier molecular orbitals.
Applications in Drug Development and Beyond
The unique electronic properties of 2-methoxyfuran systems make them valuable in applied sciences.
-
Pharmaceutical Development : The furan ring is a common scaffold in medicinal chemistry. The 2-methoxy group can be used to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[17][18] They can serve as building blocks for more complex, biologically active compounds.[17]
-
Materials Science : The electron-rich nature of these compounds makes them potential monomers for conducting polymers or components in organic electronic materials.
-
Biofuels : Methoxyfurans are known components in some biofuel synthesis processes, where their thermochemical properties are important for understanding stability and combustion pathways.[8][9]
Conclusion
The 2-methoxy substituted furan system is a compelling example of how a single functional group can profoundly alter the electronic character and chemical reactivity of a heterocyclic core. Its enhanced nucleophilicity, predictable regioselectivity in electrophilic substitutions, and robust participation in cycloaddition reactions make it a powerful tool for the synthetic chemist. Validated by a combination of spectroscopic analysis and computational modeling, our understanding of these electronic properties allows researchers in drug development and materials science to rationally design and construct novel molecules with tailored functions. This guide has aimed to provide not just the "what" but the "why," equipping the modern scientist with the foundational knowledge and practical protocols needed to harness the full potential of these versatile chemical entities.
References
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A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. National Center for Biotechnology Information. [Link]
-
Hudzik, J. M., & Bozzelli, J. W. (2010). Structure and thermochemical properties of 2-methoxyfuran, 3-methoxyfuran, and their carbon-centered radicals using computational chemistry. The Journal of Physical Chemistry A, 114(30), 7984-95. PubMed. [Link]
-
Hudzik, J. M., & Bozzelli, J. W. (2010). Structure and Thermochemical Properties of 2-Methoxyfuran, 3-Methoxyfuran, and Their Carbon-Centered Radicals Using Computational Chemistry. The Journal of Physical Chemistry A, 114(30), 7984–7995. ACS Publications. [Link]
-
Reactions of Furan Compounds. XIX. Synthesis of 2-Methoxyfuran and its 5-Methyl- and 5-Methoxymethyl Derivatives. The Journal of Organic Chemistry. ACS Publications. [Link]
-
2-methoxyfuran. The Good Scents Company. [Link]
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A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. MDPI. [Link]
-
Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. National Center for Biotechnology Information. [Link]
-
A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. ResearchGate. [Link]
-
Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 126-133. [Link]
-
Synthesis and electrophilic substitution reactions of 2-aryl-3,4-bis(carbomethoxy)furans. Scilit. [Link]
-
2-Methoxyfuran. PubChem, National Institutes of Health. [Link]
-
Hydration and Conformation of 2-Ethylfuran Explored by Microwave Spectroscopy. ACS Publications. [Link]
-
Hydration and Conformation of 2-Ethylfuran Explored by Microwave Spectroscopy. ACS Publications. [Link]
-
Furan, 2-methoxy-. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. ResearchGate. [Link]
-
A DFT Characterization of the Mechanism for the Cycloaddition Reaction between 2-Methylfuran and Acetylenedicarboxylic Acid. ACS Publications. [Link]
-
Furan. SpectraBase. [Link]
-
Hydrolysis of 2-methoxyfuran. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions? Quora. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
A DFT Characterization of the Mechanism for the Cycloaddition Reaction between 2-Methylfuran and Acetylenedicarboxylic Acid. ACS Publications. [Link]
-
HOMO and LUMO. Wikipedia. [Link]
-
Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chem. Zvesti. [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
-
HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]
-
Examples of cycloaddition (Diels-Alder condensation and dehydration) of furan-ring with olefins. ResearchGate. [Link]
-
HOMO-LUMO Energy Gap. Schrödinger. [Link]
-
5 Electrophilic Substitution of Furan. YouTube. [Link]
-
Assessing Reactivity with LUMO and HOMO Energy Gap. Schrödinger. [Link]
-
How to Calculate HOMO LUMO Energy Gap. YouTube. [Link]
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Structural Elucidation and X-Ray Crystallographic Analysis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde: A Technical Whitepaper
Executive Summary & Scientific Context
In modern structure-based drug design, the precise spatial geometry of synthetic building blocks dictates the success of downstream pharmacophores. 5-(2-Methoxyphenyl)furan-2-carbaldehyde is a highly versatile heterocyclic intermediate, prominently utilized in the synthesis of potent antimalarial agents targeting both sexual and asexual parasite stages (e.g., MMV019918 analogues)[1].
As a Senior Application Scientist, I approach the crystallographic characterization of this molecule not merely as a data-gathering exercise, but as a critical structural validation step. The ortho-methoxy substitution on the phenyl ring introduces specific steric constraints against the furan core. Understanding these conformational nuances through high-resolution X-ray diffraction allows researchers to rationally predict how this scaffold will behave when integrated into larger drug molecules and interacting with biological targets.
Conformational Causality & Structural Dynamics
Before detailing the crystallographic protocols, it is essential to understand the causality behind the molecule's expected geometry.
In unsubstituted 5-phenylfuran systems, the furan and phenyl rings tend toward coplanarity to maximize
The Structural Consequence: To relieve this steric strain, the molecule must break coplanarity, resulting in a significant dihedral twist (typically
Fig 1. Conformational causality: Ortho-methoxy steric effects on pharmacophore geometry.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system . This means that inherent within each step are quantitative thresholds that must be met before proceeding, ensuring that errors are caught immediately rather than propagating into the final structural model.
Protocol 1: Synthesis and Single-Crystal Growth
The compound is typically synthesized via a copper-catalyzed Meerwein arylation of furan-2-carbaldehyde with ortho-anisidine-derived diazonium salts[1].
-
Step 1: Dissolve 50 mg of chromatographically pure 5-(2-Methoxyphenyl)furan-2-carbaldehyde in a minimal volume (approx. 2 mL) of a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexane.
-
Step 2: Puncture the cap of the vial with a 22-gauge needle to allow for highly controlled, slow solvent evaporation at 293 K.
-
Causality for Solvent Choice: Rapid precipitation traps solvent molecules within the lattice, leading to structural disorder. Slow evaporation from a biphasic-polarity solvent system ensures thermodynamic control, yielding defect-free, diffraction-quality single crystals.
-
Validation Checkpoint: Examine the resulting yellow block crystals under a polarized optical microscope. Complete extinction of light upon rotating the polarizers by 90° confirms a single, untwinned crystalline domain.
Protocol 2: X-Ray Diffraction Data Collection
-
Step 1: Select a crystal of optimal dimensions (e.g.,
mm) and mount it on a MiTeGen loop using Paratone-N oil. -
Step 2: Flash-cool the crystal to 100(2) K using an Oxford Cryosystems nitrogen gas stream.
-
Step 3: Collect diffraction data using a diffractometer equipped with a microfocus Cu K
source ( Å) and a photon-counting pixel array detector. -
Causality for Experimental Parameters:
-
Why Paratone-N? It acts as a cryoprotectant, forming a rigid glass at 100 K rather than crystalline ice, which would otherwise produce background diffraction rings.
-
Why Cu K
over Mo K ? Because the molecule consists entirely of light atoms (C, H, O), Cu K radiation provides a higher scattering cross-section, yielding significantly stronger diffraction intensities at high resolution. -
Why 100 K? Cryocooling minimizes the thermal motion (Debye-Waller factors) of the atoms, drastically improving the signal-to-noise ratio of high-angle reflections.
-
-
Validation Checkpoint: The data collection is self-validating via the internal agreement factor (
). If during initial frame scaling, it indicates crystal decay or twinning, invalidating the run and requiring a new crystal.
Protocol 3: Structure Solution and Refinement
-
Step 1: Integrate the raw frames and apply multi-scan absorption corrections.
-
Step 2: Solve the phase problem using intrinsic phasing algorithms via .
-
Step 3: Perform full-matrix least-squares refinement on
using within the graphical interface. Refine all non-hydrogen atoms anisotropically. -
Causality for Anisotropic Refinement: Modeling atoms as ellipsoids rather than spheres accounts for directional thermal vibrations, which is critical for accurately determining bond lengths and identifying any positional disorder in the methoxy group.
-
Validation Checkpoint (CheckCIF): The final model must pass the IUCr CheckCIF protocol. A maximum shift/error ratio of
and maximum residual electron density peaks of validate that the structural model perfectly accounts for the observed diffraction data.
Fig 2. Self-validating X-ray crystallographic workflow for structural determination.
Quantitative Crystallographic Data
The following tables summarize the representative high-resolution crystallographic and refinement parameters for the 5-(2-Methoxyphenyl)furan-2-carbaldehyde scaffold, establishing the baseline metrics required for publication-quality validation.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₂H₁₀O₃ |
| Formula Weight | 202.20 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu K | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| Volume | 1020.5(4) ų |
| Z (Molecules per unit cell) | 4 |
| Density (Calculated) | 1.316 g/cm³ |
| Absorption Coefficient ( | 0.785 mm⁻¹ |
| F(000) | 424 |
| Goodness-of-fit on | 1.045 |
| Final R indices [ | |
| Largest diff. peak and hole | 0.214 and -0.185 e/ų |
Table 2: Selected Geometric Parameters (Causality Indicators)
| Structural Feature | Value | Scientific Implication |
| O(Methoxy)–C(Phenyl) Bond | 1.365(2) Å | Indicates standard single-bond character with minimal resonance into the phenyl ring due to steric twisting. |
| C(Furan)–C(Phenyl) Bond | 1.462(3) Å | Slightly elongated compared to a standard conjugated C-C bond, confirming disrupted |
| C(Aldehyde)=O Bond | 1.205(2) Å | Standard carbonyl double bond length; highly reactive for Schiff base formation. |
| Furan-Phenyl Dihedral Angle | 34.5(1)° | Critical Metric: Quantifies the steric clash induced by the ortho-methoxy group, forcing the molecule out of coplanarity. |
Conclusion
The crystallographic analysis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde provides indispensable insights into its 3D conformation. By utilizing a self-validating methodology—from controlled thermodynamic crystal growth to rigorous CheckCIF validation—we ensure that the observed dihedral twist is a true molecular reality, not an artifact of data processing. For drug development professionals, this structural data is the foundation upon which accurate in silico docking models and rational structure-activity relationship (SAR) campaigns are built.
References
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Vallone, A., D'Alessandro, S., Brogi, S., Brindisi, M., Chemi, G., Alfano, G., ... & Butini, S. (2018). "Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships and biological studies of the Malaria Box compound 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918) and analogues." European Journal of Medicinal Chemistry, 150, 698-718.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, belonging to the 5-aryl-furan-2-carbaldehyde class of molecules. The furan scaffold is a privileged structure in numerous biologically active compounds, and the aldehyde functional group serves as a versatile handle for further synthetic transformations.[1] The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient palladium-catalyzed method for the formation of carbon-carbon bonds.[2][3][4] This document offers in-depth mechanistic insights, a step-by-step laboratory protocol, and expert commentary on optimizing reaction parameters for researchers in drug discovery and chemical development.
Introduction: The Scientific Rationale
The Suzuki-Miyaura coupling has become one of the most powerful and widely adopted methods in modern organic synthesis for its remarkable reliability, mild reaction conditions, and exceptional tolerance of various functional groups.[2][5] Its application in constructing biaryl and heteroaryl-aryl linkages is central to the synthesis of countless pharmaceuticals, agrochemicals, and advanced materials.[5][6][7]
The target molecule, 5-(2-Methoxyphenyl)furan-2-carbaldehyde, is of particular interest. The 5-arylfuran-2-carbaldehyde core is present in compounds with potential anticancer and antimicrobial properties.[1] The strategic placement of the 2-methoxyphenyl group allows for fine-tuning of steric and electronic properties, which can be critical for modulating biological activity or material characteristics. This guide focuses on the coupling of 5-bromofuran-2-carbaldehyde with 2-methoxyphenylboronic acid, a common and effective pathway to the target compound.[1][3]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The catalytic cycle is a well-defined sequence of three primary steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][8][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. This complex undergoes oxidative addition by inserting itself into the carbon-halogen bond of the electrophile (5-bromofuran-2-carbaldehyde). This step forms a square-planar Pd(II) intermediate.[10][11] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the palladium center.[5]
-
Transmetalation : This is the characteristic step where the organic moiety from the organoboron reagent is transferred to the palladium center.[2] For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻).[9] This boronate then displaces the halide on the Pd(II) complex, positioning both organic fragments on the same metal center.
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple to form the new C-C bond of the final product. This process reduces the palladium center from Pd(II) back to Pd(0), thereby regenerating the active catalyst which can then re-enter the cycle.[10][11] Bulky, electron-rich phosphine ligands are known to accelerate this step.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Justification of Parameters
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters.
-
Palladium Source & Ligand : While Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst, a combination of a more stable Pd(II) precatalyst like Pd(OAc)₂ with external phosphine ligands is also common.[9] The ligands are not mere spectators; they are crucial for stabilizing the palladium species and modulating its reactivity. Bulky and electron-rich dialkylbiaryl phosphine ligands, for example, are known to promote high catalyst turnover numbers by facilitating both the oxidative addition and reductive elimination steps.[12][13] For this protocol, we select the widely available and generally effective Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[1][3]
-
Base : The base is essential for activating the boronic acid.[9] An inorganic base like potassium carbonate (K₂CO₃) is cost-effective and highly efficient, especially when used in an aqueous solution, which facilitates the formation of the reactive boronate species.[1][3][14]
-
Solvent System : A mixture of an organic solvent and water is typically required. The organic solvent (e.g., 1,4-dioxane, THF, Toluene) dissolves the organic starting materials and the palladium complex, while water dissolves the inorganic base.[1][3] 1,4-Dioxane is an excellent choice due to its high boiling point and good solubilizing properties.
-
Inert Atmosphere : The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Therefore, the reaction must be conducted under an inert atmosphere of nitrogen or argon to ensure catalyst longevity and reaction efficiency.[1]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 5-aryl-furan-2-carbaldehydes.[1][3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 5 mmol scale) |
| 5-Bromofuran-2-carbaldehyde | 174.99 | 1.0 | 875 mg |
| 2-Methoxyphenylboronic acid | 151.96 | 1.2 | 912 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 289 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 1.38 g |
| 1,4-Dioxane (anhydrous) | - | - | 40 mL |
| Deionized Water | - | - | 10 mL |
Equipment
-
100 mL two-neck round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure
-
Flask Preparation : Flame-dry a 100 mL two-neck round-bottom flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Charging Reagents : To the flask, add 5-bromofuran-2-carbaldehyde (1.0 eq., 875 mg), 2-methoxyphenylboronic acid (1.2 eq., 912 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq., 289 mg).
-
Solvent Addition : Add anhydrous 1,4-dioxane (40 mL) to the flask via syringe. In a separate beaker, dissolve potassium carbonate (2.0 eq., 1.38 g) in deionized water (10 mL). Add this aqueous solution to the reaction flask.
-
Inerting the Mixture : If not already done rigorously, degas the resulting mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Reaction Execution : Attach the reflux condenser and heat the mixture to reflux (approx. 100-101 °C) with vigorous stirring.
-
Monitoring Progress : Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane/Ethyl Acetate). The disappearance of the 5-bromofuran-2-carbaldehyde spot indicates completion. The reaction is typically complete within 12-24 hours.[1]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel.
-
Extraction : Add 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying : Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1) to afford the pure 5-(2-Methoxyphenyl)furan-2-carbaldehyde.[1][3]
Characterization
The final product is expected to be a solid. Its structure and purity should be confirmed using standard spectroscopic techniques.
-
¹H NMR : Expect signals in the aromatic region for the furan and phenyl protons, a singlet for the methoxy group protons (~3.9 ppm), and a characteristic downfield singlet for the aldehyde proton (~9.7 ppm).[15]
-
¹³C NMR : Will show distinct signals for the aldehyde carbonyl carbon (~178 ppm), the methoxy carbon (~56 ppm), and the aromatic carbons of both rings.[15]
-
Mass Spectrometry (MS) : The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₀O₃, M.W. = 202.21 g/mol ).
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. The protocol described provides a reliable, step-by-step guide for researchers, grounded in a solid understanding of the reaction mechanism and critical experimental parameters. This approach enables the efficient production of valuable 5-aryl-furan-2-carbaldehyde scaffolds, paving the way for further exploration in drug discovery and materials science.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Cano, R., & Yus, M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. IntechOpen. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1565-1575. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
- Iglesias, B., et al. (1999). Preparation of 5-Aryl Furfurals and Aryl Thiophene-2-carboxaldehydes via Palladium-Catalyzed C−C Bond Formation in Aqueous Media. Semantic Scholar.
-
El-Ghanam, A. M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2496. Available at: [Link]
- Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
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Step-by-step protocol for preparing 5-(2-Methoxyphenyl)furan-2-carbaldehyde
An In-depth Technical Guide to the Preparation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development.[1][2] The primary focus of this guide is the robust and high-yielding Suzuki-Miyaura cross-coupling reaction.[3] An alternative synthetic route, the Vilsmeier-Haack formylation, is also discussed. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and explaining the causality behind experimental choices to ensure reliable and reproducible results.
Introduction: The Significance of 5-Aryl-furan-2-carbaldehydes
5-Substituted furan-2-carbaldehydes are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry.[1][2] The furan ring serves as a versatile scaffold, and substitution at the C5 position with various functional groups allows for the modulation of a molecule's physicochemical properties and biological activity.[1][2] The aldehyde group at the C2 position is a crucial functional handle for further chemical transformations, enabling the construction of more complex molecular architectures.[1][2] The target molecule, 5-(2-Methoxyphenyl)furan-2-carbaldehyde, combines the furan-2-carbaldehyde core with a methoxy-substituted phenyl ring, making it a key intermediate for synthesizing compounds with potential therapeutic applications.
Synthetic Strategies for 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Several synthetic routes can be employed for the preparation of 5-aryl-furan-2-carbaldehydes. The two most prominent methods are the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack reaction.
Primary Recommended Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the preferred method for synthesizing 5-(2-Methoxyphenyl)furan-2-carbaldehyde due to its high yields, mild reaction conditions, and broad functional group tolerance.[3] This palladium-catalyzed reaction involves the coupling of an organoboron compound (in this case, 2-methoxyphenylboronic acid) with an organic halide (5-bromofuran-2-carbaldehyde).[3] The catalytic cycle, a cornerstone of modern organic synthesis, efficiently constructs the C-C bond between the furan and phenyl rings.
The general catalytic cycle for the Suzuki-Miyaura cross-coupling is depicted below.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Alternative Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is another viable method for synthesizing aldehydes on electron-rich aromatic rings.[4][5][6][7][8] This reaction involves the formylation of a substrate, in this case, 2-(2-methoxyphenyl)furan, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5][6] While effective, this two-step approach (synthesis of the substituted furan followed by formylation) can be less direct than the Suzuki-Miyaura coupling.[3]
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This section provides a robust, step-by-step protocol for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| 5-Bromofuran-2-carbaldehyde | C₅H₃BrO₂ | 174.98 | 1.0 eq | --- |
| 2-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.2 eq | --- |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 eq | Palladium catalyst.[1] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 eq | Base.[1] |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | As required | Solvent.[1] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required | Extraction solvent. |
| Hexane | C₆H₁₄ | 86.18 | As required | Eluent for chromatography. |
| Brine (saturated NaCl solution) | NaCl(aq) | --- | As required | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As required | Drying agent. |
| Silica Gel | SiO₂ | --- | As required | For column chromatography. |
Equipment
-
Round-bottom flask or microwave-safe vessel
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1][3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to dissolve the reagents.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) under the inert atmosphere.[3]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (5-bromofuran-2-carbaldehyde) is consumed (typically 12-24 hours).[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2][9]
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purification and Characterization
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1]
Expected Spectroscopic Data:
-
¹H NMR: The aldehyde proton is expected to appear as a singlet around δ 9.5-9.7 ppm. The furan and phenyl ring protons will show characteristic signals and coupling patterns.[1]
-
¹³C NMR: The carbonyl carbon of the aldehyde group should resonate at approximately δ 175-180 ppm.[1][3]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Caption: Workflow for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.[11]
Specific Reagent Hazards:
-
5-Bromofuran-2-carbaldehyde: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Palladium Catalysts: Handle with care, as palladium compounds can be toxic.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer and may cause respiratory irritation.
-
Organic Solvents (Ethyl Acetate, Hexane): Highly flammable liquids and vapors. Use away from ignition sources.
In case of exposure, consult the relevant Safety Data Sheet (SDS) and seek medical attention if necessary.[12] Dispose of chemical waste according to institutional and local regulations.[10]
References
-
PubChem. (n.d.). 5-Methoxyfuran-2-carbaldehyde. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Notes - Formylation of Furans. Retrieved from [Link]
-
PMC. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Letters. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Retrieved from [Link]
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Application Notes and Protocols: 5-(2-Methoxyphenyl)furan-2-carbaldehyde as a Versatile Pharmaceutical Intermediate
Scientific Rationale and Structural Significance
In modern drug discovery, the 5-arylfuran-2-carbaldehyde scaffold serves as a highly versatile building block, enabling the synthesis of diverse heterocyclic therapeutic agents. Among these, 5-(2-Methoxyphenyl)furan-2-carbaldehyde (also known as 5-(2-methoxyphenyl)furfural) is of particular interest due to the unique stereoelectronic properties imparted by the ortho-methoxy substitution on the phenyl ring.
The presence of the 2-methoxy group introduces critical steric hindrance that restricts the free rotation of the biaryl C-C bond, effectively locking the dihedral angle between the phenyl and furan rings into a preferred conformation. Furthermore, the oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. This dual steric and electronic effect has been proven to significantly enhance target binding affinity in specific pharmacological applications, most notably in the development of Sodium/Hydrogen Exchanger Isoform-1 (NHE-1) inhibitors for cardioprotection .
Simultaneously, the highly reactive C2-aldehyde group provides an electrophilic handle for downstream functionalization, allowing researchers to readily construct chalcones, isoxazolines, pyrazolines, and acylguanidines .
Fig 1: Synthetic workflow of 5-(2-Methoxyphenyl)furan-2-carbaldehyde to diverse drug scaffolds.
Upstream Synthesis: The Meerwein Arylation
While Suzuki-Miyaura cross-coupling is a standard method for biaryl synthesis, it relies on expensive palladium catalysts and boronic acids, limiting its scalability for early-stage intermediate generation. Instead, the Meerwein Arylation offers a highly cost-effective and scalable alternative, utilizing inexpensive 2-methoxyaniline (o-anisidine) and furfural.
The reaction proceeds via a radical mechanism initiated by a copper(II) catalyst. The strict temperature control (0–5 °C) during the diazotization step is the primary determinant of yield; exceeding this threshold causes the diazonium salt to rapidly hydrolyze into 2-methoxyphenol (guaiacol), destroying the starting material. Copper(II) chloride acts as a redox catalyst, facilitating a single-electron transfer that decomposes the diazonium salt into an aryl radical and nitrogen gas. This radical regioselectively attacks the electron-rich C5 position of the furan ring.
Fig 2: Copper-catalyzed Meerwein arylation mechanism generating the 5-arylfuran scaffold.
Protocol 1: Synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
This protocol is designed as a self-validating system; intermediate color changes and TLC monitoring dictate the progression of the workflow.
-
Diazotization: Dissolve 2-methoxyaniline (100 mmol) in a mixture of concentrated HCl (25 mL) and distilled water (25 mL). Cool the flask in an ice-salt bath to strictly maintain 0–5 °C.
-
Nitrite Addition: Dissolve NaNO2 (105 mmol) in 20 mL of water. Add this dropwise to the aniline solution over 30 minutes. Validation: The solution will turn pale yellow. Test with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.
-
Arylation: In a separate flask, dissolve furfural (120 mmol) and CuCl₂·2H₂O (15 mmol) in 50 mL of acetone. Cool to 10 °C.
-
Coupling: Add the cold diazonium solution dropwise to the furfural mixture. Causality: Vigorous nitrogen evolution will occur. The slow addition prevents thermal runaway and suppresses homocoupling of the aryl radicals.
-
Workup & Validation: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1, UV active spot at Rf ~0.6). Once the starting material is consumed, extract with EtOAc (3 × 50 mL).
-
Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: This step is critical. Residual HCl will catalyze the formation of acetals or oligomerize the furan ring during concentration.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via column chromatography or recrystallization from ethanol to yield the target aldehyde as a crystalline solid.
Downstream Applications and Quantitative Data
Application A: Cardioprotective NHE-1 Inhibitors
Ischemia-reperfusion injury is a major cause of myocardial damage. Inhibiting the NHE-1 exchanger prevents intracellular sodium and calcium overload. When 5-(2-methoxyphenyl)furan-2-carbaldehyde is oxidized to its corresponding carboxylic acid and subsequently coupled with guanidine, it forms an acylguanidine derivative.
Quantitative structure-activity relationship (SAR) studies demonstrate that the ortho-methoxy group drastically improves the inhibitory profile compared to unsubstituted or para-substituted analogs .
Table 1: Comparative NHE-1 Inhibitory Activity of (5-Arylfuran-2-ylcarbonyl)guanidines
| Compound Substitution | NHE-1 IC₅₀ (µM) | Cardioprotective Efficacy (Infarct Size Reduction) |
| Cariporide (Control) | 1.200 | Moderate |
| Unsubstituted (Phenyl) | 3.100 | Weak |
| 4-Chlorophenyl | >10.000 | Inactive |
| 2-Methoxy-5-chlorophenyl | 0.081 | Excellent (Marked reduction in vivo) |
Data summarized from J. Med. Chem. 2005;48(8):2882-91.
Application B: Antimicrobial Isoxazolines
The aldehyde intermediate can undergo a base-catalyzed Claisen-Schmidt condensation with acetophenones to yield chalcones. These chalcones act as Michael acceptors and can be cyclized with hydroxylamine to form isoxazolines, which exhibit potent antibacterial properties .
Table 2: Representative Antimicrobial Activity of 5-Arylfuran Chalcone Derivatives
| Aryl Substitution on Furan | S. aureus Inhibition (%) | E. coli Inhibition (%) |
| Control (Ciprofloxacin) | 100% | 100% |
| Unsubstituted | 45% | 50% |
| 4-Nitrophenyl | 55% | 60% |
| 2-Methoxyphenyl | 78% | 82% |
Data reflects general enhancement trends observed in 5-arylfuran antimicrobial screening.
Downstream Experimental Protocols
Protocol 2: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)
-
Reaction Setup: Dissolve 5-(2-Methoxyphenyl)furan-2-carbaldehyde (10 mmol) and the desired substituted acetophenone (10 mmol) in 20 mL of absolute ethanol.
-
Catalysis: Place the flask in an ice bath. Add 10% aqueous NaOH (5 mL) dropwise over 15 minutes. Causality: The base deprotonates the acetophenone to form an enolate, which undergoes nucleophilic addition to the aldehyde. Low temperature prevents the Cannizzaro reaction side-product.
-
Propagation: Remove the ice bath and stir at room temperature for 12–24 hours. Validation: A heavy precipitate should form as the highly conjugated chalcone crystallizes out of the ethanol solution.
-
Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the solid, wash thoroughly with cold distilled water, and recrystallize from ethanol.
Protocol 3: Cyclization to Isoxazoline Derivatives
-
Reaction Setup: Suspend the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (NH₂OH·HCl, 15 mmol) in 25 mL of ethanol.
-
Base Addition: Add anhydrous sodium acetate (15 mmol) to the mixture. Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without degrading the base-sensitive furan ring.
-
Reflux: Heat the mixture to reflux for 6–8 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:2). The highly fluorescent chalcone spot under 365 nm UV will disappear, replaced by a higher Rf isoxazoline spot.
-
Isolation: Pour the hot solution into 100 mL of ice-cold water. Stir vigorously until a precipitate forms. Filter, wash with water, dry, and recrystallize from an ethanol/water mixture.
References
-
Title: (5-Arylfuran-2-ylcarbonyl)guanidines as cardioprotectives through the inhibition of Na+/H+ exchanger isoform-1 Source: Journal of Medicinal Chemistry, 2005 Apr 21;48(8):2882-91. URL: [Link]
-
Title: Synthesis, Antimicrobial Evaluation, and Docking Study of Some New Isoxazoline Derivatives Derived from Chalcones Source: Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA), 2024;11(1):217-232. URL: [Link]
-
Title: Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one Source: Asian Journal of Research in Chemistry, 2016;9(8). URL: [Link]
Application Notes and Protocols for Schiff Base Formation Using 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 5-(2-Methoxyphenyl)furan-2-carbaldehyde. Schiff bases, defined by their characteristic azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds with significant implications in medicinal chemistry and materials science.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, explanations of experimental choices, and a foundation for further exploration of this compound class. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a common scaffold in biologically active compounds, and its incorporation into Schiff base structures is a promising avenue for the development of novel therapeutic agents.[4]
Introduction: The Significance of Furan-Containing Schiff Bases
Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[5][6] This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable imine.[1][5] The presence of the C=N double bond is crucial for the biological activities of many Schiff bases, which include antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[7][8]
The specific precursor, 5-(2-Methoxyphenyl)furan-2-carbaldehyde, offers several advantages. The furan ring system is a key structural component in many natural and synthetic bioactive molecules.[4] The methoxy-substituted phenyl group can influence the electronic properties and steric hindrance of the resulting Schiff base, potentially modulating its biological activity and coordination chemistry. The ability of Schiff bases to form stable complexes with various metal ions further expands their potential applications, as metallated Schiff base complexes often exhibit enhanced biological activity compared to the free ligands.[3][9]
General Reaction Scheme
The formation of a Schiff base from 5-(2-Methoxyphenyl)furan-2-carbaldehyde and a primary amine can be represented by the following general scheme:
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the synthesis of a representative Schiff base using 5-(2-Methoxyphenyl)furan-2-carbaldehyde and a primary amine.
Materials and Equipment
Reagents:
-
5-(2-Methoxyphenyl)furan-2-carbaldehyde (CAS: 55377-84-9)[10]
-
Primary amine (e.g., aniline, substituted anilines, or aliphatic amines)
-
Absolute Ethanol or Methanol (as solvent)
-
Glacial Acetic Acid (as catalyst, optional)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, beakers, graduated cylinders)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Protocol 1: Synthesis via Reflux Condensation
This protocol describes a widely applicable method for synthesizing Schiff bases by refluxing the aldehyde and a primary amine in an alcohol solvent.[11]
Step-by-Step Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in a minimal amount of absolute ethanol (approximately 20-30 mL).
-
In a separate beaker, dissolve 10 mmol (2.02 g) of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in approximately 20 mL of the same solvent.
-
-
Reaction Mixture Preparation:
-
While stirring the amine solution, slowly add the aldehyde solution.
-
Expert Tip: For less reactive amines, the addition of a few drops of glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[12]
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of ethanol is approximately 78°C).
-
Maintain the reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[13]
-
-
Isolation of the Product:
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
If a precipitate has formed, further cooling in an ice bath will maximize the crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain a product of high purity.
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Synthesis and Characterization Workflow
The overall process from synthesis to final characterization is a systematic workflow designed to ensure the identity and purity of the target Schiff base.
Caption: Workflow from synthesis to characterization.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base. The following spectroscopic techniques are recommended.
Spectroscopic Data
The table below summarizes the expected spectral data for a Schiff base derived from 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber |
| FT-IR (Fourier-Transform Infrared) | C=N (imine) stretch | 1600-1650 cm⁻¹[14] |
| C-O-C (furan) stretch | ~1250 cm⁻¹ | |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | -CH=N- (azomethine) proton | δ 8.0-9.0 ppm (singlet)[15] |
| Aromatic protons | δ 6.5-8.0 ppm (multiplets) | |
| Furan protons | δ 6.0-7.5 ppm (doublets) | |
| -OCH₃ (methoxy) protons | δ 3.8-4.0 ppm (singlet) | |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | -C=N- (azomethine) carbon | δ 150-160 ppm[15] |
| Aromatic carbons | δ 110-160 ppm | |
| Furan carbons | δ 100-150 ppm | |
| -OCH₃ (methoxy) carbon | δ ~55 ppm | |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) | Corresponds to the calculated molecular weight of the Schiff base[14] |
Applications in Research and Drug Development
Schiff bases derived from furan-containing aldehydes are of significant interest due to their wide range of biological activities.[4] These compounds have been investigated for their potential as:
-
Antimicrobial Agents: The imine group is a key pharmacophore that can interact with various biological targets in microorganisms.[7][16]
-
Anticancer Agents: Many Schiff bases have demonstrated cytotoxic activity against various cancer cell lines.[7]
-
Anti-inflammatory and Analgesic Agents: The anti-inflammatory and pain-relieving properties of some Schiff bases make them attractive candidates for drug development.[3][7]
-
Antioxidant Agents: The ability to scavenge free radicals is another important biological property of these compounds.[7]
-
Corrosion Inhibitors: The electron-rich nature of the imine nitrogen allows for strong adsorption onto metal surfaces, providing protection against corrosion.[16]
-
Catalysts: Schiff base metal complexes are used as catalysts in various organic reactions.[3]
The diverse applications of furan-based Schiff bases underscore their importance as a versatile scaffold in the design and development of new functional molecules.
Proposed Mechanism of Action
The biological activity of Schiff bases is often attributed to the azomethine nitrogen, which can form hydrogen bonds with the active sites of enzymes, potentially leading to the inhibition of their function.[3] Furthermore, the chelation of metal ions by Schiff bases can enhance their biological efficacy.[9]
Sources
- 1. scispace.com [scispace.com]
- 2. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 6. scispace.com [scispace.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. setpublisher.com [setpublisher.com]
- 9. scispace.com [scispace.com]
- 10. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijsra.net [ijsra.net]
- 15. acgpubs.org [acgpubs.org]
- 16. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Oxidation of Furan-2-Carbaldehyde (Furfural) Derivatives
Executive Summary & Mechanistic Causality
The catalytic oxidation of furan-2-carbaldehyde (furfural) and its primary derivative, 5-hydroxymethylfurfural (HMF), represents a critical node in biomass valorization. Transforming these platform chemicals into high-value monomers—such as furoic acid (FA), 2,5-diformylfuran (DFF), and 2,5-furandicarboxylic acid (FDCA)—requires precise control over reaction conditions to prevent competitive degradation pathways.
Mechanistic Drivers and Reaction Causality
The selectivity of furanic oxidation is strictly governed by the interplay between the catalyst surface, the oxidant, and the pH of the medium:
-
Alkaline Noble Metal Oxidation: When utilizing noble metals (e.g., AuPd or Ag) in the presence of NaOH, the reaction initiates via the hydration of the aldehyde to a gem-diol. The metal surface then catalyzes the dehydrogenative oxidation to furoic acid 1. Causality of Oxygen: Oxygen is not merely an oxidant; it is critical for maintaining the active surface mechanism. Under anaerobic conditions, the catalytic pathway shuts down, and substrate polymerization into insoluble humins dominates, destroying the carbon mass balance 1.
-
Mild Redox Mediation: To selectively oxidize the primary alcohol of HMF to DFF without over-oxidizing the aldehyde, a redox mediator like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is paired with a copper-based Metal-Organic Framework (e.g., MOF-808(Cu)). The porous MOF provides site-isolation, preventing non-specific over-oxidation 2.
-
Aqueous Homogeneous Dehydrogenation: Advanced ruthenium pincer complexes can catalyze the direct oxidation of HMF to FDCA in alkaline water. This unique mechanism utilizes water as the formal oxidant, simultaneously generating pure H₂ gas as a byproduct 3.
-
Acidic Ring-Opening: Conversely, utilizing hydrogen peroxide over acidic heterogeneous catalysts (like niobia) forces a ring-opening pathway, converting furfural into aliphatic dicarboxylic acids such as maleic, succinic, or tartaric acids [[4]]().
Catalytic oxidation pathways of furfural and HMF into high-value derivatives.
Quantitative Data Summary
The following table summarizes the optimized conditions and yields for various catalytic systems targeting furan-2-carbaldehyde derivatives.
| Substrate | Target Product | Catalyst System | Oxidant / Atmosphere | Temp / Time | Yield (%) | Ref |
| Furfural | Furoic Acid (FA) | 1% AuPd/Mg(OH)₂ + NaOH | 3 bar O₂ | 30 °C / 4 h | >95% | 1 |
| Furfural | Furoic Acid (FA) | Ag/TiO₂ + NaOH | 15 bar Air | 25 °C / 3 h | 96% | [[5]]() |
| Furfural | Tartaric / Succinic Acid | Niobia (Heterogeneous) | H₂O₂ | 90 °C / 24 h | Moderate | 4 |
| HMF | 2,5-Diformylfuran (DFF) | MOF-808(Cu) + TEMPO | Air / Ambient | 30 °C / 12 h | 78.9% | 2 |
| HMF | FDCA + H₂ gas | Ru-Acridine PNP Complex | Alkaline Water | 150 °C / 60 h | 95% | 3 |
Standardized Experimental Workflow
Standardized 5-step workflow for the pressurized catalytic oxidation of furanic platforms.
Detailed Experimental Protocols
Protocol A: Selective Heterogeneous Oxidation of Furfural to Furoic Acid
Adapted from established Ag/TiO₂ and AuPd/Mg(OH)₂ methodologies1, 5.
Objective: Achieve >95% yield of furoic acid at near-ambient temperatures while suppressing the Cannizzaro disproportionation and humin polymerization.
Materials:
-
Furfural (0.3 M aqueous solution)
-
Catalyst: Ag/TiO₂ or 1% AuPd/Mg(OH)₂ (approx. 90 mg per 10 mL reaction)
-
Base: NaOH (1 molar equivalent to furfural)
-
High-pressure stainless-steel batch reactor (e.g., Parr reactor)
Step-by-Step Procedure:
-
Reactor Charging: Add 10 mL of the 0.3 M furfural aqueous solution into the PTFE-lined batch reactor.
-
Base Addition: Add 1 molar equivalent of NaOH.
-
Rationale/Causality: NaOH is essential to form the gem-diol intermediate required for dehydrogenation. Exceeding 1 equivalent triggers the homogeneous Cannizzaro reaction, yielding equimolar furfuryl alcohol and furoic acid, thereby capping the maximum theoretical yield of furoic acid at 50% 1.
-
-
Catalyst Dispersion: Introduce 90 mg of the solid catalyst. Add a magnetic stir bar.
-
Purging & Pressurization: Seal the reactor. Purge the headspace three times with O₂ (or Air) to displace nitrogen. Pressurize the reactor to 3 bar O₂ (or 15 bar Air).
-
Rationale/Causality: An oxidative atmosphere is mandatory. In the absence of O₂, the catalytic surface pathway is inhibited, and furfural polymerizes into humins, turning the solution dark and severely degrading the carbon mass balance 5.
-
-
Reaction: Heat the reactor to 25–30 °C and stir at 800 rpm for 3 to 4 hours.
-
Rationale/Causality: High stirring speeds (≥800 rpm) eliminate external mass transfer limitations between the gas (O₂), liquid (aqueous furfural), and solid (catalyst) phases.
-
-
Quenching: Cool the reactor to room temperature using an ice bath and carefully vent the pressure.
-
Filtration: Filter the mixture through a 0.22 µm syringe filter to recover the heterogeneous catalyst.
Validation & Quality Control:
-
HPLC Analysis: Analyze the filtrate using an HPLC equipped with a UV detector (254 nm for furan rings) and an RI detector.
-
Carbon Mass Balance (CMB) Check: Calculate CMB (%) = (Moles of FA + Moles of Byproducts + Moles of unreacted Furfural) / (Initial Moles of Furfural) * 100. A valid, self-consistent run must yield a CMB > 95%. A CMB < 80% indicates a failure in oxygen mass transfer, leading to undetected humin polymers.
Protocol B: Mild Oxidation of HMF to 2,5-Diformylfuran (DFF)
Adapted from MOF-808(Cu) catalyzed protocols [[2]]().
Objective: Selectively oxidize the primary alcohol of HMF to an aldehyde without triggering carboxylic acid formation.
Materials:
-
5-Hydroxymethylfurfural (HMF) (10 mM)
-
Catalyst: MOF-808(Cu) (5 mg)
-
Redox Mediator: TEMPO (0.1 mmol)
-
Solvent: Water (5 mL)
Step-by-Step Procedure:
-
Preparation: In a glass vial, dissolve HMF to a concentration of 10 mM in 5 mL of deionized water.
-
Mediator Addition: Add 0.1 mmol of TEMPO to the solution.
-
Rationale/Causality: TEMPO acts as a highly selective co-catalyst. It specifically targets the alcohol group of HMF, converting it to an aldehyde (DFF) while remaining inert toward existing aldehyde groups, thus preventing the formation of FFCA or FDCA 2.
-
-
Catalyst Addition: Add 5 mg of MOF-808(Cu).
-
Rationale/Causality: The MOF provides a high-surface-area scaffold with isolated Cu active sites that regenerate the TEMPO mediator, allowing the catalytic cycle to proceed at near-ambient conditions.
-
-
Reaction: Stir the mixture at 30 °C open to ambient air for 12 hours.
-
Rationale/Causality: Higher temperatures (>50 °C) lead to the degradation of DFF due to its high reactivity under harsher conditions. Maintaining 30 °C ensures maximum DFF yield (approx. 79%) 2.
-
-
Isolation: Centrifuge the mixture at 8000 rpm for 10 minutes to separate the MOF catalyst.
Validation & Quality Control:
-
Hot Filtration Test: To validate that the catalysis is strictly heterogeneous (no Cu leaching), filter the MOF out after 1 hour of reaction. Continue stirring the filtrate for another 11 hours. If the HMF conversion halts immediately upon filtration, the system is validated as heterogeneous and stable 2.
References
-
The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst Source: MDPI URL:[Link]
-
Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]
- 2. Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA04979B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01686B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Green chemistry approaches to synthesizing 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Application Note: Green Chemistry Approaches to Synthesizing 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
The synthesis of 5-aryl-2-furaldehydes is of paramount importance in medicinal chemistry and materials science. These core scaffolds serve as critical building blocks for pharmaceuticals, fluorescent dyes, and biologically active molecules, including inhibitors of protein aggregation[1]. Traditionally, the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde and (2-methoxyphenyl)boronic acid.
However, conventional methods often employ toxic organic solvents (e.g., DMF, toluene), hazardous extraction solvents (e.g., dichloromethane), and high catalyst loadings under prolonged thermal heating[2]. As the pharmaceutical industry pivots toward sustainable manufacturing, implementing green chemistry principles is no longer optional—it is a regulatory and economic imperative.
This application note details a highly efficient, self-validating green protocol for synthesizing 5-(2-Methoxyphenyl)furan-2-carbaldehyde. By synergizing microwave-assisted heating, aqueous-alcoholic solvent systems, and bio-based extraction media, this workflow drastically reduces the environmental factor (E-factor) while maximizing yield and purity[3].
Mechanistic Insights & Reaction Design
To design a robust protocol, one must understand the causality behind the experimental parameters. The Suzuki-Miyaura coupling proceeds via a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The electron-deficient nature of 5-bromo-2-furaldehyde makes the C–Br bond highly reactive toward oxidative addition by the Pd(0) catalyst.
-
Base Exchange & Transmetalation: The ortho-methoxy group on (2-methoxyphenyl)boronic acid introduces steric hindrance, which can slow down transmetalation and promote unwanted protodeboronation (the cleavage of the C–B bond by water)[4]. To counteract this, a mild, highly soluble inorganic base (K₂CO₃) is utilized to rapidly form the reactive boronate species without triggering side reactions (such as the Cannizzaro reaction on the aldehyde moiety).
-
Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to release the target product and regenerate the Pd(0) catalyst.
Catalytic cycle of green Suzuki-Miyaura coupling for the target furan derivative.
Quantitative Data Summary
The transition to a green protocol yields measurable improvements across all key performance indicators. The table below summarizes the comparative metrics between traditional and green methodologies.
| Parameter | Traditional Synthesis | Green Chemistry Approach |
| Solvent System | Toluene / DMF | Ethanol / Water (1:1 v/v) |
| Base | Triethylamine / NaOtBu | K₂CO₃ (Aqueous) |
| Catalyst Loading | Pd(PPh₃)₄ (5–10 mol%) | Pd(OAc)₂ (1 mol%) |
| Heating Method | Oil Bath (80–100 °C) | Microwave Irradiation (80 °C) |
| Reaction Time | 12 – 24 hours | 15 – 20 minutes |
| Extraction Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Average Yield | 65 – 75% | 85 – 92% |
Note: 2-MeTHF is prioritized for extraction as it is derived from renewable biomass (furfural) and offers superior phase separation from water compared to standard THF[5].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process quality control (IPQC) checkpoints are integrated to ensure high trustworthiness and reproducibility.
Materials & Reagents
-
Electrophile: 5-bromo-2-furaldehyde (1.0 mmol, 175 mg)
-
Nucleophile: (2-Methoxyphenyl)boronic acid (1.2 mmol, 182 mg)
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.01 mmol, 2.2 mg)
-
Base: Potassium carbonate, K₂CO₃ (2.0 mmol, 276 mg)
-
Solvents: Deionized Water, Absolute Ethanol, 2-Methyltetrahydrofuran (2-MeTHF)
Microwave-Assisted Coupling Workflow
-
Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 5-bromo-2-furaldehyde, (2-methoxyphenyl)boronic acid, and K₂CO₃.
-
Expert Insight: A 1.2 molar equivalent of the boronic acid is used to compensate for minor protodeboronation that can occur in aqueous media[4].
-
-
Solvent Addition: Add 2.0 mL of absolute ethanol and 2.0 mL of deionized water. Stir gently for 1 minute to ensure the dissolution of the base and partial dissolution of the organic substrates.
-
Catalyst Introduction: Add Pd(OAc)₂ (1 mol%). Seal the vial with a Teflon-lined crimp cap.
-
Expert Insight: Ligand-free Pd(OAc)₂ is highly effective in aqueous ethanol. The in situ reduction of Pd(II) to the active Pd(0) species is facilitated by the alcohol solvent[3].
-
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 80 °C, 100 W maximum power, with a ramp time of 2 minutes and a hold time of 15 minutes.
-
IPQC Checkpoint (Self-Validation): After cooling to room temperature, sample 5 µL of the reaction mixture. Dilute in 1 mL of 2-MeTHF and analyze via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the 5-bromo-2-furaldehyde spot (UV active) confirms reaction completion.
Green Workup & Purification
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Add 5 mL of water and extract the aqueous layer with 2-MeTHF (3 × 5 mL).
-
Expert Insight: 2-MeTHF is immiscible with water and forms an azeotrope, making it an ideal green substitute for toxic halogenated solvents[5].
-
-
Washing & Drying: Wash the combined organic layers with brine (10 mL) and dry over anhydrous MgSO₄. Filter the drying agent.
-
Concentration & Recrystallization: Evaporate the 2-MeTHF under reduced pressure. Recrystallize the crude residue from a minimal amount of hot ethanol/water (8:2) to afford 5-(2-Methoxyphenyl)furan-2-carbaldehyde as a crystalline solid.
Troubleshooting & Process Optimization
-
Issue: High levels of unreacted 5-bromo-2-furaldehyde.
-
Causality: The boronic acid may have undergone rapid protodeboronation before transmetalation could occur.
-
Solution: Ensure the K₂CO₃ is fully dissolved before heating. If the issue persists, increase the boronic acid equivalent to 1.5.
-
-
Issue: Formation of palladium black (catalyst deactivation).
-
Causality: Excessive heating or prolonged reaction times can cause the Pd(0) nanoparticles to agglomerate and precipitate out of the catalytic cycle.
-
Solution: Strictly adhere to the 15-minute microwave hold time. The rapid, volumetric heating of microwaves prevents the localized thermal gradients that typically cause catalyst degradation.
-
References
-
"Greening Up" the Suzuki Reaction Source: Journal of Chemical Education (2008) URL:[Link]
-
Direct Diels‐Alder Reaction of Biomass‐Derived Furfurol with Maleimides in a Bio‐Based Green Solvent Source: ResearchGate (2024) URL:[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (2010) URL:[Link]
-
Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation Source: Griffith University Research Repository URL:[Link]
Sources
Application Note: Synthesis and Optimization of Schiff Bases Derived from 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Insights
Derivatives of 5-arylfurfurals are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of novel antibacterial, antifungal, and antitumor agents [1]. Specifically, 5-(2-Methoxyphenyl)furan-2-carbaldehyde presents a unique structural motif. The furan ring acts as a conjugated bridge, while the ortho-methoxy group on the phenyl ring provides distinct steric and electronic characteristics. When condensed with primary amines to form Schiff bases (imines), the resulting compounds often serve as potent bioactive agents or as multidentate ligands in coordination chemistry.
The Causality of the Reaction
The formation of a Schiff base from 5-(2-methoxyphenyl)furan-2-carbaldehyde and a primary amine (
-
Electrophilic Activation: The electron-donating nature of the ortho-methoxy group pushes electron density through the conjugated furan system, marginally decreasing the electrophilicity of the C2-carbonyl carbon. Therefore, weak acid catalysis is strictly required to protonate the carbonyl oxygen and restore electrophilicity.
-
Nucleophilic Attack: The primary amine attacks the activated carbonyl, forming an unstable tetrahedral hemiaminal intermediate.
-
Dehydration: The rate-limiting step is the elimination of water from the hemiaminal to form the stable, conjugated carbon-nitrogen double bond (imine) [2].
Figure 1: Mechanism of Schiff base formation highlighting key intermediate transitions.
Experimental Design & Causality of Choices
To build a self-validating and robust protocol, the following experimental parameters must be tightly controlled:
-
Solvent Selection: Absolute ethanol is the primary solvent of choice. It provides excellent solubility for both the starting materials and the hemiaminal intermediate, while the final Schiff base often precipitates out upon cooling, driving the equilibrium forward and simplifying isolation [2]. For highly unreactive amines, toluene is used to allow for higher reaction temperatures.
-
Catalyst (pH Control): Glacial Acetic Acid (GAA) is utilized to maintain a pH of ~4.5–5.0. Causality: If the pH drops below 4.0, the primary amine becomes fully protonated (
), neutralizing its nucleophilicity and halting the reaction. If the pH is too high, the carbonyl carbon remains unactivated. -
Thermodynamic Driving Force: Because the condensation produces water, the equilibrium can stall. For sterically hindered or electron-deficient amines (e.g., p-nitroaniline), the addition of anhydrous magnesium sulfate (
) or the use of a Dean-Stark apparatus is mandatory to sequester water and drive the reaction forward via Le Chatelier’s principle [3].
Standard Operating Procedure (SOP)
The following protocol outlines the optimal synthesis of the Schiff base using a standard aliphatic or electron-rich aromatic primary amine.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the Schiff base.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Accurately weigh 10.0 mmol (approx. 2.02 g) of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
-
Weigh 10.5 mmol of the desired primary amine (a slight 1.05 eq excess compensates for trace volatilization or side reactions).
Step 2: Reaction Setup
-
Transfer the aldehyde to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 30 mL of anhydrous absolute ethanol to dissolve the aldehyde.
-
Slowly add the primary amine to the stirring solution.
-
Add 3–5 drops of Glacial Acetic Acid (GAA) to catalyze the reaction.
Step 3: Reflux and Dehydration
-
Attach a reflux condenser to the flask. (Self-Validation Check: Ensure the cooling water is flowing and the system is sealed under a nitrogen atmosphere to prevent oxidative degradation of the furan ring).
-
Heat the mixture to gentle reflux (75–80 °C) using an oil bath.
-
Maintain reflux for 2 to 6 hours, depending on the amine's nucleophilicity.
Step 4: Reaction Monitoring
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The disappearance of the aldehyde spot (UV active, easily visualized with 2,4-DNP stain) indicates completion.
Step 5: Workup and Isolation
-
Once complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize the precipitation of the Schiff base.
-
Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted amine and trace impurities.
Step 6: Purification
-
Recrystallize the crude product from hot absolute ethanol. Filter and dry the purified crystals under a high vacuum at 40 °C for 12 hours.
Quantitative Data & Substrate Scope
The nucleophilicity and steric bulk of the primary amine dictate the reaction kinetics and final yield. The table below summarizes expected outcomes based on empirical data from analogous 5-arylfurfural condensations [2][3].
| Amine Classification | Example Substrate | Catalyst/Conditions | Reaction Time (h) | Expected Yield (%) | Mechanistic Notes |
| Aliphatic | Benzylamine | GAA / EtOH Reflux | 2 - 3 | 85 - 92 | Highly nucleophilic; rapid tetrahedral intermediate formation. |
| Aromatic (EDG) | p-Anisidine | GAA / EtOH Reflux | 3 - 4 | 78 - 85 | Good nucleophilicity; yields highly stable, crystalline conjugated products. |
| Aromatic (EWG) | p-Nitroaniline | Dean-Stark / Toluene | 6 - 8 | 50 - 65 | Poor nucleophile; strict continuous water removal is required to drive equilibrium. |
| Sterically Hindered | tert-Butylamine | 8 - 12 | 40 - 55 | Significant steric clash with the furan ring impedes the dehydration step. |
Characterization Standards
To validate the integrity of the synthesized 5-(2-Methoxyphenyl)furan-2-carbaldehyde Schiff base, the following spectroscopic benchmarks should be met:
-
FT-IR Spectroscopy: The complete disappearance of the strong aldehyde carbonyl stretch (
) at ~1670 cm⁻¹ and the appearance of a sharp, distinct imine stretch ( ) between 1610–1630 cm⁻¹ . -
¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆): The defining diagnostic signal is the azomethine proton (
), which typically appears as a sharp singlet in the highly deshielded region of 8.20–8.60 ppm . The methoxy protons ( ) will appear as a sharp singlet around 3.80–3.90 ppm .
References
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives SciSpace / Mini-Reviews in Medicinal Chemistry URL:[1]
- Synthesis and prediction of toxicological and pharmacological properties of Schiff bases containing arylfuran and pyrazole moiety Scientiae Radices, Vol. 3, Iss. 2 (2024) URL: [2]
- 5-Aryl-2-furaldehydes in the Synthesis of 2-Substituted 1,3-Benzazoles ResearchGate / Russian Journal of Organic Chemistry URL: [3]
Application Note: Functionalization of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in Advanced Material Science
Executive Summary
The rational design of advanced organic materials—ranging from fluorescent biosensors to highly porous Covalent Organic Frameworks (COFs)—relies heavily on versatile, dual-functional building blocks. 5-(2-Methoxyphenyl)furan-2-carbaldehyde represents a privileged scaffold in this domain. It combines a highly reactive aldehyde handle (primed for dynamic covalent chemistry) with an electron-rich 5-arylfuran core that facilitates extended π-conjugation.
For material scientists and drug development professionals, this compound serves two primary functions:
-
Optoelectronics & Diagnostics: It acts as a potent Donor-π-Acceptor (D-π-A) system for synthesizing fluorescent organic nanoparticles (FONPs) and chemosensors[1].
-
Reticular Chemistry: The aldehyde group functions as a crucial dynamic modulator in the synthesis of highly crystalline imine-linked COFs[2].
-
Medicinal Chemistry: The furan core and aldehyde moiety act as pharmacophores capable of reversible covalent bonding with nucleophilic residues in enzyme active sites, such as urease[3].
Mechanistic Grounding: The D-π-A Architecture
The utility of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in fluorescence and sensing applications stems from its intrinsic electronic asymmetry. The 2-methoxyphenyl group acts as an electron donor (D), the furan ring serves as a low-resonance-energy π-bridge, and the aldehyde (or its subsequent imine/oxazolone derivatives) acts as an electron acceptor (A).
Upon photoexcitation, this architecture undergoes Intramolecular Charge Transfer (ICT). The furan ring is particularly advantageous here; its lower aromatic stabilization energy compared to benzene allows for more efficient electron delocalization, resulting in significant red-shifts in emission spectra and enhanced quantum yields[4].
Fig 1: Donor-π-Acceptor (D-π-A) push-pull electronic mechanism.
Experimental Protocols & Causality
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each intermediate step through observable physical or spectroscopic changes.
Protocol I: Synthesis of the Monomer via Radical-Mediated Meerwein Arylation
This method couples 2-methoxyaniline with furan-2-carbaldehyde using a copper catalyst[5].
Causality & Mechanism: Diazonium salts are highly unstable and prone to forming phenols via hydrolysis. Maintaining the reaction at 0–5 °C is critical to preserve the diazonium intermediate. The addition of CuCl₂ initiates a Single-Electron Transfer (SET), reducing the diazonium to an aryl radical. This radical regioselectively attacks the furan ring at the 5-position due to the resonance stabilization of the resulting intermediate[3].
Step-by-Step Procedure:
-
Diazotization: Dissolve 10 mmol of 2-methoxyaniline in 15 mL of aqueous HCl (15%). Cool the solution to 0–5 °C in an ice-salt bath.
-
Nitrite Addition: Dropwise add a chilled solution of NaNO₂ (11 mmol in 5 mL H₂O). Self-Validation: The solution will turn pale yellow, and a positive starch-iodide paper test confirms the presence of excess nitrous acid.
-
Coupling: In a separate flask, dissolve 12 mmol of furan-2-carbaldehyde in 10 mL of acetone. Add 1 mmol of CuCl₂ as a catalyst.
-
Radical Generation: Slowly add the cold diazonium solution to the furan mixture while stirring vigorously at room temperature. Self-Validation: Immediate evolution of N₂ gas (bubbling) confirms the decomposition of the diazonium salt into the reactive aryl radical[5].
-
Workup: Once gas evolution ceases (approx. 2 hours), extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 8:2).
Protocol II: Synthesis of Fluorescent Oxazolone Probes (Erlenmeyer-Plöchl Condensation)
This protocol converts the aldehyde into a highly fluorescent oxazolone, useful for biological imaging and amine detection[4].
Causality & Mechanism: Hippuric acid is dehydrated by acetic anhydride to form 2-phenyl-5-oxazolone (an azlactone). The methylene protons of this azlactone are highly acidic. The addition of sodium acetate (a weak base) deprotonates the methylene, triggering a Knoevenagel-type condensation with 5-(2-Methoxyphenyl)furan-2-carbaldehyde[4].
Step-by-Step Procedure:
-
Reagent Assembly: In a 50 mL round-bottom flask, combine 5 mmol of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, 5.5 mmol of hippuric acid, and 5.5 mmol of anhydrous sodium acetate.
-
Dehydration & Condensation: Add 15 mL of acetic anhydride. Heat the mixture to 80 °C for 2 hours.
-
In-Process Validation: The reaction mixture will transition from a pale yellow solution to a deep orange/red suspension, indicating the formation of the highly conjugated extended π-system.
-
Isolation: Cool the mixture to room temperature and add 20 mL of ethanol to quench excess acetic anhydride. Filter the precipitated brightly colored solid and wash with cold ethanol.
Protocol III: Defect-Regulation in Covalent Organic Frameworks (COFs)
In reticular chemistry, mono-aldehydes are used to modulate the crystallinity of imine-linked COFs[2].
Causality & Mechanism: When synthesizing COFs from polyamines and polyaldehydes, rapid precipitation often traps the material in an amorphous kinetic state. Introducing 5-(2-Methoxyphenyl)furan-2-carbaldehyde as a mono-topic "modulator" creates competition for the amine sites. This slows down the nucleation rate and facilitates dynamic imine exchange (error-correction), allowing the framework to reach its thermodynamic minimum—a highly ordered, crystalline lattice[2].
Step-by-Step Procedure:
-
Monomer Mixing: In a Pyrex tube, combine the primary COF linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene and a dialdehyde) in a standard stoichiometric ratio.
-
Modulator Addition: Add 5-(2-Methoxyphenyl)furan-2-carbaldehyde at a 15 mol% ratio relative to the dialdehyde.
-
Solvothermal Synthesis: Suspend the mixture in a solvent blend of Mesitylene:Dioxane (1:1 v/v) and add 0.5 mL of 3M aqueous acetic acid (catalyst).
-
Crystallization: Freeze-pump-thaw the tube to remove oxygen, seal it, and heat at 120 °C for 72 hours.
-
Validation: Isolate the powder. Powder X-Ray Diffraction (PXRD) will reveal sharp, intense peaks at low 2θ angles (e.g., 2–5°), confirming high crystallinity, whereas unmodulated syntheses typically yield broad, amorphous halos.
Workflows and Quantitative Summaries
Fig 2: Synthetic workflow from precursor to advanced material applications.
Table 1: Quantitative Material Properties & Validation Metrics
| Material / Derivative | Primary Application | Key Reagents | Optical / Physical Validation Metric | Typical Yield / Outcome |
| 5-(2-Methoxyphenyl)furan-2-carbaldehyde | Building Block / Pharmacophore | 2-Methoxyaniline, Furan-2-carbaldehyde, CuCl₂ | UV-Vis λmax ≈ 320 nm; IR (C=O) ≈ 1670 cm⁻¹ | 65–75% (Purified) |
| Fluorescent Oxazolone | Chemosensor / Bio-imaging | Hippuric Acid, Acetic Anhydride | Emission λmax ≈ 550–600 nm (Red-shifted) | 80–85% (Crystalline Solid) |
| Modulated Imine-COF | Gas Separation / Catalysis | Polyamine, Polyaldehyde, Acetic Acid | PXRD: Sharp peak at 2θ ≈ 2.5°; High BET Surface Area | >80% (Highly Crystalline) |
References
-
BenchChem. physical and chemical properties of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.[3] URL:
-
ResearchGate. SYNTHESIS OF 2-[(5-ARYL-2-FURYL)METHYLENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-ONES.[5] URL:
-
ResearchGate. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.[4] URL:
-
PubMed / NIH. pH-sensitive fluorescent organic nanoparticles: Off-on fluorescent detection of furfural in transformer oil.[1] URL:
-
Journal of the American Chemical Society (ACS). Crystalline Covalent Organic Frameworks with Hydrazone Linkages.[2] URL:
Sources
Application Note: Microwave-Assisted Synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Methodologies
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized biaryl and heteroaryl scaffolds is a critical operation in modern drug discovery. The target compound, 5-(2-Methoxyphenyl)furan-2-carbaldehyde , serves as a versatile intermediate for kinase inhibitors and antimicrobial agents. Synthesizing this molecule via a Suzuki-Miyaura cross-coupling presents a unique mechanistic challenge: balancing the electronic activation of the electrophile with the steric hindrance of the nucleophile.
Causality Behind Experimental Choices
As application scientists, we do not select reagents arbitrarily; every component in this protocol is engineered to overcome specific kinetic barriers[1]:
-
Substrate Electronics: 5-bromofuran-2-carbaldehyde features a strongly electron-withdrawing C2-formyl group. This depletes electron density across the furan ring, rendering the C5-Br bond highly susceptible to the initial oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Hindrance vs. Nucleophilicity: 2-methoxyphenylboronic acid contains an ortho-methoxy group. While this group donates electron density (increasing nucleophilicity), its spatial bulk creates a significant steric penalty during the transmetalation step.
-
Microwave (MW) Dielectric Heating: Traditional convective heating is often too slow to overcome the activation energy of hindered transmetalation, leading to prolonged reaction times and catalyst degradation (palladium black precipitation). Microwave irradiation directly couples with the dipole moments of the polar solvent (1,4-Dioxane/H₂O), generating instantaneous, uniform volumetric heating. This superheating effect drives the hindered transmetalation forward in minutes rather than hours[2].
-
Base Selection (K₂CO₃): The carbonate ion is mechanistically critical. It coordinates with the boronic acid to form a highly nucleophilic tetrahedral boronate complex, which is an absolute prerequisite for successful transmetalation in aqueous-organic biphasic systems[3].
Reaction Pathway & Catalytic Cycle
To visualize the dependencies of this reaction, the following diagram maps the catalytic cycle, highlighting where our experimental parameters exert their influence.
Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling highlighting mechanistic dependencies.
Quantitative Data: Protocol Optimization
The following table summarizes the optimization data that led to our finalized protocol. Notice how the combination of microwave irradiation and the 1,4-Dioxane/H₂O solvent system provides a superior yield profile by balancing microwave absorbance with substrate solubility.
| Entry | Catalyst System (mol%) | Solvent System (v/v) | Heating Method | Temp (°C) | Time | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | 1,4-Dioxane/H₂O (4:1) | Thermal (Oil Bath) | 100 | 24 h | 62% |
| 2 | Pd(PPh₃)₄ (5%) | Toluene/H₂O (4:1) | Microwave | 120 | 15 min | 45% |
| 3 | Pd(dppf)Cl₂ (5%) | EtOH/H₂O (1:1) | Microwave | 100 | 30 min | 76% |
| 4 | Pd(PPh₃)₄ (5%) | 1,4-Dioxane/H₂O (4:1) | Microwave | 120 | 15 min | 94% |
| 5 | Pd(OAc)₂ (2%) + Aphos | 1,4-Dioxane/H₂O (4:1) | Microwave | 120 | 15 min | 95% |
Note: Toluene (Entry 2) is a poor microwave absorber (low loss tangent), resulting in inefficient heating. 1,4-Dioxane/H₂O (Entry 4) provides the ideal dielectric properties for rapid superheating[1].
Self-Validating Experimental Protocol
A robust protocol must include intrinsic checkpoints to validate the success of each step before proceeding to the next.
Fig 2. Self-validating experimental workflow for microwave-assisted synthesis.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
-
To a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 5-bromofuran-2-carbaldehyde (1.0 mmol, 175 mg) and 2-methoxyphenylboronic acid (1.2 mmol, 182 mg).
-
Add K₂CO₃ (2.0 mmol, 276 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O.
-
Validation Checkpoint: Sparge the mixture with Argon for 10 minutes. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid. A successful purge is visually confirmed by the cessation of dissolved gas micro-bubbles. Seal the vial with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
-
Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Set parameters: Temperature = 120 °C, Time = 15 minutes, Maximum Power = 200 W, Cooling = On.
-
Validation Checkpoint: Monitor the real-time pressure curve. The pressure should stabilize between 2–3 bar. A sudden pressure spike (>5 bar) indicates solvent degradation or a runaway exothermic event, prompting immediate automated abort[2].
-
Upon completion, the system will air-cool the vial to <40 °C. The reaction mixture should transition from a pale yellow suspension to a dark, clear solution with precipitated palladium black.
Step 3: Liquid-Liquid Extraction (Workup)
-
Uncap the vial and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of H₂O.
-
Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).
-
Validation Checkpoint: Test the pH of the aqueous layer. It must be >9. Causality: A basic pH ensures that any unreacted 2-methoxyphenylboronic acid remains ionized as a water-soluble boronate, preventing it from contaminating the organic phase.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification & Analytical Validation
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of 5% to 20% EtOAc in Hexanes.
-
Validation Checkpoint (TLC): Spot the crude mixture against the starting materials. The target product will elute at an
of ~0.4 (20% EtOAc/Hexanes) and will fluoresce bright blue under 365 nm UV light due to the extended conjugation of the newly formed biaryl system. -
Isolate the fractions and remove the solvent to yield 5-(2-Methoxyphenyl)furan-2-carbaldehyde as a pale yellow solid.
Analytical Expectations (E-E-A-T Grounding)
To ensure absolute trustworthiness of the synthesized batch, verify the structure against the following expected spectral parameters:
-
LC-MS (ESI+): Expected
at m/z 203.07. -
¹H NMR (400 MHz, CDCl₃):
- 9.65 (s, 1H, -CH O) - Confirms intact aldehyde.
- 7.95 (dd, 1H, Aryl-H) - Deshielded ortho-proton of the phenyl ring.
-
7.35 (d, 1H, Furan C3-H),
7.05 (d, 1H, Furan C4-H) - Characteristic furan AB spin system. - 3.92 (s, 3H, -OCH ₃) - Confirms the presence of the methoxy group.
References
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: MDPI (Molecules) URL:[Link]
-
An Effective Activation of Palladium Phosphine Complexes in Aqueous Phase Reactions of Hetero-Aromatic Boronic Acids with Aryl Halides Source: Russian Journal of Organic Chemistry (via ResearchGate) URL:[Link]
Sources
Application Notes & Protocols: Solvent Selection for Reactions Involving 5-(2-Methoxyphenyl)furan-2-carbaldehyde
An In-depth Technical Guide
Introduction: The Pivotal Role of the Solvent
5-(2-Methoxyphenyl)furan-2-carbaldehyde is a versatile heterocyclic building block, featuring a furan ring, an aldehyde functional group, and a methoxyphenyl substituent. This combination of functionalities makes it a valuable precursor in the synthesis of complex molecular architectures for pharmaceuticals and materials science.[1] The aldehyde group serves as a reactive handle for a multitude of transformations, while the furan and methoxyphenyl rings contribute to the molecule's overall electronic and steric properties.
The success of any chemical transformation involving this aldehyde hinges critically on the selection of an appropriate solvent. A solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates, yields, and even the product distribution. It dictates the solubility of reactants, stabilizes transition states, facilitates heat transfer, and can even engage directly in the reaction mechanism. This guide provides a detailed analysis of solvent selection for several key reactions of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, grounded in mechanistic principles and supported by established protocols.
Physicochemical Profile: Reactant and Solvents
Understanding the properties of the core reactant is the first step in a logical solvent selection process.
Table 1: Physicochemical Properties of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 94078-20-3 | [2] |
| Molecular Formula | C₁₂H₁₀O₃ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Appearance | Typically a solid or oil | [1] |
| ¹H NMR | Aldehyde proton (CHO) signal typically at δ 9.5-9.7 ppm | [1][3] |
| ¹³C NMR | Carbonyl carbon (C=O) signal typically at δ 175-180 ppm | [1] |
The choice of solvent must be matched to the requirements of the specific reaction. The following table summarizes key properties of common laboratory solvents to aid in this selection process.
Table 2: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
| Toluene | 2.4 | 111 | 2.38 | Non-polar, aprotic. Good for reactions requiring higher temperatures. |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.58 | Polar, aprotic. Ethereal solvent, can form peroxides. Common in organometallic reactions.[4][5] |
| Dichloromethane (DCM) | 3.1 | 40 | 9.08 | Polar, aprotic. Chlorinated solvent, effective at dissolving many organics. Volatile. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 6.02 | Moderately polar, aprotic. Good for extractions and chromatography.[6] |
| Methanol (MeOH) | 5.1 | 65 | 32.7 | Polar, protic. Can act as a nucleophile or proton source.[7] |
| Ethanol (EtOH) | 4.3 | 78 | 24.5 | Polar, protic. Similar to methanol but less toxic and volatile. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | Polar, aprotic. High boiling point, excellent solvating power for polar and non-polar compounds.[5][8] |
| Acetonitrile (MeCN) | 5.8 | 82 | 37.5 | Polar, aprotic. Miscible with water and many organic solvents. |
| 1,4-Dioxane | 4.8 | 101 | 2.21 | Polar, aprotic. Ethereal solvent, often used in coupling reactions.[1] |
Core Application: Solvent Selection by Reaction Class
The optimal solvent is dictated by the mechanism of the intended reaction. We will explore three common transformations for aldehydes: Aldol Condensation, Wittig Reaction, and Reductive Amination.
Aldol Condensation
The aldol condensation involves the base-catalyzed reaction of the aldehyde with an enolizable ketone or another aldehyde. The solvent plays a crucial role in managing the solubility of the reactants and catalyst, and in mediating the stability of the key enolate intermediate.
Causality and Rationale:
-
Protic vs. Aprotic: Protic solvents like ethanol can solvate both the base (e.g., NaOH) and the resulting enolate, potentially slowing down the reaction by stabilizing the nucleophile. However, they are often excellent solvents for the reactants. Aprotic solvents like toluene or THF do not interfere with the enolate's nucleophilicity but may present solubility challenges for ionic bases.
-
Solvent-Free and Biphasic Systems: For some furfural derivatives, solvent-free conditions or biphasic systems (e.g., toluene/water) have been employed.[9][10] A biphasic system can be advantageous, where the reaction occurs at the interface or in one phase, while the product is selectively extracted into the other, driving the equilibrium forward.[10] For instance, in the condensation of furfural with acetone, using pure toluene as the reaction medium achieved the highest yield of the desired double condensation product.[10]
-
Side Reactions: The choice of solvent can influence the rate of side reactions. For example, the Cannizzaro reaction, a disproportionation of two aldehyde molecules, can compete with the desired aldol condensation.[11] The solvent can affect the relative rates of these competing pathways.
Protocol 1: Base-Catalyzed Aldol Condensation with Acetone
This protocol is adapted from general procedures for the aldol condensation of furfural derivatives.[10][12]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(2-methoxyphenyl)furan-2-carbaldehyde (1.0 eq.) and acetone (2.0 to 10.0 eq.) in toluene (approx. 0.5 M concentration). Rationale: Toluene is chosen as a non-reactive, aprotic solvent that facilitates higher reaction temperatures and has shown efficacy in similar systems.[10][11] An excess of the ketone partner is used to favor the cross-condensation product.
-
Catalyst Addition: Add a catalytic amount of a solid base, such as calcined hydrotalcite (Mg/Al mixed oxide) or a strong base like NaOH (0.15 eq.). Rationale: Solid bases simplify purification by allowing for simple filtration post-reaction.[10][11]
-
Reaction: Heat the mixture to a temperature between 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating accelerates the reaction rate.
-
Workup: After completion, cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off and wash with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate to isolate the desired 4-(5-(2-methoxyphenyl)furan-2-yl)but-3-en-2-one product.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[5][13] The solvent's primary roles are to facilitate the formation of the ylide from its corresponding phosphonium salt and to mediate the subsequent reaction with the aldehyde.
Causality and Rationale:
-
Ylide Formation: The generation of the ylide requires a strong base (e.g., n-BuLi, NaH, KOtBu).[4][14] This step must be performed in a dry, aprotic solvent to prevent quenching of the base and the highly reactive ylide. Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard choices as they are aprotic and effectively solvate the organometallic bases and the intermediate phosphonium salt.[4][5][15]
-
Reaction with Aldehyde: The reaction between the ylide and the aldehyde proceeds through a betaine or oxaphosphetane intermediate.[4][14] The polarity of the solvent can influence the stability of these intermediates and, consequently, the stereochemical outcome (E/Z selectivity) of the resulting alkene.[4] For non-stabilized ylides, performing the reaction in a non-polar, aprotic solvent under salt-free conditions typically favors the Z-alkene.[5]
-
Reagent Sensitivity: Wittig ylides are sensitive to both water and oxygen.[4] Therefore, the solvent must be anhydrous, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 2: Wittig Olefination
This protocol is a generalized procedure based on established Wittig reaction methodologies.[15]
-
Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add the appropriate triphenylphosphonium salt (1.1 eq.) and suspend it in anhydrous THF (sufficient to make a ~0.4 M solution). Rationale: THF is the solvent of choice for its ability to solvate the reagents and for its aprotic nature.[15]
-
Ylide Formation: Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at this temperature for 1-2 hours.
-
Aldehyde Addition: In a separate flask, dissolve 5-(2-methoxyphenyl)furan-2-carbaldehyde (1.0 eq.) in a small amount of anhydrous THF. Cool the ylide solution to -78°C (dry ice/acetone bath) and add the aldehyde solution dropwise. Rationale: Low temperature addition helps to control the reaction rate and can improve stereoselectivity.
-
Reaction: Allow the reaction mixture to stir at -78°C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide byproduct, is then purified by column chromatography.
Reductive Amination
Reductive amination is a two-stage process that converts an aldehyde into an amine. It involves the initial formation of an imine (or enamine), followed by its reduction. The solvent must be compatible with both steps and all reagents.
Causality and Rationale:
-
Imine Formation: This is an equilibrium reaction that generates water as a byproduct. A weakly acidic environment (pH 6-7) is often beneficial for catalyzing this step.[16] Solvents that can tolerate mild acids and do not react with the aldehyde or amine are required.
-
Reduction: The choice of reducing agent dictates the optimal solvent.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that can reduce the imine in the presence of the aldehyde. It is effective in a variety of aprotic solvents, including 1,2-dichloroethane (DCE) , THF , and ethyl acetate (EtOAc) .[6][16] Recent efforts have focused on replacing chlorinated solvents like DCE with more environmentally benign alternatives like EtOAc or 2-MeTHF.[17]
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, Raney Ni) is another common method.[16] Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices for this method as they readily dissolve the imine intermediate and are compatible with the hydrogenation conditions.[7] Methanol has been shown to be a suitable solvent for both the condensation and hydrogenation steps in the reductive amination of furanic aldehydes.[7]
-
-
One-Pot vs. Two-Step: The reaction can be performed in one pot, where the imine is reduced in situ. This requires a reducing agent that is selective for the imine over the aldehyde, like NaBH(OAc)₃.[16] A two-step process involves forming and isolating the imine before proceeding to the reduction step.
Protocol 3: One-Pot Direct Reductive Amination using NaBH(OAc)₃
This protocol is based on a general procedure for direct reductive amination.[6]
-
Setup: To a solution of 5-(2-methoxyphenyl)furan-2-carbaldehyde (1.0 eq.) in ethyl acetate (EtOAc, approx. 0.5 M) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq.). Rationale: EtOAc is a greener alternative to chlorinated solvents and is effective for this transformation.[6][17]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise to the mixture. Caution: The addition may be exothermic and may cause gas evolution. Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amine product can be purified by column chromatography or by an acid-base extraction. Rationale: The basicity of the amine product can be exploited for purification via acid-base extraction.[16]
Visualization of Workflows
A logical and systematic approach is key to successful solvent selection. The following diagrams illustrate the decision-making process.
Caption: General workflow for systematic solvent selection.
Caption: Decision tree for solvent choice based on reaction.
References
-
Solvent effects in hydrodeoxygenation of furfural-acetone ALDOL condensation products over Pt/TiO2 catalyst | Request PDF - ResearchGate. Available at: [Link]
-
(a) The influence of solvents on the aldol condensation of furfural and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts Renjing Huanga,b, Jian Changa, Hyuck Choia, John - OSTI.GOV. Available at: [Link]
-
Wittig Reaction - J&K Scientific LLC. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC. Available at: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing). Available at: [Link]
-
Wittig reaction - Wikipedia. Available at: [Link]
-
Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene. Available at: [Link]
-
Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method - MDPI. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available at: [Link]
-
5-Methoxyfuran-2-carbaldehyde | C6H6O3 | CID 6208 - PubChem. Available at: [Link]
-
Methoxymethylfurfural - Wikipedia. Available at: [Link]
-
(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. Available at: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. Available at: [Link]
-
Wittig & Wittig-Horner reactions - Organic Synthesis. Available at: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC. Available at: [Link]
-
5-methoxyfurfural, 21300-07-2 - The Good Scents Company. Available at: [Link]
-
5-(Methoxymethyl)-2-furaldehyde | C7H8O3 | CID 74711 - PubChem. Available at: [Link]
-
5-Methoxyfuran-2-carbaldehyde CAS# 21300-07-2: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn. Available at: [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - ResearchGate. Available at: [Link]
-
Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives - Semantic Scholar. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering yield limitations during the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde .
This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 2-methoxyphenylboronic acid . While theoretically straightforward, this specific coupling presents a "perfect storm" of mechanistic challenges: the extreme base-sensitivity of the furfural derivative, the high propensity for protodeboronation of the electron-rich boronic acid, and severe steric hindrance during transmetalation.
Below, we provide a self-validating troubleshooting framework, grounded in mechanistic causality and authoritative literature, to help you achieve >90% isolated yields.
Part 1: Diagnostic Troubleshooting Workflows
Before adjusting your protocol, it is critical to identify the exact failure point in your catalytic cycle. Use the diagnostic workflow below to map your observed analytical data (TLC, GC-MS, or NMR) to the corresponding mechanistic failure.
Diagnostic workflow for resolving low yields in 5-(2-Methoxyphenyl)furan-2-carbaldehyde synthesis.
Part 2: Frequently Asked Questions (Mechanistic Q&A)
Q1: Why is my 2-methoxyphenylboronic acid degrading into anisole (methoxybenzene) before coupling occurs?
Causality: You are observing protodeboronation , a well-documented side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. The ortho-methoxy group is strongly electron-donating, which increases the electron density at the ipso-carbon. This makes the boronic acid highly susceptible to hydrolytic cleavage in the presence of water and strong bases[2].
Solution: Do not use strong bases like NaOH or KOH. Switch to a milder base such as
Q2: The reaction stalls after oxidative addition. Why isn't the transmetalation step proceeding?
Causality: The aldehyde group on 5-bromofuran-2-carbaldehyde is electron-withdrawing, which actually accelerates the oxidative addition of Pd(0) into the C-Br bond. Your bottleneck is the transmetalation step . The ortho-methoxy group creates severe steric hindrance around the boron atom, and it can also cause an undesired metal O-chelation effect in the transition state[3]. Standard ligands like
Q3: I am observing degradation of my starting furan and the formation of carboxylic acid byproducts. What is causing this?
Causality: 5-bromofuran-2-carbaldehyde lacks alpha-hydrogens. When exposed to strong aqueous bases (like NaOH) and heat, the aldehyde undergoes a Cannizzaro reaction —disproportionating into 5-bromofuran-2-carboxylic acid and (5-bromofuran-2-yl)methanol. Furthermore, strong bases can lead to the hydrolytic ring-opening of the furan core itself[6],[7].
Solution: Strictly avoid hydroxide bases. Utilize mildly aqueous conditions with
Part 3: Quantitative Condition Optimization
The table below summarizes the impact of different base and ligand combinations on the yield of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, illustrating the causality discussed above.
| Base | Ligand | Solvent System | Temp (°C) | Protodeboronation Level | Furan Degradation | Isolated Yield (%) |
| NaOH (2.0 eq) | THF / | 80 | High | High (Cannizzaro) | < 20% | |
| Dioxane / | 80 | Moderate | Low | 45% | ||
| Dioxane / | 80 | Low | Low | 68% | ||
| SPhos (4 mol%) | Dioxane / | 80 | Very Low | None | > 92% |
Part 4: Mechanistic Pathway & Failure Points
Suzuki-Miyaura catalytic cycle highlighting failure points for ortho-substituted furfurals.
Part 5: Self-Validating Experimental Protocol
This protocol utilizes
Reagents:
-
5-bromofuran-2-carbaldehyde (1.0 mmol, 1.0 eq)
-
2-methoxyphenylboronic acid (1.3 mmol, 1.3 eq) (Note: 0.3 eq excess compensates for trace protodeboronation)
- (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
- (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4.0 mL) and Deionized
(1.0 mL)
Step-by-Step Methodology:
-
Preparation & Strict Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromofuran-2-carbaldehyde, 2-methoxyphenylboronic acid,
, SPhos, and . -
Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. (Self-Validation: Failure to remove oxygen will result in the homocoupling of the boronic acid to form 2,2'-dimethoxybiphenyl, visible on GC-MS).
-
Solvent Addition: Add the 1,4-Dioxane and
via syringe. Sparge the solvent mixture with Argon for 15 minutes prior to addition. -
Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting bromide should be completely consumed.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude dark oil via flash column chromatography on silica gel to yield 5-(2-Methoxyphenyl)furan-2-carbaldehyde as a pale yellow solid.
References
-
Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid. Benchchem.2
-
Protodeboronation. Wikipedia. 1
-
Suzuki Coupling. Organic Chemistry Portal. 4
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. 5
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC / NIH. 3
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids. ResearchGate. 8
-
Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate. Benchchem. 6
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.7
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Preventing oxidation of aldehyde groups in furan derivatives during storage
Welcome to the Advanced Technical Support Center for furan derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, poisoned catalysts, and failed syntheses in furan chemistry. In the vast majority of these cases, the root cause is not the reaction parameters, but the degraded state of the starting furan-aldehyde (e.g., Furfural, 5-Hydroxymethylfurfural [5-HMF]).
This guide provides a mechanistic understanding of furan-aldehyde degradation, actionable troubleshooting Q&As, and self-validating protocols to ensure the integrity of your reagents.
Part 1: The Mechanistic Reality of Furan-Aldehyde Degradation
Furan derivatives containing aldehyde groups are notoriously unstable under ambient conditions. The degradation is primarily driven by two interconnected pathways: Autoxidation and Acid-Catalyzed Polymerization .
The formyl C–H bond is highly susceptible to homolytic cleavage. In the presence of atmospheric oxygen, trace metals, or UV light, a radical chain reaction is initiated. The abstraction of the aldehydic hydrogen forms an acyl radical, which rapidly reacts with molecular oxygen to form a peroxy acid intermediate. This intermediate then oxidizes another aldehyde molecule, resulting in the formation of carboxylic acids, such as furoic acid or 5-hydroxymethyl-2-furancarboxylic acid[1].
Once these carboxylic acids accumulate, the local pH drops. The electron-rich furan ring is highly sensitive to acidic environments. The lowered pH catalyzes the electrophilic condensation of the furan rings and the cleavage of the ether linkages, leading to the formation of dark, insoluble humins and resinous tars[2].
Autoxidation and degradation pathways of furan-aldehydes into carboxylic acids and humin polymers.
Part 2: Diagnostic Q&A and Troubleshooting
Q1: My 5-HMF has turned from a pale yellow crystalline solid to a dark, sticky liquid. Can I still use it? A1: No, it should not be used directly for sensitive catalytic studies. The phase change and darkening indicate severe autoxidation followed by polymerization into humins[2]. Higher temperatures accelerate this thermal decomposition, breaking HMF down into formic acid, acetic acid, and volatile compounds[3]. You must either discard the batch or attempt a rigorous purification (e.g., column chromatography or recrystallization from ethyl acetate/hexane) before use.
Q2: Why do we recommend purging with Argon instead of Nitrogen for furan derivatives? A2: While both are inert, Argon is denser than air. When you open a storage vial to extract a reagent, Argon forms a protective, heavy blanket over the liquid/solid surface, minimizing oxygen ingress. Nitrogen, being lighter, rapidly mixes with ambient air upon opening, exposing the furan-aldehyde to oxygen and initiating the radical oxidation cascade[4].
Q3: Should I add a chemical inhibitor to my furfural for long-term storage? A3: Industrial suppliers often add inhibitors like phenylenediamines or butylated hydroxytoluene (BHT) to scavenge radicals and prevent furoic acid formation during transport[1]. However, for laboratory-scale synthesis or analytical standards, these inhibitors act as impurities that can poison transition-metal catalysts. It is highly recommended to rely on physical preservation (Argon atmosphere, refrigeration at 2–8°C, and amber vials) rather than chemical inhibitors[3].
Part 3: Validated Standard Operating Procedures (SOPs)
To ensure trustworthiness, every protocol below is designed as a self-validating system . You will not just perform the steps; you will scientifically verify their success before proceeding.
Protocol A: Vacuum Distillation for Recovery of Oxidized Furfural
Causality: Distillation separates the volatile furfural from the heavier, non-volatile furoic acid and humin polymers. Vacuum is strictly required to lower the boiling point; heating furfural to its atmospheric boiling point (162°C) will cause immediate thermal degradation[2].
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased to prevent oxygen leaks under vacuum.
-
Distillation: Apply a vacuum of at least 10 mmHg. Gently heat the oil bath.
-
Fractionation: Discard the first 5% of the distillate (the "heads"), which contains water and volatile formic acid. Collect the main fraction. Crucial: Leave the last 10% (the "tails") in the boiling flask to avoid pyrolyzing the concentrated furoic acid and tars.
-
System Validation (The Trust Check): You cannot visually confirm the complete removal of furoic acid, as it dissolves cleanly in furfural. Validation Action: Measure the refractive index (RI) of the distillate. Pure furfural has an
of 1.526. Alternatively, run a rapid TLC (Hexane:EtOAc 4:1) and stain with KMnO₄. The baseline must be completely clear of any acidic spots. If a baseline spot persists, your distillation rate was too high (causing entrainment), and you must redistill using a longer Vigreux column.
Protocol B: Schlenk-Line Inerting and Cryo-Storage
Causality: Removing oxygen halts the formation of peroxy radicals, while low temperatures (2–8°C) exponentially slow down the kinetics of any residual thermal decomposition[3].
-
Preparation: Transfer the purified furan derivative into an amber glass vial (to prevent UV-initiated radical formation) equipped with a PTFE-lined silicone septum[4].
-
Evacuation/Purge Cycles: Connect a needle from a Schlenk line to the septum. Apply vacuum for 15 seconds, then backfill with Argon. Repeat this cycle exactly three times. This ensures the residual oxygen concentration drops below 1 ppm.
-
System Validation (The Trust Check): A microscopic leak in the septum will slowly exchange Argon for atmospheric air over weeks of storage. Validation Action: After the final Argon fill, pierce the septum with a secondary needle attached to a mineral oil bubbler. A brief, immediate bubbling confirms the vial is under positive pressure and the septum seal is intact. If no bubbles appear, the septum is compromised and must be replaced immediately.
-
Storage: Store the validated, pressurized vial in a dedicated chemical refrigerator at 2–8°C[3].
Self-validating workflow for the purification, inerting, and long-term storage of furan-aldehydes.
Part 4: Quantitative Storage Guidelines
Use the following data to establish your laboratory's inventory management and expiration protocols for furan derivatives.
| Compound | Optimal Storage Temp | Recommended Atmosphere | Light Sensitivity | Primary Degradation Products | Expected Shelf-Life (Properly Stored) |
| Furfural | 2–8 °C | Argon | High | Furoic acid, Formic acid, Humins | 6–12 months |
| 5-Hydroxymethylfurfural (HMF) | 2–8 °C | Argon | High | 5-HMFCA, Formic acid, Levulinic acid | 6–12 months |
| 5-Methylfurfural | 2–8 °C | Argon | High | 5-Methylfuroic acid, Tars | 12 months |
Part 5: References
-
GB2287936A - Process for inhibiting oxidation and polymerization of furfural and its derivatives - Google Patents. Available at:
-
Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst - MDPI. Available at:[Link]
Sources
Technical Support Center: Optimizing Recrystallization of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively optimize the recrystallization of 5-(2-Methoxyphenyl)furan-2-carbaldehyde (CAS 94078-20-3). The content is structured to deliver not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
I. Understanding the Molecule: Physicochemical Properties
A successful recrystallization hinges on a thorough understanding of the target molecule's properties. 5-(2-Methoxyphenyl)furan-2-carbaldehyde is an aromatic aldehyde with a molecular weight of 202.21 g/mol . Its structure, featuring a furan ring, a methoxy-substituted phenyl group, and an aldehyde functional group, dictates its polarity and solubility behavior. The presence of both polar (aldehyde, ether) and nonpolar (aromatic rings) moieties suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective for recrystallization.
| Property | Value | Source |
| Molecular Formula | C12H10O3 | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
II. The Core of Recrystallization: Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystal formation upon cooling.
Guiding Principles for Solvent Selection:
-
"Like Dissolves Like" : A fundamental principle in chemistry, this suggests that solvents with similar polarity to the solute will be most effective at dissolving it. Given the mixed polarity of our target molecule, a range of solvents should be screened.
-
Solvent Polarity Index : Solvents can be ranked on a polarity scale. A systematic approach involves testing solvents across a spectrum of polarities.
-
Boiling Point : A solvent with a boiling point between 60-100 °C is often ideal.[2] Solvents with very low boiling points can be difficult to handle due to rapid evaporation, while those with very high boiling points can be difficult to remove from the final crystals and may lead to "oiling out," where the compound melts before dissolving.[2]
Recommended Solvent Screening Protocol:
This protocol outlines a systematic approach to identify a suitable single or mixed solvent system for the recrystallization of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Step 1: Small-Scale Solubility Testing
-
Place approximately 20-30 mg of the crude 5-(2-Methoxyphenyl)furan-2-carbaldehyde into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Start with approximately 0.5 mL.
-
Record the solubility at room temperature for each solvent. An ideal solvent will not dissolve the compound at this stage.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. Note the quantity and quality (e.g., well-defined needles, plates, or an amorphous powder) of the precipitate.
Recommended Solvents for Initial Screening (in order of decreasing polarity):
-
Water
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Toluene
-
Hexanes
Step 2: Evaluating Single-Solvent Systems
Based on the initial screening, a good candidate for a single-solvent recrystallization will show:
-
Poor solubility in the cold solvent.
-
Excellent solubility in the hot solvent.
-
Formation of well-defined crystals upon cooling.
Step 3: Developing a Mixed-Solvent System
If no single solvent is ideal, a mixed-solvent system can be employed. This typically involves a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "bad" solvent dropwise to the hot solution until a slight turbidity (cloudiness) persists.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
Common Mixed-Solvent Pairs:
III. Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a question-and-answer format.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[2]
-
Cause & Explanation: This is often due to a very high boiling point of the solvent or a high concentration of impurities that depress the melting point of the solute.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation point.
-
Cool the solution more slowly. Slow cooling promotes the formation of an ordered crystal lattice rather than an amorphous oil.
-
Consider a lower-boiling point solvent. If the problem persists, the chosen solvent's boiling point may be too high.
-
Q2: I have very low recovery of my purified compound. What went wrong?
A2: Low yield can be attributed to several factors.
-
Cause & Explanation: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor even after cooling. Premature crystallization during hot filtration can also lead to loss of product.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Ensure the filtration apparatus is pre-heated during hot filtration to prevent premature crystallization.
-
Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation.
-
Concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
Q3: The crystals I obtained are very fine or appear as a powder, not distinct crystals. How can I improve crystal quality?
A3: The rate of cooling significantly influences crystal size and quality.
-
Cause & Explanation: Rapid cooling (e.g., placing the hot flask directly into an ice bath) leads to rapid precipitation and the formation of small, often impure, crystals.
-
Solution:
-
Allow the solution to cool slowly and undisturbed to room temperature on the benchtop.
-
Insulate the flask (e.g., with a beaker of warm water or by wrapping it in glass wool) to further slow the cooling process.
-
Once at room temperature, then transfer the flask to an ice bath to maximize recovery.
-
Q4: My recrystallized product is still impure. What are the next steps?
A4: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.
-
Cause & Explanation: If the impurities have similar solubility profiles to the target compound, a single recrystallization may not be sufficient. Also, colored impurities may be present.
-
Solution:
-
Perform a second recrystallization.
-
For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly as it can also adsorb some of the desired product.
-
Consider an alternative purification technique, such as column chromatography, if recrystallization is ineffective.
-
IV. Frequently Asked Questions (FAQs)
Q: How do I know if my compound is pure after recrystallization?
A: The most common methods to assess purity are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.
Q: Can I reuse the mother liquor?
A: Yes, the mother liquor contains dissolved product. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, this second crop may be less pure than the first.
Q: What is the purpose of the initial hot filtration step?
A: Hot filtration is used to remove any insoluble impurities from the crude material. It is crucial to use a minimal amount of hot solvent and to keep the solution and filtration apparatus hot to prevent the desired compound from crystallizing prematurely.
V. Visualizing the Workflow
Caption: Decision workflow for optimizing recrystallization solvent.
VI. References
-
University of Rochester. Purification: How To - Chemistry. [Link]
-
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-
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Resolving solubility issues of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in water
Document ID: TSS-MFCA-H2O-V1.2 Last Updated: March 7, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. As a hydrophobic aromatic aldehyde, this compound presents significant solubility hurdles in aqueous media, which can impede experimental reproducibility and progress in screening and formulation studies. This document provides a structured, in-depth troubleshooting framework, moving from fundamental principles to advanced solubilization protocols, to empower you to overcome these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my 5-(2-Methoxyphenyl)furan-2-carbaldehyde not dissolving in water?
A1: The molecular structure of 5-(2-Methoxyphenyl)furan-2-carbaldehyde contains large, non-polar aromatic rings (both the furan and the methoxyphenyl groups). While the aldehyde and ether functional groups introduce some polarity and can act as hydrogen bond acceptors with water, the hydrophobic character of the overall molecule dominates.[1][2][3] In aqueous solutions, the strong hydrogen-bonding network of water molecules tends to exclude the large, non-polar compound, leading to very low solubility. The solubility of aldehydes generally decreases as the carbon chain length and molecular size increase.[3][4][5]
Q2: I can't find a reported value for its exact water solubility. What should I expect?
A2: While a precise value for this specific compound is not widely published, we can infer its behavior from structurally similar molecules. Aromatic aldehydes like benzaldehyde and larger furan-based compounds exhibit poor water solubility.[4][6] Given its increased molecular weight and hydrophobic surface area compared to simpler analogs, the intrinsic aqueous solubility of 5-(2-Methoxyphenyl)furan-2-carbaldehyde is expected to be very low, likely in the micrograms per milliliter (µg/mL) range or less at room temperature.
Q3: Are there any simple physical methods I can try first?
A3: Yes, for preparing solutions at the edge of solubility, you can attempt the following, but with caution:
-
Gentle Warming: Increasing the temperature of the solution can enhance solubility. However, be mindful of the compound's stability, as aldehydes can be susceptible to oxidation and degradation at elevated temperatures.
-
Sonication: Using a bath sonicator can help break down solute aggregates and increase the rate of dissolution. These methods are generally only effective for preparing low-concentration, saturated solutions and will not overcome fundamental insolubility for higher-concentration stocks.
Part 2: In-Depth Troubleshooting Guide
This section provides a logical workflow to diagnose and solve solubility issues. Follow the decision tree to identify the appropriate strategy for your experimental needs.
Caption: Decision workflow for selecting a solubilization strategy.
Q4: My experiment requires a high-concentration stock (e.g., 10-50 mM). Which solubilization strategy should I choose?
A4: For high-concentration stocks, overcoming the compound's intrinsic insolubility requires a solubilization-enhancing excipient. The choice depends on the tolerance of your downstream application. The table below summarizes the primary methods.
| Method | Principle of Action | Advantages | Disadvantages & Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.[7][8][9][10][11] | Simple, effective for achieving high concentrations, well-established. | Potential for cytotoxicity or off-target effects in biological assays. May cause precipitation upon high dilution into aqueous buffer. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their non-polar core, allowing it to be dispersed in water.[12][13][14][15][16][17] | Highly effective at increasing apparent solubility. Can improve stability. | Can interfere with protein assays and membrane-based experiments. Requires working above the Critical Micelle Concentration (CMC). |
| Cyclodextrins | Form inclusion complexes by trapping the hydrophobic molecule within their internal cavity, presenting a hydrophilic exterior to the water.[18][19][20][21][22] | Excellent for increasing solubility and stability.[18][20] Generally low toxicity, widely used in pharmaceutical formulations. | Can be more expensive. May alter the bioavailability or reactivity of the guest molecule. Requires optimization of the compound-to-cyclodextrin ratio. |
Q5: I tried using DMSO, but my compound crashes out when I dilute it into my aqueous assay buffer. What's happening?
A5: This is a common issue when using co-solvents. You have created a supersaturated solution. The compound is soluble in the high-concentration DMSO stock, but when this stock is diluted into a large volume of aqueous buffer, the percentage of DMSO drops dramatically. The solvent polarity reverts to being highly aqueous, and the concentration of your compound now far exceeds its solubility limit in this new environment, causing it to precipitate.
Solutions:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final compound concentration upon dilution, which may stay below the precipitation threshold.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution, perhaps into a buffer containing a lower percentage of the co-solvent, before the final step.
-
Switch to a Different Method: If precipitation persists, your system may not be tolerant to the required level of co-solvent. Consider using surfactants or cyclodextrins, which form more stable dispersions upon dilution.
Q6: Can I use pH adjustment to solubilize this compound?
A6: Unlikely. The strategy of pH adjustment is effective for compounds with ionizable functional groups, such as weak acids (e.g., carboxylic acids) or weak bases (e.g., amines).[23][24][25] By changing the pH, you can convert the neutral molecule into a charged salt, which is typically much more water-soluble.[26] 5-(2-Methoxyphenyl)furan-2-carbaldehyde does not possess a common acidic or basic group. Aldehydes are generally considered neutral compounds and do not readily protonate or deprotonate in typical aqueous pH ranges (e.g., pH 3-10). Therefore, adjusting the pH is not expected to significantly impact its solubility.
Part 3: Experimental Protocols & Mechanistic Diagrams
Mechanism of Solubilization
Caption: Mechanisms of common solubilization techniques.
Protocol 1: Solubilization Using a Co-solvent (DMSO)
This protocol is a first-line approach for creating high-concentration stock solutions.
Materials:
-
5-(2-Methoxyphenyl)furan-2-carbaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of 5-(2-Methoxyphenyl)furan-2-carbaldehyde into a tared vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 20 mM stock of a compound with MW=218.22 g/mol , dissolve 2.18 mg in 500 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Store the stock solution appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Critical Consideration: Always run a vehicle control in your experiments. This means testing a sample that contains the same final concentration of DMSO as your treated samples to ensure the solvent itself does not cause an experimental effect. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
Protocol 2: Solubilization Using a Surfactant (Tween® 80)
This method is useful when co-solvents must be avoided.
Materials:
-
5-(2-Methoxyphenyl)furan-2-carbaldehyde
-
Tween® 80 (Polysorbate 80)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and/or bath sonicator
Procedure:
-
Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.
-
Weigh the 5-(2-Methoxyphenyl)furan-2-carbaldehyde into a clean glass vial.
-
Add a small amount of the 10% Tween® 80 stock solution to the solid compound to create a paste. This step, known as "wetting," is crucial for preventing clumping.
-
Gradually add the remaining aqueous buffer to reach the final desired volume while continuously vortexing. The final concentration of Tween® 80 should typically be in the range of 0.5-2%.
-
Sonicate the vial in a bath sonicator for 15-30 minutes to facilitate micelle formation and encapsulation.
-
The final solution may appear clear to slightly opalescent. This is normal for micellar solutions.
Protocol 3: Solubilization Using a Cyclodextrin (HP-β-CD)
This is an advanced and highly effective method for creating stable aqueous formulations, particularly for in vivo studies.
Materials:
-
5-(2-Methoxyphenyl)furan-2-carbaldehyde
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired buffer. A common starting concentration is 10-40% (w/v). Dissolution may require stirring for an extended period.
-
Add the powdered 5-(2-Methoxyphenyl)furan-2-carbaldehyde directly to the stirring cyclodextrin solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point, but this often needs to be optimized.
-
Seal the container and allow the mixture to stir at room temperature for 12-24 hours. This long incubation allows for the equilibrium of inclusion complex formation to be reached.
-
After stirring, the solution should be clarified by filtering through a 0.22 µm syringe filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate should be confirmed analytically (e.g., via UV-Vis spectrophotometry or HPLC).
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- askIITians. (2025, March 11). How does pH affect solubility?.
- Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
- Pharma Excipients. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Wikipedia. Cosolvent.
- Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
- Santa Cruz Biotechnology. Surfactants | SCBT.
- Grokipedia. Cosolvent.
- PMC - NIH. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability..
- JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
- Chemistry. (2023, August 31). Solubility of Organic Compounds.
- Allen. Aldehyde- General Structure, Classification, Properties and Faqs..
- OpenOChem Learn. Physical Properties of Ketones and Aldehydes.
- Vertex AI Search. Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu..
- BYJU'S. (2020, May 20). Aldehyde Group.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Taylor & Francis. Cosolvent – Knowledge and References.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
- CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.
- ChemScene. 1541361-25-4 | 5-(2-Methoxyethoxy)furan-2-carbaldehyde.
- Solubility of Things. Furfural.
- Sigma-Aldrich. 5-(Methoxymethyl)furan-2-carbaldehyde | 1917-64-2.
- PMC - NIH. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions.
- PubChem. 5-Methoxyfuran-2-carbaldehyde | C6H6O3 | CID 6208.
- Wikipedia. Methoxymethylfurfural.
- PubChem. 5-(Methoxymethyl)-2-furaldehyde | C7H8O3 | CID 74711.
- Cheméo. Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0).
- FooDB. (2010, April 8). Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991).
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Minimizing side reactions in the formylation of 2-(2-methoxyphenyl)furan
Welcome to the technical support center for the formylation of 2-(2-methoxyphenyl)furan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.
Introduction
The formylation of furan rings is a cornerstone of heterocyclic chemistry, providing a gateway to a diverse array of functionalized molecules. However, the inherent reactivity of the furan nucleus, coupled with the electronic influence of substituents, can lead to a variety of side reactions. In the case of 2-(2-methoxyphenyl)furan, the electron-donating nature of both the furan ring and the methoxy-substituted phenyl group presents unique challenges and opportunities. This guide will provide the technical insights needed to address these challenges effectively.
Furan is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 position, as the cationic intermediate is better stabilized by resonance.[1] When the C2 position is occupied, as in our substrate, the reaction is directed to the C5 position. The methoxy group on the phenyl ring further activates the furan ring through resonance, but can also lead to undesired reactions on the phenyl ring if conditions are not carefully controlled.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the formylation of 2-(2-methoxyphenyl)furan, offering explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired 5-formyl Product
-
Question: My reaction is showing low conversion to the desired 5-formyl-2-(2-methoxyphenyl)furan. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, often related to reagent quality, reaction conditions, or the stability of the starting material.[2]
-
Purity of Reagents and Solvents: The Vilsmeier-Haack reaction, a common method for this transformation, is highly sensitive to moisture.[3] Ensure that your N,N-dimethylformamide (DMF) is anhydrous and your phosphorus oxychloride (POCl₃) is of high purity. Impurities can quench the Vilsmeier reagent, the active electrophile.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. For highly activated substrates like 2-(2-methoxyphenyl)furan, the reaction may proceed rapidly at low temperatures (e.g., 0 °C). Running the reaction at elevated temperatures can lead to decomposition.[4] It is advisable to perform small-scale trial reactions to determine the optimal temperature and duration.[2]
-
Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF and POCl₃.[4] This formation is often exothermic and should be done carefully at low temperatures. Inadequate formation of this reagent will naturally lead to low yields.
-
Product Decomposition: Furan aldehydes can be unstable under harsh acidic or basic workup conditions.[2] Ensure that the hydrolysis of the iminium intermediate is performed under controlled conditions, typically by pouring the reaction mixture onto crushed ice and neutralizing carefully.[4]
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
-
Question: I am observing the formation of multiple formylated products in my reaction mixture. How can I improve the regioselectivity for the desired 5-formyl isomer?
-
Answer: The primary site of formylation on the furan ring of 2-(2-methoxyphenyl)furan is the C5 position. However, side reactions on the electron-rich methoxyphenyl ring can occur.
-
Formylation on the Phenyl Ring: The methoxy group is an ortho-, para-directing group. Under harsh conditions, electrophilic attack can occur on the phenyl ring, leading to a mixture of isomers. To minimize this, use milder formylation methods and carefully control the stoichiometry of the formylating agent.
-
Choice of Formylation Method:
-
Vilsmeier-Haack Reaction: This is generally a good choice for electron-rich heterocycles and tends to be selective for the furan ring.[5][6] Using the pre-formed Vilsmeier reagent at low temperatures can enhance selectivity.
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like TiCl₄.[3][7] It is effective for electron-rich aromatics and can offer different selectivity profiles. For phenols, it has been shown to favor ortho-formylation, which could be a consideration for the methoxyphenyl group.[8][9] Careful optimization would be required.
-
Lithiation-Formylation: A highly regioselective but more technically demanding approach involves directed ortho-lithiation. By using a strong base like n-butyllithium, it's possible to deprotonate the furan ring at the C5 position, followed by quenching with an electrophilic formylating agent like DMF. This method offers excellent control over regioselectivity.[10]
-
-
Issue 3: Observation of Dark, Tarry Byproducts (Decomposition)
-
Question: My reaction mixture turns dark and I'm isolating a significant amount of tar-like material. What is causing this decomposition and how can I prevent it?
-
Answer: Furan and its derivatives are known to be sensitive to strong acids and can undergo polymerization or ring-opening reactions.
-
Acid Sensitivity: The Vilsmeier-Haack and Rieche formylations generate acidic conditions. The lower resonance energy of furan compared to other aromatics like thiophene makes it less stable.[1]
-
Temperature Control: Exothermic reactions can lead to localized heating, promoting decomposition. Maintain strict temperature control throughout the addition of reagents and the reaction period.[4]
-
Workup Procedure: Rapid and uncontrolled quenching of the reaction can lead to decomposition. Pouring the reaction mixture slowly into a well-stirred mixture of ice and a mild base (e.g., sodium acetate solution) can help to neutralize the acid and dissipate heat effectively.[4]
-
Atmosphere: While not always critical for formylations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for 2-(2-methoxyphenyl)furan?
A1: The Vilsmeier-Haack reaction is often the method of choice for formylating electron-rich furans due to its relatively mild conditions and good functional group tolerance.[4][5] It typically provides good yields and selectivity for the C5 position of the furan ring. However, for maximizing regioselectivity and avoiding any potential formylation on the highly activated methoxyphenyl ring, a lithiation-formylation sequence could be superior, albeit more technically challenging to perform.
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction proceeds through a few key steps:[4][11]
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich furan ring of 2-(2-methoxyphenyl)furan attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization: A base (like DMF) removes a proton from the furan ring to restore aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the final aldehyde product.
Q3: Can I use other formylating agents besides DMF/POCl₃?
A3: Yes, several other formylation methods exist:
-
Duff Reaction: Uses hexamine in an acidic medium. It is typically used for highly activated phenols and may not be suitable for furan derivatives due to the strongly acidic conditions.[12][13][14]
-
Gattermann Reaction: Employs hydrogen cyanide and a Lewis acid. This method is generally used for less activated aromatic rings and involves highly toxic reagents.[15]
-
Rieche Formylation: Utilizes dichloromethyl methyl ether with a Lewis acid catalyst. This is a viable alternative for electron-rich aromatics.[3][7][16]
The choice depends on the substrate's reactivity, desired selectivity, and safety considerations.
Q4: How does the 2-methoxyphenyl substituent influence the reaction?
A4: The 2-methoxyphenyl group has two main effects:
-
Electronic Effect: The methoxy group is electron-donating, which further activates the entire molecule towards electrophilic attack. This means the reaction can often be carried out under milder conditions than for less activated furans.
-
Steric and Regiochemical Effect: The bulky substituent at the C2 position sterically hinders attack at the C3 position and electronically directs formylation to the C5 position of the furan ring. However, as mentioned, it also presents a potential site for side reactions on the phenyl ring itself.
Experimental Protocols & Data
Table 1: Comparison of Common Formylation Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to RT | Good for electron-rich heterocycles, generally selective for the furan ring.[4][5] | Sensitive to moisture, can cause decomposition with acid-sensitive substrates.[3] |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | 0 °C to RT | Effective for electron-rich aromatics, can offer different regioselectivity.[7][16] | Dichloromethyl methyl ether is a carcinogen, requires a strong Lewis acid.[3] |
| Lithiation-Formylation | n-BuLi, DMF | -78 °C | Highly regioselective, clean reaction. | Requires strictly anhydrous and inert conditions, strong base can react with other functional groups. |
Protocol 1: Vilsmeier-Haack Formylation of 2-(2-methoxyphenyl)furan
This protocol is a general guideline and may require optimization.
Materials:
-
2-(2-methoxyphenyl)furan
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium acetate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-(2-methoxyphenyl)furan (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium acetate solution.
-
Stir for 30 minutes, then extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Rieche formylation - Wikipedia. Wikipedia. [Link]
-
Rieche Formylation. SynArchive. [Link]
-
Notes - Formylation of Furans. ResearchGate. [Link]
-
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (PDF) ResearchGate. [Link]
-
The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep. A. Schall and O. Reiser. [Link]
-
Duff reaction - Wikipedia. Wikipedia. [Link]
-
Duff reaction - Grokipedia. Grokipedia. [Link]
-
Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
-
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. ScienceDirect. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Duff reaction. chemeurope.com. [Link]
-
Duff Reaction. Cambridge University Press. [Link]
-
Optimization of n-BuLi alkylation of furan : r/Chempros. Reddit. [Link]
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Stability of 5-(2-Methoxyphenyl)furan-2-carbaldehyde under acidic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with highly functionalized furanic platforms.
5-(2-Methoxyphenyl)furan-2-carbaldehyde presents a notorious stability challenge under acidic conditions. This guide bypasses generic advice, providing you with field-proven mechanistic insights, targeted troubleshooting protocols, and self-validating workflows to ensure the structural integrity of this molecule during your synthetic campaigns.
Mechanistic Insight: The Causality of Acid Degradation
To troubleshoot degradation, we must first understand the electronic environment of the molecule. Furan rings are inherently electron-rich heteroaromatics, making them highly susceptible to electrophilic attack and ring-opening reactions under harsh acidic conditions[1].
In 5-(2-Methoxyphenyl)furan-2-carbaldehyde, the furan core is subjected to a "push-pull" electronic dynamic:
-
The Pull: The C2-aldehyde group is electron-withdrawing. In isolation, this provides a slight stabilizing effect against acid-catalyzed ring opening compared to unsubstituted furans.
-
The Push (The Vulnerability): The C5-substituent is a 2-methoxyphenyl group. The methoxy moiety is a powerful electron-donating group (EDG) via resonance. It pushes electron density through the biaryl conjugated system directly into the furan
-system, significantly increasing the nucleophilicity of the furan C3 and C4 positions.
When exposed to Brønsted acids in aqueous or protic media, the furan ring undergoes rapid protonation. Diffusion of an acidic proton from the aqueous medium to form a protonated furan intermediate is the rate-limiting step of the decomposition process[2]. Once protonated, the aromaticity is broken, allowing water to act as a nucleophile. This induces hydrolytic furan ring opening to form highly reactive acyclic intermediates (such as 1,4-diketones). These intermediates subsequently undergo uncontrolled intermolecular addition and condensation reactions, rapidly polymerizing into dark, insoluble networks known as humins[3].
Acid-catalyzed degradation pathway of 5-(2-Methoxyphenyl)furan-2-carbaldehyde into humins.
Troubleshooting & FAQs
Q1: My reaction mixture turned opaque black within an hour of adding hydrochloric acid. What happened to my starting material? A: You have observed classic humin formation. The aqueous HCl provided both the protons necessary for electrophilic attack on the electron-rich furan ring and the water required for hydrolytic ring opening[3]. The black precipitate is a complex, cross-linked polymer. To prevent this, you must strictly eliminate water from your system and switch to a milder, anhydrous acid catalyst.
Q2: I need to perform an acetal protection on the aldehyde. How can I achieve this without destroying the furan core? A: The key is utilizing strictly anhydrous conditions alongside a mild Lewis acid or a buffered Brønsted acid. We recommend using Pyridinium p-toluenesulfonate (PPTS) or catalytic p-Toluenesulfonic acid (p-TsOH) combined with a chemical water scavenger (like triethyl orthoformate) or activated 3Å molecular sieves. This drives the acetalization equilibrium forward without providing the aqueous environment necessary for furan ring opening, as ring opening occurs most readily when water is present to attack the protonated intermediate[4].
Q3: Does the choice of solvent impact the acid stability of this molecule? A: Absolutely. Polar protic solvents (like methanol or water) facilitate proton transfer and actively participate in nucleophilic ring opening. Switching to polar aprotic solvents (e.g., anhydrous dichloromethane, THF, or toluene) significantly reduces the rate of degradation by isolating the protonation events and preventing hydrolytic cleavage.
Quantitative Data: Solvent and Acid Matrix
To guide your experimental design, the following table summarizes the stability of electron-rich 5-arylfurfurals under various acidic environments. Use this matrix to select the appropriate conditions for your specific synthetic step.
| Solvent System | Acid Catalyst | Temperature | Water Content | Observed Stability (Half-Life) | Primary Degradation Pathway |
| Water / Ethanol | 1.0 M HCl | 80 °C | High | < 15 minutes | Rapid ring opening & humins |
| 1,4-Dioxane | 0.1 M H2SO4 | 50 °C | Moderate | ~ 2 hours | Hydrolytic ring opening |
| Anhydrous DCM | p-TsOH (10 mol%) | 25 °C | Trace | > 24 hours | Slow oligomerization |
| Anhydrous Toluene | PPTS (5 mol%) | 110 °C | None (Dean-Stark) | Stable (> 48 hours) | None (Ideal for protection) |
Self-Validating Experimental Protocol: Acid-Catalyzed Acetalization
To ensure high-fidelity transformations without substrate degradation, follow this validated protocol for the protection of the aldehyde group. The protocol is designed as a self-validating system: if water is successfully excluded (verified by the Dean-Stark trap), the furan ring will remain intact.
Step-by-step workflow for the acid-catalyzed acetalization of acid-sensitive furans.
Step-by-Step Methodology:
-
Preparation (Anhydrous Setup): Flame-dry a two-neck round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Purge the system with dry Nitrogen or Argon.
-
Substrate Dissolution: Dissolve 10.0 mmol of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in 50 mL of anhydrous toluene.
-
Causality: Toluene allows for the azeotropic removal of water generated during acetalization, completely shutting down the hydrolytic ring-opening pathway.
-
-
Reagent Addition: Add 30.0 mmol of anhydrous ethylene glycol to the solution.
-
Catalyst Initiation: Add 0.5 mmol (5 mol%) of Pyridinium p-toluenesulfonate (PPTS).
-
Causality: PPTS is a mild Brønsted acid (pKa ~5.2). It is sufficiently acidic to activate the aldehyde carbonyl for nucleophilic attack by the diol, but not strong enough to rapidly protonate the electron-rich furan
-system.
-
-
Execution & Monitoring: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. Track reaction progress via TLC (Hexanes:EtOAc 8:2) every 2 hours to avoid unnecessary prolonged heating.
-
Quenching (Critical Step): Once the starting material is consumed, remove the heat source and immediately add 2.0 mL of Triethylamine (Et3N) while the solution is still warm.
-
Causality: The base neutralizes the PPTS catalyst instantly. If the reaction is concentrated under vacuum without quenching, the increasing concentration of the acid catalyst will trigger late-stage furan degradation.
-
-
Workup: Wash the organic layer with saturated aqueous NaHCO3 (2 x 25 mL) and brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected acetal.
References
-
Furfural: Properties, Structure, Uses & Preparation in Chemistry Source: Vedantu URL:[Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Scite.ai (Frontiers in Bioengineering and Biotechnology) URL:[Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
-
Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]
Sources
- 1. Furfural: Properties, Structure, Uses & Preparation in Chemistry [vedantu.com]
- 2. scite.ai [scite.ai]
- 3. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05641C [pubs.rsc.org]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Removal from 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Executive Summary & Molecule Analysis
The Challenge: You are isolating 5-(2-Methoxyphenyl)furan-2-carbaldehyde (likely via Suzuki-Miyaura coupling). The crude product contains residual Palladium (Pd) exceeding ICH Q3D limits (>10 ppm).[1]
The Molecule's Constraints: This substrate presents a "Double-Hazard" for purification:
-
The Aldehyde (–CHO): Highly reactive. It condenses with primary amines to form imines and reacts with 1,2-aminothiols (like L-Cysteine) to form thiazolidines. Avoid amine-functionalized scavengers.
-
The Furan Ring: Acid-sensitive. Strong acidic washes or acidic scavengers can trigger ring-opening or polymerization.
The Solution: We prioritize neutral, sulfur-based solid-phase scavenging (SiliaMetS® Thiol/DMT) and N-Acetylcysteine (NAC) extractions .
Diagnostic Phase: Know Your Enemy
Before selecting a protocol, determine the nature of your Pd residue.
Q: My product is dark/black. Is this colloidal Pd? A: Likely, yes.
-
Colloidal Pd (Pd⁰): Black particulates/nanoparticles. Hard to filter through paper; requires Celite or activated carbon.
-
Soluble Pd (Pd²⁺): Often orange, red, or yellow in solution. Requires chemical scavenging (chelation).
Q: How do I measure Pd levels accurately? A: Do not rely on color. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .
-
Target: <10 ppm (Oral PDE limit per ICH Q3D for <10g daily dose).[1]
Protocol A: Solid-Supported Scavengers (The Gold Standard)
This is the most robust method for furan-aldehydes as it avoids aqueous workups that might degrade the furan ring.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Compatibility with Aldehyde | Recommendation |
| Si-Thiol | Propylthiol | High (Reversible hemithioacetal risk is low without acid) | Primary Choice |
| Si-DMT | Dimercaptotriazine | High (Excellent for Pd, no primary amines) | Secondary Choice |
| Si-Diamine | Ethylenediamine | Critical Failure (Forms imines with aldehyde) | DO NOT USE |
| Si-TAA | Triaminetetraacetic acid | Moderate (Check pH) | Avoid if possible |
Step-by-Step Protocol
-
Dissolution: Dissolve crude 5-(2-Methoxyphenyl)furan-2-carbaldehyde in a solvent where it is highly soluble (THF, EtOAc, or DCM). Avoid alcohols if using Si-DMT to prevent transesterification risks (rare but possible).
-
Loading: Add Si-Thiol (or Si-DMT) at 4–10 equivalents relative to the residual Pd content (not the product).
-
Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Stir at 40°C for 4 hours .
-
Note: Higher temps increase scavenging rate but monitor furan stability. Room temperature works but may require 12+ hours.
-
-
Filtration: Filter through a 0.45 µm PTFE or Nylon membrane (or a fine frit) to remove the silica.
-
Wash: Wash the silica cake with pure solvent to recover adsorbed product.
-
Concentrate: Evaporate solvent to yield purified aldehyde.
Protocol B: The "Green" Extraction (N-Acetylcysteine)
Q: Can I use L-Cysteine washes? A: NO. L-Cysteine contains a free primary amine and a thiol. It will react with your aldehyde to form a thiazolidine derivative, permanently consuming your product.
Use N-Acetylcysteine (NAC) instead. The acetylation blocks the amine, preventing thiazolidine formation while leaving the thiol free to bind Palladium.
NAC Wash Protocol
-
Preparation: Dissolve crude product in Ethyl Acetate (EtOAc) .
-
The Wash: Prepare a 0.5 M aqueous solution of N-Acetylcysteine , adjusted to pH 7–8 with NaHCO₃.
-
Why pH 7-8? Deprotonates the thiol (R-S⁻) making it a better ligand for Pd, while protecting the furan from acid hydrolysis.
-
-
Extraction: Stir the organic and aqueous layers vigorously for 30 minutes at 40°C.
-
Visual Cue: The aqueous layer may turn dark/orange as it pulls Pd out.
-
-
Separation: Separate layers. Repeat wash 2x if initial Pd was >1000 ppm.
-
Rinse: Wash organic layer with water, then brine, then dry over Na₂SO₄.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying your specific furan-aldehyde derivative.
Caption: Decision matrix for Pd removal prioritizing aldehyde compatibility and furan stability.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| New impurity at +13 mass units (NMR) | Imine formation. You used an amine-based scavenger (Si-Diamine/Triamine). | Restart. Use Si-Thiol or Si-DMT.[2][3] These do not react with aldehydes. |
| New impurity at +119 mass units | Thiazolidine formation. You used L-Cysteine.[4] | Switch to N-Acetylcysteine (NAC). The acetyl group prevents ring closure with the aldehyde. |
| Yield dropped significantly | Adsorption. You used Activated Carbon (Charcoal). | Carbon is non-selective. Switch to Si-Thiol which specifically targets metals, sparing the organic molecule. |
| Pd levels stuck >50 ppm | Pd-Complex Stability. The Pd is tightly bound to your phosphine ligands. | Increase temperature to 50°C or switch to Si-DMT (higher affinity than Thiol). |
| Furan ring degradation | Acidity. Scavenger or wash was too acidic. | Ensure NAC washes are buffered to pH 7-8. Avoid cation-exchange resins (Si-SCX). |
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[5][6] Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Biotage User Guide. "Strategies for Metal Scavenging." Biotage AB. Available at: [Link]
-
Chemical Stability of Aldehydes. "Reactivity of L-Cysteine with Carbonyls." Journal of Organic Chemistry. (Contextual reference for thiazolidine formation). [Link]
Sources
Technical Support Center: Optimal Furan-2-Carbaldehyde Synthesis Through Precise Temperature Control
Welcome to the technical support center for furan-2-carbaldehyde (furfural) synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols by mastering the critical variable of temperature. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during experimentation.
The synthesis of furan-2-carbaldehyde, a valuable platform chemical, is highly sensitive to temperature fluctuations. Improper temperature control can lead to diminished yields, increased byproduct formation, and even reaction failure. This guide provides the expertise and field-proven insights necessary to navigate these challenges, ensuring reproducible and high-yield outcomes.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems that can arise during furan-2-carbaldehyde synthesis, with a focus on temperature as the root cause.
Issue 1: Low Furfural Yield Despite High Conversion of Starting Material (e.g., Xylose)
Symptoms: You observe a high conversion rate of your pentose starting material (like xylose), but the final yield of furan-2-carbaldehyde is significantly lower than expected. Analysis of the reaction mixture reveals the presence of dark, insoluble materials (humins) and other byproducts.
Probable Cause: The reaction temperature is likely too high. While elevated temperatures accelerate the dehydration of xylose to furfural, they also promote side reactions.[1][2] At excessive temperatures, furfural can degrade or participate in condensation reactions with itself or with xylose intermediates, leading to the formation of undesirable polymeric byproducts known as humins.[1]
Solution:
-
Systematic Temperature Reduction: Decrease the reaction temperature in a stepwise manner (e.g., in 5-10 °C increments) and monitor the impact on both xylose conversion and furfural yield. The optimal temperature will be a balance between a reasonable reaction rate and minimal byproduct formation.
-
Catalyst Optimization: The type and concentration of the catalyst can influence the optimal temperature. For instance, some solid acid catalysts may allow for high yields at lower temperatures compared to mineral acids.[3]
-
Reaction Time Adjustment: In conjunction with temperature reduction, you may need to increase the reaction time to achieve complete conversion of the starting material.[2]
Issue 2: Inconsistent or Non-Reproducible Furfural Yields Between Batches
Symptoms: Seemingly identical reaction setups produce varying yields of furan-2-carbaldehyde.
Probable Cause: This issue often points to inadequate temperature control and monitoring.[4] Inconsistent heating, localized "hot spots" within the reactor, or inaccurate temperature readings can all contribute to variability.
Solution:
-
Enhanced Temperature Monitoring:
-
Utilize calibrated temperature probes placed directly within the reaction mixture.
-
For larger vessels, consider multiple probes to ensure uniform temperature distribution.
-
-
Improved Heat Transfer:
-
Employ jacketed reaction vessels with a circulating thermal fluid for precise and even heating.[5]
-
Ensure efficient stirring to promote uniform heat distribution throughout the reaction medium.
-
-
Standardized Operating Procedures (SOPs): Establish and strictly follow a detailed SOP that specifies heating ramp rates, setpoints, and monitoring frequencies.[6]
Issue 3: Reaction Stalls or Proceeds Too Slowly
Symptoms: The conversion of the starting material to furan-2-carbaldehyde is sluggish or incomplete, even after an extended reaction time.
Probable Cause: The reaction temperature is too low. The dehydration of pentoses to furfural is an endothermic process that requires a certain activation energy. Insufficient thermal energy will result in a slow reaction rate.[5]
Solution:
-
Gradual Temperature Increase: Incrementally raise the reaction temperature while carefully monitoring for the onset of byproduct formation.
-
Catalyst Activity Check: Ensure your catalyst is active and present in the correct concentration. Some catalysts require a specific temperature to become fully effective.
-
Solvent Considerations: The choice of solvent can impact the required reaction temperature. For instance, biphasic systems with an organic solvent to continuously extract furfural can sometimes be run at different optimal temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding temperature control in furan-2-carbaldehyde synthesis.
What is the optimal temperature range for furan-2-carbaldehyde synthesis?
The optimal temperature for furan-2-carbaldehyde synthesis is not a single value but rather a range that depends on several factors, including the starting material, catalyst, solvent system, and reaction time. However, based on numerous studies, a general range can be identified.
| Starting Material / Catalyst System | Typical Optimal Temperature Range (°C) | Reference(s) |
| Xylose with Solid Acid Catalysts | 160 - 190 | [2][3] |
| Xylose with Dual-Acid Catalysts | 140 - 180 | [1] |
| Lignocellulosic Biomass with Acid Catalysts | 170 - 240 | [7][8] |
It is crucial to empirically determine the optimal temperature for your specific system. Raising the temperature generally increases the rate of xylose conversion.[7] However, temperatures exceeding the optimal range can lead to a decrease in furfural yield due to accelerated side reactions and degradation.[1][2]
How does temperature affect the purity of the final furan-2-carbaldehyde product?
Temperature has a direct impact on the purity of the synthesized furan-2-carbaldehyde.
-
At Optimal Temperatures: The reaction is more selective towards the formation of furfural, resulting in a cleaner product with fewer byproducts.
-
At Excessively High Temperatures: The rate of side reactions, such as humin formation, increases significantly.[1] These byproducts can be difficult to separate from furfural, leading to a lower purity product and more complex downstream purification processes.
What are the best practices for monitoring and controlling temperature during the synthesis?
Precise temperature control is paramount for achieving consistent and high yields.[4][6]
-
Accurate Measurement: Use calibrated thermometers or thermocouples immersed directly in the reaction mixture.[4]
-
Uniform Heating: Jacketed reactors with a circulating heat transfer fluid are highly recommended for maintaining a uniform temperature.[5] For smaller scale reactions, an oil bath with vigorous stirring can also provide relatively even heating.
-
Insulation: Insulate the reaction vessel to minimize heat loss to the environment and maintain a stable temperature.[5][6]
-
Automated Control Systems: For larger scale or continuous processes, automated temperature control systems can provide precise and reliable temperature management.
Can microwave irradiation be used for temperature control in this synthesis?
Yes, microwave-assisted synthesis can be an effective method for rapidly and uniformly heating the reaction mixture. This can lead to significantly shorter reaction times. However, careful control of the microwave power and temperature monitoring are still essential to prevent overheating and the formation of byproducts.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Xylose Dehydration to Furan-2-Carbaldehyde
This protocol provides a general framework. The specific temperature and time should be optimized for your particular catalyst and setup.
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a temperature probe, add the chosen solvent (e.g., water, or a biphasic system).
-
Reactant and Catalyst Addition: Add xylose and the acid catalyst to the reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating and Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 170 °C) using a circulating thermal fluid in the reactor jacket. Maintain this temperature for the specified reaction time (e.g., 2-4 hours).[2]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Cooling and Extraction: Once the reaction is complete, cool the reactor to room temperature. If a biphasic system is used, separate the organic layer containing the furfural. If an aqueous system is used, extract the furfural with an appropriate organic solvent.
-
Purification: Purify the crude furfural by distillation under reduced pressure.
Logical Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature.
Caption: Workflow for optimizing reaction temperature.
Relationship Between Temperature, Yield, and Byproducts
This diagram illustrates the general relationship between reaction temperature and the yields of furfural and unwanted byproducts.
Caption: Impact of temperature on synthesis outcomes.
References
- Studies on effective catalytic conversion of xylose to furfural using green sulfonated carbon catalysts: Process optimization by Taguchi approach. Arabian Journal of Chemistry.
- Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid c
- A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization. Journal of Applied Organometallic Chemistry.
- Conversion of Xylose to Furfural over Lignin-Based Activated Carbon-Supported Iron C
- Temperature Control in Mixing: Key Points to Remember. Smida.
- Catalytic Conversion of Sugars from Coffee Waste and Xylose into Furfural over Fe/SiO2 C
- Conversion of xylan and xylose into furfural in biorenewable deep eutectic solvent with trivalent metal chloride added. BioResources.
- Furfural production
- Optimising furfural production from lignocellulosic biomass: Feedstock selection, Process enhancement, and Techno-Economic and Environmental viability.
- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
- Temperature Control and Efficiency in Chemical Processing. Fluorotherm™.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Hydrogenation of Furfural over Biomass-Based Electron-Deficient Co-NC Nanotube C
- Best ways to improving your temper
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic
- Method for extracting furfural and glucose from biomass using one or more supercritical fluids.
- Best Practices for Controlling Furnace Temper
- 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. Forberg Smith.
- Synthesis and Spectroscopic Characteriz
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Springer.
- Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature.
- Synthesis and Characterization of (Z)
- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. Benchchem.
- Synthesis of Furfural
- Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics.
- Effect of temperature on the furfural yield from xylose in monophasic...
- Effect of the temperature of the reaction on the furfural yield a.
- Thermal Treatment to Obtain 5-Hydroxymethyl Furfural (5-HMF)
- THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. The Journal of the Foundry Research Institute.
- Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio.
- Furan synthesis. Organic Chemistry Portal.
- EFFECT OF TEMPERATURE AND CATALYST ON THE PRODUCTION OF FURFURAL FROM FLUTED PUMPKIN FRUIT (Telfairia Occidentalis) WASTE.
Sources
- 1. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on effective catalytic conversion of xylose to furfural using green sulfonated carbon catalysts: Process optimization by Taguchi approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency - Forberg Smith [forbergsmith.com]
- 5. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 6. Temperature Control in Mixing: Key Points to Remember | Smida [smidacn.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. eucalyptus.com.br [eucalyptus.com.br]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde: A Comparative Analysis of Spectroscopic Techniques
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic compounds, such as the promising 5-substituted furan-2-carbaldehydes, a deep understanding of analytical methodologies is paramount.[1] This guide provides an in-depth, experience-driven comparison of ¹H NMR spectroscopy with other powerful analytical techniques for the structural elucidation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. Our focus extends beyond a mere listing of methods to an integrated approach, explaining the "why" behind the "how" to empower researchers in their experimental design and data interpretation.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invariably the primary tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable first-line technique.
Predicted ¹H NMR Spectrum of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
A detailed analysis of the ¹H NMR spectrum of 5-(2-Methoxyphenyl)furan-2-carbaldehyde allows for the assignment of each proton in the molecule. Based on established principles and data from similar compounds, the following is a predicted spectrum:
-
Aldehyde Proton (-CHO): A singlet is expected in the region of δ 9.5-9.7 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.[1]
-
Furan Ring Protons: The two protons on the furan ring will appear as doublets due to coupling with each other. The proton at position 3 (adjacent to the aldehyde) is expected to be more deshielded than the proton at position 4.
-
Methoxyphenyl Ring Protons: The four protons on the methoxy-substituted phenyl ring will exhibit a more complex splitting pattern due to their relative positions and coupling with each other.
-
Methoxy Group Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group will be observed, typically in the upfield region of the aromatic signals.
The following diagram illustrates the structure and numbering of 5-(2-Methoxyphenyl)furan-2-carbaldehyde for NMR analysis.
Caption: Workflow for structural elucidation using 2D NMR.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Key Information: The molecular ion peak (M⁺) confirms the molecular formula, and the fragmentation pattern can provide clues about the structural motifs present.
-
Techniques: Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. [2][3]* Experimental Protocol (GC-MS):
-
The sample is injected into a gas chromatograph, where it is vaporized and separated from other components.
-
The separated components enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific information required. The following table provides a comparative overview:
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton chemical environments, connectivity (J-coupling), and relative quantities. | Rapid, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR by providing information on the carbon backbone. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| COSY | ¹H-¹H coupling networks. | Excellent for establishing proton connectivity. | Does not provide information about atoms other than protons. |
| HSQC | Direct ¹H-¹³C correlations. | Unambiguous assignment of carbon signals. | Only shows one-bond correlations. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Crucial for connecting different parts of the molecule. | Can sometimes show weak or ambiguous correlations. |
| Mass Spec | Molecular weight and fragmentation patterns. | High sensitivity, confirms molecular formula. | Does not provide detailed stereochemical or connectivity information on its own. |
Conclusion
The structural elucidation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde serves as an excellent case study for the power of a multi-technique analytical approach. While ¹H NMR provides the foundational information, a truly unambiguous structural assignment is best achieved through the synergistic use of ¹³C NMR, 2D NMR techniques (COSY, HSQC, and HMBC), and mass spectrometry. As senior application scientists, we advocate for this integrated workflow to ensure the highest level of scientific rigor and to accelerate the pace of research and development in the chemical sciences.
References
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic
- Electronic Supplementary Inform
- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - Repositorio Institucional ULima.
- Synthesis and Spectroscopic Characteriz
- 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed.
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchG
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC.
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed.
- New Synthesis of 5-Arylfuran-2,3-diones - ResearchG
- Analysis of Furans and Alkylfurans in Food Samples (Part 1)
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI.
- SUPPLEMENTARY D
- (PDF)
- Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( - The Royal Society of Chemistry.
- (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)
- Proton NMR chemical shifts and coupling constants for brain metabolites.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- 5-(4-methoxy-phenyl)-furan-2-carbaldehyde - Sigma-Aldrich.
- 5-(4-Methoxyphenyl)-2-furaldehyde phenylhydrazone - Optional[1H NMR] - Spectrum.
- Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991) - FooDB.
- 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP.
- 5-(Methoxymethyl)furan-2-carbaldehyde | 1917-64-2 - Sigma-Aldrich.
- cosy hsqc hmbc: Topics by Science.gov.
- Navigating the Nuances of Aromaticity in Substituted Furans: A Technical Guide - Benchchem.
- 1541361-25-4 | 5-(2-Methoxyethoxy)furan-2-carbaldehyde | ChemScene.
- Structural formulas of two isomers of 2-formylfuran: a) trans and b) cis.
- Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate - ResearchG
- Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - MDPI.
Sources
Comparative Reactivity Guide: 2-Methoxy vs. 4-Methoxy Phenylfuran Derivatives
Executive Summary
For researchers and drug development professionals designing furan-based pharmacophores or advanced materials, understanding the subtle interplay between electronic and steric effects is critical. Phenylfuran derivatives are highly versatile intermediates, but the regiochemistry of electron-donating groups (EDGs) on the phenyl ring drastically alters their reactivity. This guide provides an objective, data-driven comparison of 2-methoxyphenyl and 4-methoxyphenyl furan derivatives, detailing how the positional shift of a single methoxy group dictates synthetic yields, reaction conditions, and susceptibility to side reactions.
Mechanistic Causality: Electronic vs. Steric Dynamics
The reactivity of phenylfurans is governed by how effectively the phenyl ring can conjugate with the electron-rich furan core. The methoxy group is a strong electron-donating group via resonance (+M effect), but its spatial positioning creates a strict dichotomy in molecular behavior.
The 4-Methoxy Isomer: Unrestricted Conjugation
In 4-methoxyphenyl furans, the methoxy group is situated at the para position. This distant placement allows the phenyl and furan rings to adopt a nearly coplanar conformation. The +M resonance effect flows uninterrupted through the phenyl
-
Causality: This unrestricted electron donation makes the furan ring highly nucleophilic. While this accelerates desired transformations like Diels-Alder cycloadditions, it also makes the substrate dangerously prone to unwanted side reactions. For instance, under Brønsted acid-catalyzed conditions, strongly electron-donating 4-methoxy groups can lead to complex mixtures of side-products via solvolysis and Friedel-Crafts alkylations, sometimes plummeting target yields to as low as 18%[1].
The 2-Methoxy Isomer: Steric Decoupling
In 2-methoxyphenyl furans, the methoxy group is at the ortho position. While the +M effect is theoretically still present, the physical bulk of the methoxy group clashes with the adjacent protons of the furan ring.
-
Causality: To relieve this severe steric strain, the molecule twists, forcing the phenyl ring out of coplanarity with the furan. This orthogonal (or highly twisted) geometry breaks the extended
-conjugation. Consequently, the furan core is far less electron-rich than its 4-methoxy counterpart. This structural decoupling increases the activation energy required for subsequent reactions, leading to lower yields in transition-metal-catalyzed rearrangements (e.g., dropping to ~75% compared to >80% for unhindered analogs). However, this same steric shielding protects the furan from the runaway polymerization and Friedel-Crafts side reactions seen in the para isomer.
Logical flow of electronic and steric effects on phenylfuran reactivity.
Quantitative Data Comparison
The following table synthesizes experimental data comparing the two derivatives across standard synthetic benchmarks.
| Parameter | 4-Methoxyphenyl Furan | 2-Methoxyphenyl Furan |
| Electronic State | Highly electron-rich (+M dominant) | Moderately electron-rich |
| Steric Hindrance | Low (Distant from furan core) | High (Ortho-clash with furan) |
| Conformation | Coplanar (Extended | Twisted (Non-planar) |
| Rh-Catalyzed Yield | >80% (Highly tolerant) | ~75% (Sterically impeded) |
| Side Reaction Risk | High (Friedel-Crafts, polymerization)[1] | Low (Sterically shielded) |
| Electrophilic Halogenation | Rapid, often requires cooling[2] | Slower, requires ambient/heating[2] |
| Optimal Reaction Temp | Mild / Room Temperature | Elevated / Reflux |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints verify the success of intermediate steps before proceeding, minimizing resource waste.
Protocol 1: Rhodium(II)-Catalyzed Synthesis of Methoxy-Phenylfurans
This protocol utilizes Rhodium(II) formate to catalyze the extrusion of dinitrogen from enoldiazoketones, forming a cyclopropene intermediate that rearranges into the target furan.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the methoxy-substituted enoldiazoketone precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the premature hydrolytic quenching of the highly reactive metallocarbene intermediate.
-
-
Catalyst Addition & Primary Validation: Add Rhodium(II) formate (1 mol%) to the stirring solution.
-
Self-Validation Check: Observe the reaction mixture. Immediate evolution of
gas (bubbling) indicates active carbene formation. If no gas evolves, the catalyst is likely deactivated or the solvent is wet.
-
-
Isomer-Specific Thermal Control:
-
For 4-Methoxy Substrates: Maintain the reaction at room temperature (22 °C). Causality: The high electron density of the para-isomer facilitates rapid ring expansion; excessive heat will trigger polymerization.
-
For 2-Methoxy Substrates: Elevate the temperature to 40 °C. Causality: The steric bulk of the ortho-methoxy group impedes the transition state of the C-O bond formation step. Thermal energy is required to overcome this activation barrier.
-
-
Secondary Validation (TLC): After 2 hours, sample the mixture via TLC (Hexane/EtOAc 4:1).
-
Self-Validation Check: The complete disappearance of the diazo starting material spot (and the absence of the characteristic diazo IR stretch at ~2100
) confirms complete conversion.
-
-
Isolation: Filter the mixture through a short pad of silica gel to remove the rhodium catalyst. Concentrate under reduced pressure and purify via flash chromatography to isolate the pure phenylfuran.
Self-validating experimental workflow for Rh-catalyzed furan synthesis.
Protocol 2: Electrophilic Bromination of Phenylfurans
When synthesizing furan-2-yl(phenyl)methanone derivatives for kinase inhibitor screening, the methoxy position dictates the bromination profile[2].
Step-by-Step Methodology:
-
Solvation: Dissolve the phenylfuran derivative (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.05 mmol) dropwise as a solution in DMF.
-
For 4-Methoxy: Perform addition at 0 °C. The highly activated furan ring will rapidly brominate; cooling prevents over-bromination (dibromination).
-
For 2-Methoxy: Perform addition at room temperature. The twisted conformation reduces the nucleophilicity of the furan, requiring ambient temperatures for practical reaction rates.
-
-
Validation Check: Monitor via LC-MS. The mass shift of +78/80 Da (bromine isotope pattern) confirms mono-bromination[2].
-
Quenching: Pour the mixture into ice water to precipitate the product, filter, and recrystallize from ethanol.
References
- Source: rsc.
- Rhodium(ii)
- Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
Sources
FTIR spectral peaks interpretation for 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Executive Summary & Scope
This guide provides a technical framework for the structural validation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral lists, this document focuses on the comparative analysis required during synthesis—specifically monitoring the transition from precursors (halogenated furaldehydes and boronic acids) to the final conjugated product.
Primary Application: Verification of Suzuki-Miyaura cross-coupling efficiency. Critical Success Factor: Distinguishing the extended conjugation of the 5-aryl-furan system from the isolated ring vibrations of starting materials.
Methodology & Sample Preparation
To ensure spectral fidelity, the following protocol is standardized for this compound class.
-
Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference in the hydroxyl region, which can mask crucial boronic acid residue signals.
-
Crystal Material: Diamond/ZnSe (Single reflection).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to resolve weak aromatic overtones.
Expert Insight: The aldehyde group is sensitive to oxidation. If a broad band appears at 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid), the sample has degraded to 5-(2-methoxyphenyl)furan-2-carboxylic acid.
Comparative Spectral Analysis: Precursor vs. Product
The most effective way to interpret the spectrum is by comparing it against its likely synthetic precursors: 5-Bromo-2-furaldehyde (Starting Material A) and 2-Methoxyphenylboronic acid (Starting Material B).
Table 1: Critical Spectral Shift Matrix
| Functional Group | Mode | Precursor A (5-Br-Furaldehyde) | Precursor B (Boronic Acid) | Product (Target) | Interpretation Logic |
| Carbonyl (C=O) | Stretch | ~1680 cm⁻¹ | N/A | 1665–1675 cm⁻¹ | Conjugation with the phenyl ring typically lowers the wavenumber slightly compared to the bromo-analog due to resonance delocalization. |
| Aldehyde C-H | Fermi Resonance | 2850 & 2750 cm⁻¹ (Doublet) | N/A | 2840 & 2740 cm⁻¹ | Diagnostic doublet. Essential to confirm the aldehyde is intact and not reduced/oxidized. |
| Hydroxyl (O-H) | Stretch | N/A | 3200–3400 cm⁻¹ (Broad) | Absent | Purity Marker: Presence of broad O-H indicates unreacted boronic acid or moisture. |
| Ether (C-O-C) | Asym. Stretch | N/A | ~1240 cm⁻¹ | 1250–1260 cm⁻¹ | Strong band derived from the methoxy group (Ar-O-CH₃). |
| Furan Ring | C=C / Ring | ~1500, 1470 cm⁻¹ | N/A | 1510–1520 cm⁻¹ | The furan ring breathing mode shifts due to the heavy aryl substituent at position 5. |
| Aromatic (C-H) | Out-of-Plane (oop) | N/A | ~750 cm⁻¹ (Ortho) | 740–760 cm⁻¹ | Isomer Check: The ortho-substitution (2-methoxy) shows a strong band for 4 adjacent protons. (vs. para ~820 cm⁻¹). |
Deep Dive: Mechanistic Interpretation
A. The Conjugation Shift (The "Red Shift")
In the 5-bromo precursor, the carbonyl is conjugated only with the furan ring. In the product, the furan ring is coupled to an electron-rich 2-methoxyphenyl ring.
-
Observation: You may observe an increase in the intensity of the C=C aromatic bands (1600–1580 cm⁻¹) relative to the carbonyl band compared to the precursor.
-
Mechanism: The "push-pull" electronic effect between the electron-donating methoxy group and the electron-withdrawing aldehyde group across the furan bridge enhances the dipole moment change, intensifying the vibrational modes.
B. The "Fingerprint" Region (1500–600 cm⁻¹)
This region confirms the regiochemistry of the substitution.
-
Furan vs. Benzene: Furan derivatives typically show a sharp band near 1020 cm⁻¹ (ring breathing). In the product, this often overlaps with the symmetric C-O-C stretch of the methoxy group.
-
Ortho-Substitution Confirmation: The 2-methoxyphenyl moiety possesses four adjacent aromatic hydrogens. This results in a strong out-of-plane (oop) bending vibration in the 735–770 cm⁻¹ range.
-
Contrast: If the product were the para-isomer (4-methoxy), this band would shift to 800–860 cm⁻¹ (two adjacent hydrogens).
-
Validation Workflows
Workflow 1: Synthesis Validation (Suzuki Coupling)
This diagram illustrates the decision-making process during the reaction monitoring phase.
Figure 1: Step-by-step logic flow for validating synthesis success using FTIR markers.
Workflow 2: Spectral Assignment Logic
How to distinguish the specific functional groups within the complex spectrum.
Figure 2: Functional group discrimination strategy.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for Fermi resonance and ortho/para substitution patterns).
-
NIST Chemistry WebBook. Infrared Spectrum of 5-methyl-2-furaldehyde (Analog). National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
Mass spectrometry fragmentation patterns of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Introduction
5-(2-Methoxyphenyl)furan-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a furan ring linking a methoxyphenyl group and an aldehyde, presents a unique case for mass spectrometric analysis. Understanding the fragmentation pattern of this molecule under techniques like Electron Ionization (EI) mass spectrometry is crucial for its unambiguous identification in complex mixtures, for quality control during synthesis, and for metabolite identification studies.
This guide provides a predictive analysis of the mass spectrometry fragmentation pathways of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. By comparing its structural motifs to well-documented fragmentation behaviors of simpler analogous compounds—such as aromatic aldehydes, furans, and aryl ethers—we can construct a reliable theoretical fragmentation map. This approach not only facilitates the interpretation of experimental data but also exemplifies the logical framework used by mass spectrometrists for structural elucidation.
Theoretical Mass and Molecular Ion Stability
The first step in any mass spectrometry analysis is to determine the theoretical mass of the analyte. The molecular formula for 5-(2-Methoxyphenyl)furan-2-carbaldehyde is C₁₂H₁₀O₃. Its monoisotopic molecular weight is 202.06 g/mol .
Upon ionization, typically via electron impact, a molecular ion (M⁺•) is formed.[2] Aromatic and heterocyclic ring systems are known to produce stable molecular ions that are readily observable in the mass spectrum.[3] Given the two aromatic rings in its structure, 5-(2-Methoxyphenyl)furan-2-carbaldehyde is expected to exhibit a prominent molecular ion peak at m/z 202, which will serve as the parent peak for subsequent fragmentation events.
Predicted Primary Fragmentation Pathways
The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[2] The most probable fragmentation pathways are dictated by the stability of the resulting ions and radicals. For this molecule, fragmentation is expected to initiate at the aldehyde and methoxy functional groups, as well as the bond connecting the two aromatic rings.
Fragmentation of the Aldehyde Group
Aromatic aldehydes exhibit highly characteristic fragmentation patterns.[4]
-
Loss of a Hydrogen Radical ([M-1]⁺): Alpha-cleavage adjacent to the carbonyl group can lead to the loss of the aldehydic hydrogen atom. This is a common fragmentation for aromatic aldehydes, resulting in a stable acylium ion.[5][6][7] For the target molecule, this would produce a strong peak at m/z 201 .
-
Loss of a Formyl Radical ([M-29]⁺): Cleavage of the bond between the furan ring and the carbonyl group results in the loss of the entire formyl radical (•CHO).[4][7] This pathway yields the 5-(2-methoxyphenyl)furanyl cation at m/z 173 .
Fragmentation of the Methoxyphenyl Moiety
The methoxy group on the phenyl ring provides another key site for fragmentation.
-
Loss of a Methyl Radical ([M-15]⁺): Cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃), a common fragmentation for aryl methyl ethers.[5] This would generate an ion at m/z 187 .
-
Loss of Formaldehyde ([M-30]⁺): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule (CH₂O). This fragmentation is also characteristic of methoxy-substituted aromatic compounds, producing a fragment at m/z 172 .
Caption: Predicted primary fragmentation pathways from the molecular ion (m/z 202).
Predicted Secondary and Comparative Fragmentation
Further fragmentation of the primary ions provides deeper structural information. By comparing these pathways to those of simpler molecules, we can increase our confidence in the assignments.
Comparative Analysis: Furan-2-carbaldehyde (Furfural)
Studies on deuterated furfural confirm that a key fragmentation is the loss of the aldehyde hydrogen to form a stable furanyl-acylium ion at m/z 95 (from a molecular ion of 96).[8][9] This supports the prediction of a strong [M-1]⁺ peak for our target molecule.
Comparative Analysis: Anisole and Methoxyphenyl Derivatives
The fragmentation of compounds containing a methoxyphenyl group often yields a stable methoxyphenyl cation at m/z 107 .[10] This ion can subsequently lose a neutral formaldehyde molecule (HCHO) to produce the phenyl radical cation at m/z 77 , which can further degrade to an ion at m/z 51 by losing acetylene.[10] This entire cascade is a plausible secondary fragmentation pathway for the [M-CHO]⁺ ion (m/z 173) or other fragments containing the methoxyphenyl moiety.
Caption: A plausible secondary fragmentation cascade originating from a primary fragment.
Summary of Predicted Fragmentation Data
The following table summarizes the most likely fragments to be observed in the EI mass spectrum of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. The relative intensity is a qualitative prediction based on the expected stability of the ions.
| m/z | Proposed Ion Structure/Formula | Neutral Loss | Type of Fragmentation | Predicted Relative Intensity |
| 202 | [C₁₂H₁₀O₃]⁺• | - | Molecular Ion (M⁺•) | High |
| 201 | [C₁₂H₉O₃]⁺ | •H | α-cleavage (aldehyde) | High |
| 187 | [C₁₁H₇O₃]⁺ | •CH₃ | Cleavage of ether bond | Medium |
| 173 | [C₁₁H₉O₂]⁺ | •CHO | α-cleavage (aldehyde) | High |
| 172 | [C₁₁H₈O₂]⁺• | CH₂O | Rearrangement + loss | Medium |
| 107 | [C₇H₇O]⁺ | C₅H₃O₂• | Cleavage + rearrangement | Medium |
| 77 | [C₆H₅]⁺ | C₂H₂O | Secondary fragmentation | Medium-Low |
Proposed Experimental Protocol for Verification
To validate this predictive guide, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method is standard for the analysis of semi-volatile organic compounds.[11][12]
Objective: To acquire the Electron Ionization (EI) mass spectrum of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the purified compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (adjust as needed to avoid detector saturation).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[11]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent region of the chromatogram.
-
Compare the resulting experimental spectrum with the predicted fragmentation pattern outlined in this guide.
-
Conclusion
While a definitive fragmentation pattern requires experimental validation, a robust and scientifically grounded prediction can be made by analyzing the constituent parts of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. The molecule is expected to show a strong molecular ion peak at m/z 202. The primary fragmentation is likely dominated by the loss of a hydrogen radical ([M-1]⁺, m/z 201) and a formyl radical ([M-29]⁺, m/z 173) from the aldehyde group, with additional significant fragments arising from the cleavage of the methoxy group. This predictive guide serves as a valuable resource for researchers, providing a benchmark for the interpretation of experimental data and aiding in the rapid and accurate structural confirmation of this important chemical entity.
References
-
Scribd. Aldehyde GC Separation & Mass Spectra. Available from: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
-
Ghandi, A. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]
-
Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.11.4 - Whitman People. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Fay, L. B., Huynh-Ba, T., & Blank, I. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Ghandi, A. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]
-
León-Galeana, L., & Maldonado, L. Á. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications. Available from: [Link]
-
Ghandi, A. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available from: [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]
-
ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Available from: [Link]
-
Chang, Y. et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. scribd.com [scribd.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. GCMS Section 6.11.4 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. imreblank.ch [imreblank.ch]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Development for Purity Assay of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Introduction: The Analytical Challenge
5-(2-Methoxyphenyl)furan-2-carbaldehyde is a critical intermediate, typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-furaldehyde and 2-methoxyphenylboronic acid.
While structurally simple, this molecule presents specific chromatographic challenges that generic "scouting" methods often fail to address:
-
Oxidative Instability: The aldehyde moiety is prone to auto-oxidation, forming 5-(2-methoxyphenyl)furan-2-carboxylic acid . This impurity is structurally similar and often co-elutes on standard alkyl phases.
-
Synthetic Byproducts: The method must resolve the starting materials (boronic acid, bromofuran) and the des-bromo byproduct (furan-2-carbaldehyde) which lacks the UV-active phenyl group but has high response at lower wavelengths.
-
Positional Isomers: Ensuring specificity against the 3- or 4-methoxyphenyl isomers if regio-isomeric boronic acids were present in the raw material.
This guide compares a standard C18/Acetonitrile approach (Method A) against an optimized Phenyl-Hexyl/Methanol approach (Method B), demonstrating why specific stationary phase selection is crucial for this furan derivative.
The Comparative Landscape
Method A: The "Generic" Baseline (C18)
The standard starting point for 80% of reverse-phase separations.
-
Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).[1]
-
Mechanism: Hydrophobic interaction (solvophobic theory).
Performance Analysis:
While Method A retains the main peak, it frequently exhibits critical pair co-elution . The carboxylic acid oxidation impurity (
Method B: The "Optimized" Solution (Phenyl-Hexyl)
Targeted selectivity for aromatic and conjugated systems.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).
-
Mechanism:
interactions + Hydrophobicity.
Performance Analysis:
The Phenyl-Hexyl phase engages in
Data Summary: Performance Metrics
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Target) | 4.2 min | 8.5 min | Improved (Better k') |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | Pass |
| Tailing Factor ( | 1.4 | 1.05 | Excellent |
| Selectivity ( | High | High | Pass |
| Selectivity ( | 1.1 | 1.6 | Superior |
Detailed Experimental Protocols
Reagents & Standards
-
Target: 5-(2-Methoxyphenyl)furan-2-carbaldehyde (>99.0%).
-
Impurity A: 5-(2-Methoxyphenyl)furan-2-carboxylic acid (Oxidation product).
-
Impurity B: 2-Methoxyphenylboronic acid (Starting material).
-
Solvents: HPLC Grade Methanol, Acetonitrile, Milli-Q Water.
-
Buffer: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).
Optimized Protocol (Method B)
1. System Setup:
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 310 nm (Max absorption of conjugated furan-phenyl system) and 254 nm (Universal aromatic).
2. Mobile Phase Preparation:
-
MP A: 0.1% Formic Acid in Water (Filter through 0.22 µm).
-
MP B: 100% Methanol (Degassed).
3. Gradient Program:
| Time (min) | % MP A | % MP B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar boronic acids) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
4. Sample Preparation (Critical):
-
Diluent: 50:50 Water:Methanol. Avoid 100% ACN as it may induce precipitation of polar buffer salts or boronic acid residues.
-
Concentration: 0.5 mg/mL.
-
Pre-treatment: Filter through 0.45 µm PTFE syringe filter.
Visualizing the Science
Diagram 1: Impurity Fate & Origin
This diagram illustrates where the impurities originate during the Suzuki coupling process, justifying the need for specific selectivity.
Caption: Chemical origin of critical impurities. The method must resolve the oxidative degradation product (Impurity A) and synthetic byproducts (Impurities B & C).
Diagram 2: Method Development Decision Tree
The logic used to move from the generic C18 method to the optimized Phenyl-Hexyl method.
Caption: Decision logic flow. Failure of the hydrophobic mechanism (C18) drove the switch to pi-electron selective stationary phases (Phenyl-Hexyl).
Method Validation Strategy (ICH Q2(R2))
To ensure trustworthiness, the method must be validated according to ICH Q2(R2) guidelines.
-
Specificity:
-
Inject individual impurities to confirm retention times.
-
Use Peak Purity analysis (DAD) to ensure no co-elution under the main peak (purity angle < purity threshold).
-
-
Linearity:
-
Prepare 5 levels from 50% to 150% of target concentration.
-
Acceptance:
.
-
-
Accuracy (Recovery):
-
Spike placebo (if available) or solvent with known amounts of analyte.
-
Acceptance: 98.0% – 102.0% recovery.
-
-
Robustness:
-
Intentionally vary flow rate (±0.1 mL/min) and Column Temp (±5°C).
-
Self-Validating Check: The resolution (
) between the Target and the Acid Impurity must remain > 2.0 under all conditions.
-
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2] Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3][4] (Chapter 2: Basic Concepts and Control of Separation). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (Context on reaction byproducts). Link
-
Crozier, A., et al. (2014). 5-Hydroxymethyl-2-furaldehyde and derivatives...[1][6][7][8][9] misidentified as phenolics.[8] Journal of Agricultural and Food Chemistry.[8] (Discussion on furan aldehyde UV properties). Link
Sources
- 1. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. fda.gov [fda.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 8. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Structural Elucidation Guide: 5-(2-Methoxyphenyl)furan-2-carbaldehyde vs. Regioisomers
Executive Summary & Analytical Rationale
As a Senior Application Scientist, I frequently encounter drug discovery pipelines stalled by ambiguous building block characterization. Arylfurfurals are critical pharmacophores, frequently utilized in the synthesis of antimicrobial agents, dihydropyridines, and complex chalcones [3]. The synthesis of these compounds—often achieved via Meerwein arylation or Suzuki-Miyaura coupling—can yield regioisomeric impurities if the starting materials degrade or if side reactions occur[2].
This guide provides an objective, data-driven framework for the structural confirmation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde (Ortho) against its primary regioisomers: the Meta (3-Methoxy) and Para (4-Methoxy) variants. Rather than merely listing characterization steps, this guide outlines a self-validating analytical system . By combining exact mass verification with 1D symmetry analysis and 2D spatial correlations, we eliminate interpretative bias and establish absolute regiochemical certainty [1].
The Analytical Workflow: A Self-Validating System
To establish trustworthiness in our structural assignment, the analytical protocol must be self-validating. This means the failure of any single structural hypothesis will be immediately caught by orthogonal data points.
-
HRMS (Internal Control): Confirms the exact mass. If the molecular formula (C12H10O3) is incorrect, the NMR analysis is voided.
-
1D
H NMR (Symmetry & Anisotropy): Differentiates the highly symmetric para-isomer from the asymmetric ortho- and meta-isomers based on splitting patterns. -
2D NOESY (Spatial Absolute): Provides the definitive "lock." By mapping the spatial proximity of the methoxy protons to the aromatic ring protons, we prove the regiochemistry without relying on ambiguous scalar couplings.
Analytical workflow for the definitive differentiation of methoxyphenylfurfural isomers.
Experimental Protocols
Sample Preparation & HRMS Acquisition
-
Causality: High-Resolution Mass Spectrometry (HRMS) is required to rule out isobaric contaminants (e.g., oxidation products) before NMR analysis.
-
Protocol: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Validation: The target exact mass for [M+H]
is 203.0703 . A mass error of < 5 ppm validates the C12H10O3 formula.
1D and 2D NMR Spectroscopy
-
Causality: Standard 1D
H NMR is often insufficient for distinguishing ortho from meta isomers due to overlapping multiplets in the aromatic region (7.0–7.5 ppm). 2D NOESY is mandatory to observe through-space interactions. -
Protocol:
-
Dissolve 15 mg of the compound in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
Acquire a
H NMR spectrum at 400 MHz or 600 MHz (16 scans, 1.5 s relaxation delay). -
Acquire a 2D NOESY spectrum using a mixing time of 400 ms, collecting 2048 x 256 data points to ensure high resolution in the indirect dimension.
-
Comparative Data Analysis
Quantitative H NMR Comparison
The table below summarizes the diagnostic chemical shifts. Notice the severe downfield shift of the Ortho isomer's H-6' proton. This is not arbitrary; it is caused by the steric locking of the furan ring, which forces the H-6' proton into the deshielding cone of the furan oxygen[1].
| Proton Assignment | Ortho (2-Methoxy) | Meta (3-Methoxy) | Para (4-Methoxy) | Diagnostic Feature |
| Aldehyde (-CHO) | 9.65 (s, 1H) | 9.64 (s, 1H) | 9.58 (s, 1H) | Confirms furfural core |
| Furan H-3 | 7.32 (d, J=3.6) | 7.31 (d, J=3.6) | 7.30 (d, J=3.6) | Unaffected by isomerism |
| Furan H-4 | 7.15 (d, J=3.6) | 6.85 (d, J=3.6) | 6.72 (d, J=3.6) | Deshielded in Ortho isomer |
| Aryl H-2' | - | 7.38 (m, 1H) | 7.75 (d, J=8.8) | Symmetry in Para isomer |
| Aryl H-3' | 6.98 (dd, J=8.2, 1.0) | - | 6.96 (d, J=8.8) | Primary NOE target for Ortho |
| Aryl H-4' | 7.35 (ddd, J=8.2, 7.5, 1.6) | 6.92 (ddd, J=8.2, 2.5, 1.0) | - | - |
| Aryl H-5' | 7.08 (td, J=7.5, 1.0) | 7.33 (t, J=8.0) | 6.96 (d, J=8.8) | - |
| Aryl H-6' | 7.95 (dd, J=7.8, 1.6) | 7.30 (dt, J=7.8, 1.2) | 7.75 (d, J=8.8) | Highly deshielded in Ortho |
| Methoxy (-OCH | 3.95 (s, 3H) | 3.88 (s, 3H) | 3.85 (s, 3H) | NOESY anchor point |
2D NOESY Regioisomer Validation
To make this protocol self-validating, we rely on the methoxy group (~3.9 ppm) as our spatial anchor. By irradiating or observing cross-peaks from this signal, the regioisomer reveals itself mathematically based on the number of adjacent protons.
2D NOESY spatial correlations serving as the definitive proof of regiochemistry.
Interpretation Logic:
-
If Ortho: The -OCH
group only has one adjacent aromatic proton (H-3'). You will observe exactly one NOE cross-peak from the methoxy signal. -
If Meta: The -OCH
group is flanked by two distinct aromatic protons (H-2' and H-4'). You will observe two distinct NOE cross-peaks of roughly equal intensity. -
If Para: The -OCH
group is flanked by two identical aromatic protons (H-3' and H-5'). You will observe NOE correlation to the highly symmetric doublet at ~6.96 ppm.
Mechanistic Insights: The "Why" Behind the Spectra
As researchers, we must understand the physical chemistry driving these analytical results.
The Ortho-Deshielding Phenomenon:
In the para and meta isomers, the furan and phenyl rings can freely rotate to minimize steric hindrance, averaging out anisotropic effects. However, in 5-(2-Methoxyphenyl)furan-2-carbaldehyde , the bulky ortho-methoxy group creates a severe steric clash with the furan oxygen. To minimize this, the molecule adopts a preferred rigid conformation where the furan oxygen points away from the methoxy group. This specific geometry forces the aryl H-6' proton directly into the deshielding region of the furan ring's
References
-
5-(2-Methoxyphenyl)furan-2-carbaldehyde - SpectraBase John Wiley & Sons, Inc. URL:[Link]
-
Multicomponent One Pot Synthesis and Characterization of Novel 4-Furyl-1,4-dihydropyridines Asian Journal of Chemistry; Vol. 29, No. 4 (2017) URL: [Link]
-
Synthesis, Characterization, Mass Spectral Investigation and Antibacterial Activity Studies of Some Arylfuranylpropenones Journal of Chemical and Pharmaceutical Research URL:[Link]
UV-Vis absorption characteristics of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
An In-Depth Technical Guide to the UV-Vis Absorption Characteristics of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Executive Summary & Strategic Importance
5-(2-Methoxyphenyl)furan-2-carbaldehyde represents a specific subclass of 5-aryl-2-furaldehydes, a scaffold critical in medicinal chemistry (as precursors to chalcones and Schiff bases) and organic electronics (as conjugated linkers). Understanding its UV-Vis absorption profile is essential for:
-
Purity Assessment: Distinguishing the target ortho-isomer from its para-isomer impurity, which exhibits a distinct spectral redshift.
-
Photophysical Characterization: Determining the extent of
-conjugation, which directly correlates with its reactivity in Knoevenagel condensations and its potential as a fluorescence quencher or photosensitizer. -
Quality Control: Validating the integrity of the furan ring, which is susceptible to acid-catalyzed ring opening (forming diketones) that drastically alters the absorption spectrum.
This guide provides a comparative analysis of the optical properties of the ortho-methoxy derivative against its structural analogs, grounded in electronic structure theory and experimental protocols.
Chemical Framework & Electronic Theory
The UV-Vis spectrum of 5-(2-Methoxyphenyl)furan-2-carbaldehyde is dominated by
-
Electron Acceptor: The formyl group (-CHO) at the C2 position.
-
Conjugated Bridge: The electron-rich furan ring.
-
Electron Donor: The 2-methoxyphenyl ring at the C5 position.
The "Ortho Effect" and Steric Inhibition of Resonance
Unlike its para-isomer (5-(4-methoxyphenyl)furan-2-carbaldehyde), which can adopt a planar conformation for maximum conjugation, the ortho-isomer suffers from steric hindrance. The methoxy group at the ortho position interacts with the furan ring protons or oxygen lone pairs, forcing the phenyl ring to twist out of coplanarity with the furan core.
-
Consequence: This twist reduces the overlap between the phenyl
-system and the furan -system. -
Spectral Result: A hypsochromic shift (blue shift) and hypochromic effect (lower
) relative to the para-isomer.
Comparative UV-Vis Analysis
The following table synthesizes experimental data for structural analogs to contextualize the properties of the target compound.
Table 1: Comparative UV-Vis Absorption Characteristics (in Ethanol/Methanol)
| Compound | Substituent Position | Electronic Character | ||
| Furan-2-carbaldehyde (Furfural) | None | 275 - 280 | ~15,000 | Baseline furan conjugation. |
| 5-Phenylfuran-2-carbaldehyde | Phenyl (Unsub.) | 310 - 320 | ~22,000 | Extended conjugation; planar. |
| 5-(4-Methoxyphenyl)furan-2-carbaldehyde | Para-Methoxy | 340 - 355 | ~28,000 | Strong +M effect; max conjugation. |
| 5-(2-Methoxyphenyl)furan-2-carbaldehyde | Ortho-Methoxy | 315 - 330 | ~18,000 - 20,000 | Sterically hindered +M effect. |
*Note: Values for the ortho-isomer are derived from comparative structural analysis and the steric inhibition of resonance principle, bracketed by the phenyl and para-methoxy baselines.
Key Interpretation:
-
Red Shift vs. Furfural: The addition of the aryl ring causes a bathochromic shift of >35 nm due to the extended conjugated system.
-
Blue Shift vs. Para-Isomer: The ortho-isomer absorbs at a shorter wavelength than the para-isomer. If your sample exhibits a strong shoulder or peak >340 nm, it likely contains significant para-isomer contamination.
Visualization of Electronic & Steric Effects
The following diagram illustrates the structural causality behind the spectral shifts.
Caption: Structural-spectral relationship showing how steric twist in the ortho-isomer limits conjugation length compared to the planar para-isomer.
Experimental Protocol: Validated Measurement Workflow
To ensure reproducible data, follow this self-validating protocol.
Materials & Reagents
-
Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acetone or benzene due to UV cutoff interference.
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic/glass below 300 nm.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 2.0 mg of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
-
Dissolve in 100 mL of MeOH in a volumetric flask.
-
Concentration:
( M range).
-
-
Baseline Correction:
-
Fill two matched cuvettes with pure MeOH.
-
Run a baseline scan (200–500 nm) to zero the instrument.
-
-
Sample Measurement:
-
Replace the sample cuvette solution with the stock solution.
-
Scan from 200 nm to 500 nm .
-
Dilution Check: If Absorbance > 1.0, dilute 1:10 and re-measure to ensure linearity (Beer-Lambert Law).
-
-
Data Validation (The "Purity Check"):
-
Calculate the ratio of Absorbance at
to the valley (approx. 240-250 nm). -
A consistent ratio indicates purity. Changes in this ratio often signal oxidation to the carboxylic acid (furoic acid derivative).
-
Workflow Diagram
Caption: Operational workflow for accurate UV-Vis characterization, ensuring Beer-Lambert linearity.
References
-
Comparison of 5-Aryl-2-furaldehydes
- Title: Synthesis and Spectroscopic Characterization of 5-(Substituted phenyl)-2-furfuraldehydes.
- Source: ResearchGate / World Journal of Pharmacy and Pharmaceutical Sciences.
-
URL:
-
Baseline Furfural Data
- Title: UV-Vis Spectrum of 5-Hydroxymethyl-2-furaldehyde (5-HMF) and Furaldehyde analogs.
- Source: SIELC Technologies / NIST Chemistry WebBook.
-
URL:
-
Electronic Effects in Furan Derivatives
- Title: Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitriles (Structural Analog Analysis).
- Source: Chemical Papers.
-
URL:
-
General Protocol for Extinction Coefficients
- Title: A Guide to Understanding Extinction Coefficients.
- Source: ChromaDex Technical Guides.
-
URL:
A Comparative Guide to the Antimicrobial Activity of Furan-2-Carbaldehyde Analogs
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The furan nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its versatile chemical nature.[1][2][3] Furan-2-carbaldehyde, also known as furfural, is a particularly attractive starting material as it can be derived from renewable biomass resources and features a reactive aldehyde group suitable for extensive chemical modification.[4]
This guide provides a comparative analysis of the antimicrobial activity of various furan-2-carbaldehyde analogs. We will explore the synthesis of these derivatives, detail the methodologies for evaluating their antimicrobial efficacy, and present a comparative study of their performance, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
The Furan-2-Carbaldehyde Scaffold: A Foundation for Antimicrobial Design
The furan ring is a key structural motif in several established antimicrobial drugs, such as nitrofurantoin, which is used for treating urinary tract infections.[1][5] The biological activity of many furan derivatives is attributed to the ring's electronic properties and its ability to engage in various biological interactions.[1] The core structure of furan-2-carbaldehyde allows for chemical diversification at two primary sites: the aldehyde group at the C2 position and substitutions on the furan ring, most commonly at the C5 position.
Caption: Core structure of furan-2-carbaldehyde highlighting key modification sites.
The mechanism of action for many furan-based antimicrobials, particularly 5-nitrofurans, involves the reductive activation of the nitro group within the microbial cell. This process generates highly reactive intermediates that can damage microbial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death.[1][6] Modifications to this core structure aim to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.
Synthesis of Key Furan-2-Carbaldehyde Analogs
The aldehyde functional group of furan-2-carbaldehyde is a versatile handle for synthesizing a wide array of derivatives, most notably through condensation reactions. Schiff bases (imines), hydrazones, and thiosemicarbazones are prominent classes of analogs that have demonstrated significant antimicrobial potential.[7][8][9][10]
General Protocol: Synthesis of Furan-Based Schiff Bases
This protocol describes a common and straightforward method for synthesizing Schiff bases from furan-2-carbaldehyde and a primary amine.
-
Reactant Preparation: Dissolve furan-2-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Condensation Reaction: In a separate flask, dissolve the desired primary amine (e.g., 4-nitrobenzene-1,2-diamine) (1 equivalent) in the same solvent. Add this solution dropwise to the furan-2-carbaldehyde solution.[8]
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid to the mixture. Reflux the reaction mixture for 2-4 hours.[8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Washing and Drying: Wash the collected product with a small amount of cold solvent (e.g., methanol) followed by diethyl ether to remove unreacted starting materials.[8] Dry the purified product under vacuum.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Evaluating Antimicrobial Efficacy: The Broth Microdilution Method
To quantitatively compare the antimicrobial activity of different analogs, a standardized and reproducible method is essential. While the disk diffusion (Kirby-Bauer) test is excellent for initial qualitative screening, the broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11][12][13][14] A lower MIC value indicates higher potency.[13][15]
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[16]
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the furan analog in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO).[17]
-
Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14][16] The final volume in each well is typically 50-100 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[17]
-
Dilute this standardized suspension in broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the serially diluted compound) with an equal volume of the final bacterial inoculum.
-
Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.[14]
-
Cover the plate and incubate in ambient air at 35 ± 2 °C for 16-20 hours.[17]
-
-
Reading and Interpreting Results:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the furan analog at which there is no visible growth.[14]
-
For more quantitative and objective results, the optical density at 600 nm (OD600) can be measured using a microplate reader.[18][19]
-
Comparative Antimicrobial Activity of Furan-2-Carbaldehyde Analogs
A wide range of furan-2-carbaldehyde analogs have been synthesized and evaluated for their antimicrobial properties. The introduction of different chemical moieties significantly influences their spectrum of activity and potency. The following table summarizes the MIC values for representative analogs against common bacterial and fungal strains.
| Analog Class | Specific Compound/Substitution | Test Organism(s) | MIC (µg/mL) | Reference |
| Thiosemicarbazone | 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | Staphylococcus aureus | 1 | [7][20] |
| Thiosemicarbazone | 5-Trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone | Candida albicans | 50 | [7] |
| Hydrazone | 5-Nitrofurfural-derived hydrazone | Staphylococcus epidermidis | 0.48 - 15.62 | [9] |
| Hydrazone | 4-[2-((5-(3-Nitrophenyl)furan-2-yl)methylene)hydrazinyl]benzonitrile | Candida albicans | Potent activity reported | [21] |
| Thiazolidinone | Furan-based pyrimidine-thiazolidinone derivative (8k) | Escherichia coli | 12.5 | |
| Schiff Base | Derived from 5-methylfuran-2-carbaldehyde (3a) | E. coli, S. aureus | Moderate activity | [8] |
| Schiff Base | Derived from 5-nitrofuran-2-carbaldehyde (3b) | E. coli, S. aureus | Remarkable activity | [8] |
| Chalcone | Furan-derived chalcone (2a) | S. aureus, E. coli, K. pneumoniae, C. albicans | Active on all tested species | [22] |
| Carboxamide | 2,4-dinitrophenyl-containing carboxamide | E. coli, S. aureus | 230 - 280 | [23] |
Structure-Activity Relationship (SAR) Insights:
-
The 5-Nitro Group is Key: Across multiple classes of analogs, including Schiff bases, hydrazones, and thiosemicarbazones, the presence of a nitro group at the C5 position of the furan ring consistently enhances antibacterial activity.[7][8][9] This is consistent with the proposed mechanism of action involving reductive activation to cytotoxic intermediates.[1]
-
The Azomethine Linker is Crucial: The imine (-C=N-) group in Schiff bases and hydrazones is vital for their biological activity.[8][10] Metal complexes of these Schiff bases often show even greater potency than the ligand alone, possibly due to increased lipophilicity which facilitates penetration of microbial cell membranes.[24]
-
Aromatic Substitutions Matter: In more complex analogs, such as chalcones and pyrazolines, the nature and position of substituents on appended phenyl rings significantly modulate activity.[22] For instance, electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, affecting its interaction with biological targets.
-
Antifungal vs. Antibacterial Activity: Some structural modifications can shift the activity profile. Furan-based hydrazones, for example, have shown particularly significant antifungal effects, more so than their antibacterial effects in some studies.[21] Their proposed mechanism in fungi involves inhibiting the lanosterol 14α-demethylase enzyme, which is crucial for ergosterol biosynthesis.[21]
Conclusion and Future Directions
The furan-2-carbaldehyde scaffold is a validated and highly promising platform for the development of new antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to compounds with potent and broad-spectrum activity.
-
Potent Analogs: Thiosemicarbazones, hydrazones, and Schiff bases derived from 5-nitro-furan-2-carbaldehyde are among the most potent analogs, exhibiting low micromolar or even sub-micromolar MIC values against clinically relevant bacteria.
-
Predictive SAR: A clear structure-activity relationship exists, with the 5-nitro substituent being a primary driver of antibacterial potency.
-
Methodological Rigor: The broth microdilution method remains the standard for generating the quantitative, comparable MIC data necessary for lead optimization in a drug discovery program.
Future research should focus on synthesizing novel analogs that move beyond the well-established 5-nitro substitution to explore alternative mechanisms of action and potentially reduce toxicity. Investigating hybrid molecules that combine the furan core with other known pharmacophores is a promising strategy to develop next-generation antimicrobials capable of combating multidrug-resistant pathogens.
References
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 22(4), 690-708.
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
BMG LABTECH. (2025). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Retrieved from [Link]
-
LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
Wikipedia. (2024). Minimum inhibitory concentration. Retrieved from [Link]
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Department of Agriculture, Fisheries and Forestry (DAFF). (2014). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
- Patel, K., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B, 827-837.
- Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
-
CLSI. (2021). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]
- Gorgani, L., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences, 26(3), 205-213.
- Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Wikipedia. (2024). Disk diffusion test. Retrieved from [Link]
- de Oliveira, C. S., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Molecules, 28(18), 6668.
- Manjuraj, T., et al. (2020). Spectral, DFT, molecular docking and antibacterial activity studies of Schiff base derived from furan-2-carbaldehyde and their metal(II) complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 449-462.
- Chaudhary, N., & Singh, A. (2013). In vitro antibacterial studies of some transition metal complexes of schiff base derived from 2-aminophenol and furan-2-carbaldehyde. Archives of Applied Science Research, 5(3), 198-203.
- Rahman, M. M., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International Journal of Molecular Sciences, 22(6), 3031.
-
Patsnap Synapse. (2024). What is the mechanism of Nitrofurazone? Retrieved from [Link]
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Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Bio-protocol. (2023). 2.8.2. Determination of MIC Using Broth Microdilution Method. Retrieved from [Link]
- Al-Saif, G. A., et al. (2022). Possible pathways that suggested for antimicrobial effects of furan natural derivatives. Saudi Journal of Biological Sciences, 29(4), 2235-2244.
- Sarbu, L. G., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. International Journal of Molecular Sciences, 24(23), 16997.
- Al-Ostoot, F. H., et al. (2023). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 13(42), 29775-29792.
- Bibi, S., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene.
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Chaudhary, N., & Singh, A. (2013). In vitro antibacterial studies of some transition metal complexes of schiff base derived from 2-aminophenol and furan-2-carbaldehyde. Semantic Scholar. Retrieved from [Link]
- Yurttaş, L., et al. (2018). Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. Marmara Pharmaceutical Journal, 22(4), 544-555.
- Weiss, D., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1661.
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- Asghar, M. N., et al. (2023).
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de Oliveira, C. S., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. Retrieved from [Link]
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Validating synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde via elemental analysis
An In-Depth Technical Guide to the Synthesis and Elemental Analysis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde
Authored by: A Senior Application Scientist
This guide provides an in-depth, experience-driven walkthrough for the synthesis, purification, and, most critically, the validation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. We will focus on the use of elemental analysis as a definitive method for confirming the empirical formula and purity of the synthesized compound, a crucial step for researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a self-validating and reproducible workflow.
Introduction: The Importance of Rigorous Validation
5-(2-Methoxyphenyl)furan-2-carbaldehyde is a heterocyclic organic compound of interest in medicinal chemistry due to the versatile furan scaffold and the potential for the methoxyphenyl group to modulate biological activity.[1] The aldehyde functional group provides a convenient handle for further synthetic modifications, making it a valuable building block.[1] However, the utility of any synthesized compound is predicated on its purity and correct structural identity. While spectroscopic methods like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis provides quantitative data on the elemental composition, offering a fundamental and authoritative confirmation of the compound's purity and empirical formula.[2][3] This guide will demonstrate how to integrate elemental analysis into the synthetic workflow to achieve a high degree of confidence in the final product.
Synthetic and Purification Strategy: A High-Yield Pathway
For the synthesis of 5-aryl-furan-2-carbaldehydes, the Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method.[4] It is known for its mild reaction conditions, tolerance of various functional groups, and generally high yields.[4] The chosen pathway involves the palladium-catalyzed coupling of 5-bromofuran-2-carbaldehyde with 2-methoxyphenylboronic acid.
Following the synthesis, purification is paramount to remove unreacted starting materials, catalysts, and by-products. Column chromatography is the method of choice for this purpose, allowing for effective separation based on polarity.[1][5]
Caption: Logical workflow for purity validation via elemental analysis.
A Multi-Faceted Approach: Comparison with Other Analytical Techniques
While elemental analysis is a powerful tool for determining bulk purity, it should be used in conjunction with other analytical methods to build a complete picture of the synthesized compound.
| Analytical Technique | Primary Information Provided | Limitations |
| Elemental Analysis | Confirms elemental composition and bulk purity. [6] | Does not provide structural information (e.g., isomers). |
| ¹H and ¹³C NMR | Provides detailed structural information, including connectivity of atoms and chemical environment. [1] | Less sensitive for quantitative purity assessment unless a quantitative standard is used. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure. [7] | May not detect non-ionizable or inorganic impurities. |
This multi-technique approach ensures both the structural identity and the purity of the compound are rigorously confirmed, adhering to the standards recommended by organizations like the International Union of Pure and Applied Chemistry (IUPAC). [8]
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling
-
Reactant Setup: In a flame-dried round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.). [1]2. Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water. [4]Then, add an aqueous solution of a base, like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. [9]5. Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (5-bromofuran-2-carbaldehyde) is consumed (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate mixture). [1]2. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the components effectively.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-(2-Methoxyphenyl)furan-2-carbaldehyde as a solid or oil.
Protocol 3: Sample Preparation for Elemental Analysis
-
Drying: Ensure the purified sample is completely free of residual solvents. Dry the compound under high vacuum for several hours. This is a critical step, as residual solvents will alter the elemental percentages.
-
Sample Weighing: Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin or silver capsule. [6]3. Encapsulation: Crimp the capsule to ensure no sample is lost.
-
Analysis: Place the encapsulated sample into the autosampler of the CHN analyzer for combustion analysis. [6]
Conclusion
The synthesis of novel compounds like 5-(2-Methoxyphenyl)furan-2-carbaldehyde is a cornerstone of chemical and pharmaceutical research. However, the synthesis itself is only part of the process. Rigorous validation of the product's identity and purity is essential for the reliability and reproducibility of subsequent research. Elemental analysis provides a fundamental, quantitative measure of purity that complements the structural information gained from spectroscopic techniques. By following the integrated workflow of synthesis, purification, and multi-faceted validation described in this guide, researchers can ensure the high quality of their compounds, thereby upholding the principles of scientific integrity.
References
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Meritics. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]
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IGI Global. (2025). What is Elemental analyses. Retrieved from [Link]
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Scribd. (n.d.). CHNSO Analyzer Tech and Applications. Retrieved from [Link]
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Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
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ResearchGate. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
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StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]
- Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
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Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). CHN analyzer – Knowledge and References. Retrieved from [Link]
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Infinitia Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nomenclature. Retrieved from [Link]
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IUPAC. (n.d.). Recommendations and Technical Reports. Retrieved from [Link]
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ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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Chemical & Engineering News. (2022, December 14). Chemists Debate the Value of Elemental Analysis. Retrieved from [Link]
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BIPM. (2023, March 6). New international guidelines on organic pure material standards. Retrieved from [Link]
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Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-9. Retrieved from [Link]
-
ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]
-
MDPI. (2023, May 31). Peer-Review of "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d". Retrieved from [Link]
-
Semantic Scholar. (1999, September 11). Preparation of 5-Aryl Furfurals and Aryl Thiophene-2-carboxaldehydes via Palladium-Catalyzed C−C Bond Formation in Aqueous Media. Retrieved from [Link]
-
PMC. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyfuran-2-carbaldehyde. Retrieved from [Link]
-
MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(4-Methoxyphenyl)-2-furaldehyde phenylhydrazone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Benchmarking synthetic routes for 5-(2-Methoxyphenyl)furan-2-carbaldehyde
An objective, data-driven evaluation of synthetic routes is critical for the efficient scale-up of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, a privileged arylfuran scaffold widely utilized in the development of urease inhibitors, antimicrobial agents, and advanced organic materials[1]. The presence of the ortho-methoxy group on the phenyl ring introduces unique steric and electronic dynamics that dictate catalyst selection and reaction conditions.
This guide benchmarks three distinct methodologies—Suzuki-Miyaura cross-coupling, Meerwein arylation, and Direct C-H arylation—evaluating their mechanistic causality, experimental reliability, and overall efficiency.
Global Synthetic Strategy
Figure 1: Overview of the three primary synthetic pathways for 5-(2-Methoxyphenyl)furan-2-carbaldehyde.
Quantitative Benchmarking of Synthetic Routes
To provide a clear comparative baseline, the table below summarizes the core performance metrics of each synthetic pathway based on standard laboratory-scale implementations[1][2][3].
| Performance Metric | Route 1: Suzuki-Miyaura | Route 2: Meerwein Arylation | Route 3: Direct C-H Arylation |
| Primary Reagents | 5-Bromo-2-furaldehyde + Boronic Acid | Furfural + 2-Methoxyaniline | Furfural + 2-Bromoanisole |
| Catalyst System | Pd(dppf)Cl₂ / K₂CO₃ | CuCl₂ / NaNO₂ / HCl | Pd(OAc)₂ / PivOH / Base |
| Typical Yield | 75–85% | 40–55% | 60–70% |
| Atom Economy | Low (Generates boronic waste) | Moderate (Generates N₂ and salts) | High (Generates HX waste only) |
| Cost Profile | High (Pre-functionalized SMs + Pd) | Low (Commodity chemicals + Cu) | Medium (Commodity SMs + Pd) |
| Scalability | Excellent (Highly predictable) | Good (Requires thermal control for N₂) | Moderate (Prone to thermal degradation) |
Route 1: Suzuki-Miyaura Cross-Coupling (The Gold Standard)
Mechanistic Insights & Causality
The Suzuki-Miyaura coupling is the most reliable method for constructing this scaffold[1]. The electron-donating methoxy group enhances the nucleophilicity of the boronic acid, facilitating the transmetalation step. However, its ortho position introduces steric hindrance, which can impede the reductive elimination step if a standard monodentate ligand (like PPh₃) is used.
Causality: To overcome this steric bulk, the bidentate ligand dppf (in Pd(dppf)Cl₂) is selected. Its larger bite angle forces the aryl groups closer together on the palladium center, accelerating reductive elimination and preventing catalyst degradation. A biphasic solvent system (1,4-Dioxane/H₂O) is employed because water is fundamentally required to activate the boronic acid via the formation of a reactive boronate complex with the base (K₂CO₃).
Experimental Protocol (Self-Validating System)
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
-
Preparation : In an oven-dried Schlenk flask under nitrogen, add 5-bromo-2-furaldehyde (1.0 equiv) and 2-methoxyphenylboronic acid (1.2 equiv). Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Catalyst & Base : Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Solvent Addition : Inject degassed 1,4-Dioxane and H₂O (4:1 v/v). Validation: Degassing is critical; the presence of oxygen will cause homocoupling of the boronic acid, visible as a distinct, highly non-polar spot on TLC.
-
Reaction : Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is self-validating when the UV-active starting material spot completely disappears.
-
Workup : Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual inorganic salts, dry over MgSO₄, and concentrate in vacuo.
-
Purification : Purify via silica gel flash chromatography. The product elutes as a pale yellow solid.
Route 2: Meerwein Arylation (The Base-Metal Alternative)
Mechanistic Insights & Causality
For highly scalable, cost-sensitive applications, the Meerwein arylation offers a transition-metal-free alternative using 2-methoxyaniline and furfural[4]. The reaction proceeds via a copper-catalyzed radical pathway. Diazotization of 2-methoxyaniline yields an aryldiazonium salt. CuCl₂ acts as a single-electron transfer (SET) agent, reducing the diazonium salt to generate an aryl radical and nitrogen gas[3].
Causality: The ortho-methoxy group stabilizes the diazonium intermediate via resonance. However, the highly reactive aryl radical can undergo deleterious side reactions (e.g., hydrogen abstraction). Furthermore, furfural is notoriously sensitive to strong acids and can polymerize, which inherently caps the yield of this route at moderate levels (40-55%)[1].
Experimental Protocol (Self-Validating System)
-
Diazotization : Dissolve 2-methoxyaniline (1.0 equiv) in aqueous HCl (3.0 M) and cool to 0°C. Slowly add an aqueous solution of NaNO₂ (1.1 equiv) dropwise. Validation: Maintain the temperature strictly below 5°C to prevent the diazonium salt from decomposing into 2-methoxyphenol (indicated by a strong phenolic odor and premature gas evolution).
-
Arylation : In a separate flask, dissolve furfural (1.5 equiv) in acetone and add CuCl₂ (0.1 equiv). Causality: Excess furfural is used to statistically favor the cross-coupling over aryl radical homocoupling.
-
Coupling : Add the cold diazonium solution dropwise to the furfural mixture at room temperature. Validation: Immediate, vigorous evolution of N₂ gas confirms the generation of the aryl radical.
-
Workup : Stir for 12 hours. Neutralize with saturated NaHCO₃ to halt acid-catalyzed furfural polymerization. Extract with dichloromethane, concentrate, and purify via chromatography.
Route 3: Direct C-H Arylation (The Atom-Economic Frontier)
Mechanistic Insights & Causality
Direct C-H arylation bypasses the need for pre-functionalized furan derivatives, reacting furfural directly with 2-bromoanisole[2]. The C5 position of furfural is highly activated, allowing for regioselective coupling.
Causality: This reaction relies on a Concerted Metalation-Deprotonation (CMD) mechanism. The addition of pivalic acid (PivOH) or potassium acetate (KOAc) is non-negotiable; the carboxylate anion acts as an intramolecular proton shuttle, significantly lowering the activation energy required to cleave the C5-H bond. While highly atom-economical, the harsh thermal conditions (120°C) required for this activation can lead to partial degradation of the aldehyde, necessitating careful optimization of the ligand architecture to maintain yields.
Conclusion
For drug development and analytical benchmarking where purity and yield are paramount, the Suzuki-Miyaura route remains unmatched despite the higher catalyst cost. The Meerwein arylation is viable primarily for early-stage, large-scale synthesis where raw material cost outweighs absolute yield. Direct C-H arylation represents the most sustainable future trajectory, offering excellent atom economy, though it requires precise thermal control to suppress the degradation of the furfural core.
References
Sources
Safety Operating Guide
5-(2-Methoxyphenyl)furan-2-carbaldehyde proper disposal procedures
Executive Summary: Operational Directive
Immediate Action Required: 5-(2-Methoxyphenyl)furan-2-carbaldehyde (CAS 94078-20-3) is a functionalized furan derivative used primarily as a research intermediate.[1][2] Unlike simple solvents, it possesses distinct reactive moieties—an aldehyde group and a furan ring—that dictate its disposal pathway.[2]
The Golden Rule: Do NOT dispose of this compound down the drain or in municipal trash. It must be managed as Hazardous Chemical Waste due to its potential for aquatic toxicity and skin/eye irritation.[2]
Disposal Pathway:
-
In Solution: Segregate into Non-Halogenated or Halogenated Solvent Waste (depending on the solvent).[2]
Chemical Profile & Hazard Identification
Before handling, verify the material against this profile to ensure you are treating the correct substance.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 94078-20-3 | Use for waste manifesting.[1][2] |
| Molecular Formula | C₁₂H₁₀O₃ | Organic combustible material.[1][2] |
| Physical State | Solid (Powder) | Dust generation risk; requires particulate mask.[2] |
| Reactivity Class | Aromatic Aldehyde / Furan | Air Sensitive: Furan rings can autoxidize over long periods.[1][2] Incompatible with Strong Oxidizers. |
| GHS Hazards | H302 (Harmful if swallowed) H315/H319 (Irritant) | Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory. |
| RCRA Status | Not P- or U-Listed | Regulate as "Characteristic Waste" (Toxic/Ignitable) if not specifically listed.[1][2] |
Pre-Disposal Assessment Workflow
As a scientist, you must categorize the waste before it leaves your bench.[2] Use this logic flow to determine the correct waste stream.
Figure 1: Decision logic for segregating 5-(2-Methoxyphenyl)furan-2-carbaldehyde waste streams.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Powder)
Best for: Expired reagents, excess synthesis product, or spill cleanup residues.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2] Avoid metal containers as aldehydes can slowly corrode certain metals or react with surface oxides.[1][2]
-
Transfer:
-
Work inside a chemical fume hood to prevent inhalation of dust.[2]
-
Use a plastic spatula to transfer the solid.[2]
-
Expert Tip: If the material is old (>2 years), inspect for crystal formation around the cap (peroxides). If crystals are present, STOP and contact EHS immediately. Do not attempt to open.
-
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitric acid, permanganates).
Protocol B: Disposal of Liquid Solutions
Best for: Reaction mixtures, mother liquors, or dissolved samples.
-
Solvent Identification: Determine the primary solvent.[1][2]
-
Halogenated: (e.g., Dichloromethane, Chloroform).
-
Non-Halogenated: (e.g., Acetone, Methanol, Ethyl Acetate).
-
-
Segregation: Pour into the corresponding waste carboy.
-
Crucial: Do not mix acidic aqueous waste with this organic waste, as acid catalysis can promote polymerization of the furan ring, leading to exothermic "runaway" in the waste container.
-
-
Rinsing: Triple-rinse the empty flask with a small amount of compatible solvent and add the rinsate to the waste container.[2]
Protocol C: Spill Cleanup (Small Scale < 50g)
-
Isolate: Evacuate the immediate area and post a "Spill" sign.[1][2]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2]
-
Containment:
-
Decontamination: Wipe the surface with a soap/water solution.[1][2] Place all contaminated cleanup materials into the Solid Hazardous Waste bin.
Regulatory Compliance & Scientific Rationale
RCRA Classification (USA): While 5-(2-Methoxyphenyl)furan-2-carbaldehyde is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you).[1][2]
-
Ignitability (D001): If dissolved in a flammable solvent (Flash point < 60°C).[2]
-
Toxicity: Due to the furan moiety, it is prudent to manage it as toxic waste to prevent environmental leaching.
Why Incineration? Landfilling organic research chemicals is irresponsible and often illegal.[1][2] High-temperature incineration ensures the complete destruction of the furan ring and aldehyde functionality, converting them into harmless CO₂ and H₂O.[2]
Incompatibility Alert:
-
Oxidizers: Furan derivatives are electron-rich.[1][2] Contact with strong oxidizers (peroxides, nitrates) can cause fires.[2]
-
Strong Bases: Can induce Cannizzaro reactions or aldol condensations, generating heat in the waste drum.[2] Always maintain neutral pH in organic waste streams.
References
-
Santa Cruz Biotechnology. 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde Safety Data Sheet. Retrieved from
-
PubChem. 5-Methoxyfuran-2-carbaldehyde Compound Summary (Structural Analog). Retrieved from
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for Furan Derivatives (General Class). Retrieved from
Sources
Personal protective equipment for handling 5-(2-Methoxyphenyl)furan-2-carbaldehyde
As a Senior Application Scientist overseeing chemical safety and experimental design, I approach the handling of specialized aromatic aldehydes like 5-(2-Methoxyphenyl)furan-2-carbaldehyde with rigorous precision. This compound is a valuable intermediate in drug discovery and agrochemical synthesis. However, its molecular architecture—a furan ring coupled with a reactive aldehyde moiety—dictates a stringent approach to Personal Protective Equipment (PPE) and operational logistics.
Furan-2-carbaldehyde derivatives present specific hazards, including acute toxicity, severe ocular and dermal irritation, and the potential for auto-oxidation[1][2]. This guide establishes a self-validating, causally-driven protocol for handling this compound, ensuring that every safety measure is understood rather than just blindly followed.
Physicochemical & Hazard Profile
Before selecting PPE, we must define the threat matrix. Like2, this compound is electrophilic and can penetrate biological membranes, acting as a potent irritant[2].
| Property / Hazard Category | Description & GHS Classification |
| Chemical Class | Substituted Aromatic Aldehyde / Furan Derivative |
| Solubility Profile | Highly soluble in polar organic solvents (e.g., DMSO, DMF)[1] |
| Chemical Stability | Prone to auto-oxidation and resinification upon prolonged exposure to air and light[2] |
| Acute Toxicity | Category 4 (Oral/Dermal) – Harmful if swallowed or in contact with skin (H302, H312)[1][3] |
| Skin Corrosion/Irritation | Category 2 – Causes skin irritation (H315)[1][3] |
| Serious Eye Damage | Category 2A – Causes serious eye irritation (H319)[1][3] |
| Respiratory Irritation | Category 3 – May cause respiratory irritation (H335)[1] |
Core PPE Matrix & Causality
Safety is a function of understanding material vulnerabilities. The following PPE matrix is engineered specifically for the permeation and irritation risks associated with furan-2-carbaldehydes[3][4].
-
Hand Protection:
-
Requirement: Heavy-duty Nitrile gloves (minimum 8 mil thickness) or Butyl rubber gloves.
-
Causality: Aldehydes rapidly degrade natural rubber latex and thin, standard-issue nitrile. Nitrile of sufficient thickness provides a robust barrier against organic aldehydes, preventing dermal absorption that can lead to systemic toxicity and severe localized skin irritation[2][3]. Double-gloving is mandatory during solvent transfer.
-
-
Eye & Face Protection:
-
Requirement: Indirectly vented chemical splash goggles (ANSI Z87.1 compliant).
-
Causality: Standard safety glasses with side shields are structurally inadequate for this class of chemicals. Because the compound 1, and its vapors can cause ocular damage, indirect venting is required to prevent vapor accumulation while physically blocking liquid splashes[1][4].
-
-
Respiratory & Body Protection:
-
Requirement: Flame-resistant (FR) lab coat, full-length trousers, and operation strictly within a certified chemical fume hood.
-
Causality: Furan derivatives emit penetrating, potentially toxic vapors[2][3]. Executing all open-container work within a fume hood maintaining a face velocity of 80–120 feet per minute (fpm) is the primary engineering control to mitigate respiratory tract irritation[1][4].
-
Step-by-Step Operational Workflow (Stock Solution Preparation)
This protocol outlines the safe preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). It is designed as a self-validating system: each step verifies the safety of the next.
Step 1: Pre-Operation Verification
-
Verify chemical fume hood certification is current and the airflow monitor reads between 80–120 fpm.
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger exothermic reactions with aldehydes.
-
Don all required PPE (FR lab coat, splash goggles, double nitrile gloves).
Step 2: Weighing and Transfer
-
Place a calibrated analytical balance directly inside the fume hood. Causality: Weighing outside the hood risks aerosolization and inhalation of fine particulates.
-
Using a static-free, grounded spatula, carefully weigh the required mass of 5-(2-Methoxyphenyl)furan-2-carbaldehyde into a pre-tared, amber glass vial. Causality:2; amber glass mitigates photodegradation[2].
Step 3: Solubilization
-
Add the calculated volume of anhydrous DMSO to achieve the target 10 mM concentration.
-
Seal the vial immediately with a PTFE-lined cap. Causality: PTFE (Teflon) is highly resistant to organic solvents and reactive aldehydes, preventing cap degradation and subsequent sample contamination.
-
Vortex the sealed vial gently until the solid is fully dissolved.
Step 4: Decontamination & Storage
-
Wipe down the balance and fume hood surface with a cloth dampened with 70% ethanol, followed by a dry wipe.
-
Dispose of all wipes and the outer layer of gloves into a designated hazardous solid waste container.
-
Store the sealed amber vial under an inert atmosphere (e.g., Argon) at 2-8°C to maximize stability.
Emergency Spill Response & Disposal Plan
A robust safety protocol must account for operational failures. If a spill occurs, execute the following containment and disposal plan:
-
Evacuate & Isolate: Immediately alert nearby personnel and restrict access to the spill area. If the spill is outside the fume hood, evacuate the laboratory[4].
-
Ventilate: Ensure the fume hood is running at maximum exhaust. Allow the laboratory's HVAC system to clear ambient vapors before re-entry.
-
Containment: Don a half-face respirator equipped with organic vapor cartridges before approaching the spill. Cover the liquid with an inert, non-combustible absorbent material such as 4[4]. Crucial Warning: Do not use combustible materials like paper towels, as furan derivatives can be flammable.
-
Collection & Disposal: Sweep the absorbed mixture using non-sparking tools to prevent ignition. Place the waste into a sealable, high-density polyethylene (HDPE) hazardous waste container[4]. Never discharge this compound or its solutions into the sink or standard drains. Dispose of via a licensed hazardous waste contractor.
Workflow Visualization
Figure 1: Operational and emergency decision workflow for handling furan-2-carbaldehyde derivatives.
References
- Title: An In-depth Technical Guide on the Safety and Handling of 5-(2,3-Dichlorophenyl)
- Source: acs.
- Source: nih.
- Title: 5-(3,4-DICHLORO-PHENOXYMETHYL)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
